molecular formula C11H15ClFNO B1389153 4-(3-Fluorophenoxy)piperidine hydrochloride CAS No. 3202-36-6

4-(3-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B1389153
CAS No.: 3202-36-6
M. Wt: 231.69 g/mol
InChI Key: WRTHTGNXSSACJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTHTGNXSSACJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662976
Record name 4-(3-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3202-36-6
Record name Piperidine, 4-(3-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3202-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-fluorophenoxy)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(3-Fluorophenoxy)piperidine hydrochloride, a key building block in medicinal chemistry.[1] The document delves into the strategic considerations behind choosing a synthetic route, focusing on the widely employed two-step sequence involving the protection of 4-hydroxypiperidine, followed by ether formation and subsequent deprotection and salt formation. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and characterization of this important intermediate.

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The 4-aryloxypiperidine motif is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its prevalence stems from the favorable physicochemical properties imparted by the piperidine ring, such as improved solubility and metabolic stability, combined with the diverse pharmacological activities achievable through substitution on the aryl ring.[2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.[4]

This guide will focus on the most practical and scalable synthetic approaches to this valuable compound, emphasizing the chemical reasoning behind each step.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary synthetic strategies, both commencing from a protected 4-hydroxypiperidine precursor.

Diagram 1: Retrosynthetic Analysis

G Target 4-(3-Fluorophenoxy)piperidine HCl Intermediate1 4-(3-Fluorophenoxy)piperidine Target->Intermediate1 HCl addition Intermediate2 N-Boc-4-(3-Fluorophenoxy)piperidine Intermediate1->Intermediate2 Boc Deprotection StartingMaterial1 N-Boc-4-hydroxypiperidine Intermediate2->StartingMaterial1 Ether Synthesis StartingMaterial2 3-Fluorophenol Intermediate2->StartingMaterial2 Ether Synthesis G cluster_0 Activation cluster_1 Nucleophilic Attack N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Phosphonium Salt Alkoxyphosphonium Salt N-Boc-4-hydroxypiperidine->Phosphonium Salt reacts with Betaine PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine attacks DIAD DIAD DIAD Product N-Boc-4-(3-Fluorophenoxy)piperidine Phosphonium Salt->Product 3-Fluorophenol 3-Fluorophenol Phenoxide 3-Fluorophenoxide 3-Fluorophenol->Phenoxide deprotonation Phenoxide->Phosphonium Salt SN2 attack

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(3-Fluorophenoxy)piperidine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). Its structural combination of a piperidine ring, a flexible ether linkage, and a fluorinated phenyl group imparts a unique set of physicochemical characteristics crucial for its application in drug design. This guide provides a comprehensive analysis of these properties, including molecular structure, solubility, melting point, acidity (pKa), and lipophilicity (LogP/LogD). While experimental data for this specific compound is not extensively published, this document synthesizes predicted values from validated computational models, experimental data from closely related analogs, and established analytical protocols. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as an essential resource for researchers aiming to leverage this compound in drug discovery and development programs.

Introduction: The Strategic Role in Medicinal Chemistry

The piperidine moiety is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to impart aqueous solubility and serve as a versatile scaffold for interacting with biological targets. The addition of a 3-fluorophenoxy group to the 4-position of the piperidine ring introduces several strategic advantages for drug design. The fluorine atom can modulate metabolic stability, receptor binding affinity, and membrane permeability.[1] Specifically, its placement at the meta-position of the phenoxy ring influences the electronic properties and conformation of the molecule, which can have a profound impact on its pharmacokinetic and pharmacodynamic profile.

This compound is frequently employed as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[2] Understanding its core physicochemical properties is therefore not merely an academic exercise but a prerequisite for rational drug design, enabling scientists to predict and optimize absorption, distribution, metabolism, and excretion (ADME) characteristics of the final drug candidates.

Core Molecular and Physical Properties

A foundational understanding begins with the basic molecular attributes of this compound. These properties are the basis for both its chemical behavior and its interaction with biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
CAS Number 3202-36-6[2]
Appearance White solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions 0-8°C, desiccated[2]

Chemical Structure:

References

4-(3-Fluorophenoxy)piperidine hydrochloride CAS number 3202-36-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 3202-36-6)

Executive Summary

This compound is a versatile heterocyclic compound that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a piperidine core linked to a fluorinated phenoxy group, makes it a pivotal building block in medicinal chemistry and drug discovery.[1][2][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, applications, and handling protocols. The strategic incorporation of a fluorine atom enhances lipophilicity, a key attribute for developing agents that target the central nervous system (CNS).[1][3] Consequently, this compound is a crucial intermediate in the synthesis of various neuropharmacological agents, including selective serotonin reuptake inhibitors (SSRIs), and serves as a valuable tool for investigating neurotransmitter systems.[1]

Core Compound Characteristics

This compound is a white solid organic compound valued for its stability and utility in complex molecular synthesis.[1][3] The structure consists of a central piperidine ring, a common scaffold in many approved pharmaceuticals, which is ether-linked at the 4-position to a 3-fluorophenyl group.[4] This combination of a flexible saturated heterocycle and a metabolically robust, lipophilic aromatic moiety underpins its utility in modern drug design.

Physicochemical and Structural Data

A summary of the key identifying and physical properties of this compound is provided below.

PropertyValueSource(s)
CAS Number 3202-36-6[1][3]
Molecular Formula C₁₁H₁₄FNO·HCl[1]
Molecular Weight 231.69 g/mol (or 231.7)[1][2]
Appearance White solid[1]
Purity ≥ 95% (HPLC)[1][3]
PubChem ID 45074923[1][3]
MDL Number MFCD08445760[1][2]
InChI Key WRTHTGNXSSACJM-UHFFFAOYSA-N[2]
SMILES Cl.Fc1cccc(OC2CCNCC2)c1[2]
Chemical Structure

The molecular structure features a piperidine ring connected via an ether linkage to a fluorinated benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media for experimental use.

Chemical structure of this compound.

Synthesis and Reaction Chemistry

While specific, proprietary synthesis routes are proprietary, the construction of this compound generally relies on established organic chemistry principles. A plausible synthetic pathway involves a nucleophilic substitution reaction, such as a Williamson ether synthesis or a Buchwald-Hartwig amination, followed by salt formation.

A common approach involves the reaction of a protected 4-hydroxypiperidine with 1-bromo-3-fluorobenzene or a similar halogenated precursor. The protecting group (e.g., Boc) is subsequently removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection & Salt Formation Start1 N-Boc-4-hydroxypiperidine Reaction1 Nucleophilic Substitution (e.g., Williamson Ether Synthesis) Start1->Reaction1 Start2 1-Bromo-3-fluorobenzene Start2->Reaction1 Intermediate N-Boc-4-(3-fluorophenoxy)piperidine Reaction1->Intermediate Reaction2 Acidic Deprotection Intermediate->Reaction2 Reagent HCl in Dioxane/Methanol Reagent->Reaction2 Product 4-(3-Fluorophenoxy)piperidine hydrochloride Reaction2->Product

Plausible synthetic workflow for the target compound.

Key Applications in Scientific Research

The compound's structure makes it a valuable asset across several domains of chemical and pharmaceutical research.

  • Pharmaceutical Development : It is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity.[1][5]

  • Neuroscience Research : Researchers utilize this compound in studies of neurotransmitter systems to gain insights into brain function.[1][6] It has been instrumental in the development of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[1][3] The piperidine scaffold is a well-established pharmacophore in agents targeting CNS receptors like dopamine and histamine receptors.[7][8]

  • Drug Discovery & Chemical Biology : The unique fluorophenoxy group enhances lipophilicity, making it an attractive starting point for drugs aimed at CNS disorders.[1][3] It serves as a tool to probe cellular mechanisms and explore new drug candidates, particularly selective receptor modulators.[1][3]

  • Analytical Chemistry : In quality control settings, it is used as a reference standard for the detection and quantification of related substances in pharmaceutical manufacturing.[1][3]

Experimental Protocols

Quality Control via High-Performance Liquid Chromatography (HPLC)

To ensure the purity (typically ≥95%) of this compound for experimental use, a standard reversed-phase HPLC method is employed.[1][3] This protocol provides a general framework for analysis.

Objective: To determine the purity of a sample by separating the main compound from potential impurities.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Accurately weigh and dissolve the sample to be tested in the same diluent to achieve a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 68:32 ratio of acetonitrile to aqueous buffer.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 220 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run the standard to determine the retention time of the main peak.

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area % method).

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (ACN:H2O) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area % Purity data1->data2

Workflow for HPLC purity analysis.
Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Storage:

  • Store in a tightly sealed container.[10]

  • Keep in a cool, dry, and well-ventilated place.[10]

  • Recommended storage temperature is between 0-8°C.[1][3][6]

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.[10][11]

  • Avoid breathing dust.[10][11]

  • Avoid contact with skin, eyes, and clothing.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Do not eat, drink, or smoke when using this product.[11]

  • Wash hands thoroughly after handling.[11]

Safety and Toxicology Profile

Based on available Safety Data Sheets (SDS), this compound is classified with several hazards that require careful management.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[11][12]
Skin IrritationH315Causes skin irritation[11][12]
Eye IrritationH319Causes serious eye irritation[11][12]
STOT, Single ExposureH335May cause respiratory irritation[11][12]

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • Skin Contact: Flush skin with running water and soap if available. Seek medical attention if irritation occurs.[11]

  • Inhalation: Remove the person from the contaminated area to fresh air.[11]

  • Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.[11]

Spill Management:

  • Clean up spills immediately using dry procedures to avoid generating dust.[11]

  • Wear full protective clothing, including a dust respirator.[11]

  • Sweep or vacuum the material into a labeled container for disposal.[11]

  • Wash the spill area thoroughly with water.[11]

Conclusion

This compound (CAS: 3202-36-6) stands out as a strategically important chemical intermediate. Its value is rooted in the combination of the versatile piperidine scaffold and the modulating effects of the 3-fluorophenoxy moiety, which together provide favorable properties for CNS-targeted drug discovery.[1][3] For research and development professionals, a thorough understanding of its properties, applications, and safe handling is essential for leveraging its full potential in creating novel therapeutic agents and advancing our understanding of complex biological systems.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(3-Fluorophenoxy)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-(3-Fluorophenoxy)piperidine Scaffold

The 4-(3-Fluorophenoxy)piperidine hydrochloride scaffold is a privileged structure in modern medicinal chemistry, serving as a foundational building block for a diverse range of centrally active therapeutic agents.[1] Its inherent structural features, including the piperidine ring—a common motif in neuropharmacology—and the fluorophenoxy group, which can enhance metabolic stability and blood-brain barrier penetration, make it an attractive starting point for drug discovery campaigns targeting neurological and psychiatric disorders.[1][2] This guide provides an in-depth exploration of the primary mechanisms of action associated with derivatives of this versatile scaffold, focusing on two key molecular targets: the Dopamine D4 receptor and the Serotonin Transporter (SERT). We will dissect the signaling pathways, detail the experimental protocols for mechanism elucidation, and present key structure-activity relationship (SAR) insights.

Part 1: Dopamine D4 Receptor Antagonism

A significant class of 4-(3-Fluorophenoxy)piperidine derivatives has been developed as potent and selective antagonists of the Dopamine D4 receptor (D4R).[3][4][5][6] The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the limbic system, prefrontal cortex, and substantia nigra, regions of the brain intimately involved in cognition, motivation, and reward.[4][7][8][9] Its dysregulation has been implicated in various neuropsychiatric conditions, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[4][7][8]

Molecular Mechanism of D4 Receptor Signaling

The D4 receptor primarily couples to the Gαi/o family of inhibitory G proteins.[10][11] Upon activation by its endogenous ligand, dopamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. Both dissociated units can then modulate the activity of downstream effector proteins.

The canonical signaling pathway for D4 receptor activation involves the inhibition of adenylyl cyclase by the Gαi-GTP complex.[10][11][12] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[10][12] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[10] The dephosphorylation of DARPP-32 ultimately leads to the activation of protein phosphatase-1 (PP1), which in turn modulates the activity of various ion channels and transcription factors, thereby altering neuronal excitability and gene expression.

Beyond the canonical cAMP pathway, D4 receptor activation has been shown to modulate other signaling cascades, including:

  • Ion Channel Regulation: D4 receptors can couple to G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal firing rate.[4][8] They can also inhibit voltage-gated calcium channels.[4]

  • MAPK Signaling: The D4 receptor can influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell growth and differentiation.[4]

  • Receptor Tyrosine Kinase Transactivation: There is evidence for crosstalk between D4 receptors and receptor tyrosine kinases, such as the platelet-derived growth factor β (PDGFβ) receptor, which can impact glutamate signaling.[4]

The mechanism of action for 4-(3-Fluorophenoxy)piperidine derivatives as D4 receptor antagonists is to competitively bind to the receptor's orthosteric binding site, preventing dopamine from binding and initiating these downstream signaling events. By blocking the receptor, these antagonists prevent the inhibition of adenylyl cyclase, thereby maintaining normal cAMP levels and downstream signaling.

Experimental Workflow for Characterizing D4 Receptor Antagonists

The characterization of a novel compound as a D4 receptor antagonist involves a multi-step experimental approach to determine its binding affinity, functional potency, and selectivity.

This assay quantifies the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Experimental Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human Dopamine D4 receptor.[2][13]

  • Assay Components:

    • Radioligand: [³H]spiperone or [³H]clozapine are commonly used radiolabeled antagonists for the D4 receptor.[2][13]

    • Test Compound: A range of concentrations of the 4-(3-Fluorophenoxy)piperidine derivative.

    • Assay Buffer: Typically a Tris-based buffer containing salts such as NaCl, KCl, CaCl₂, and MgCl₂ at a physiological pH of 7.4.[2]

    • Non-specific Binding Control: A high concentration of a non-labeled, structurally distinct D4 antagonist (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.[2]

  • Incubation: Combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in a 96-well plate. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[2]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[2]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[2]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[2]

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[2]

This cellular assay measures the ability of a test compound to block the agonist-induced inhibition of cAMP production, confirming its antagonist activity.

Experimental Protocol:

  • Cell Culture: Plate cells stably expressing the human Dopamine D4 receptor (e.g., CHO or HEK293 cells) in a 96-well plate and grow to a high confluency.[2]

  • Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of the 4-(3-Fluorophenoxy)piperidine derivative for 15-30 minutes.[2]

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) and a fixed concentration of a D4 receptor agonist (e.g., quinpirole, typically at its EC80 concentration) to the wells. Incubate for 15-30 minutes.[2]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, LANCE, or ELISA-based).[2]

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that restores the agonist-induced inhibition of cAMP production by 50%.[2]

Quantitative Data and Structure-Activity Relationships

The following table summarizes the binding affinities and functional potencies of representative 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which share a similar core structure, as Dopamine D4 receptor antagonists.

CompoundAryl Ether MoietyD4R Ki (nM)D2/D4 SelectivityD3/D4 Selectivity
14a 4-cyano-3-fluorophenoxy0.3>2000-fold>2000-fold
9j 4-cyanophenoxy1.7--
9k 3,4-difluorophenoxy2.7--
8b 3,4-difluorophenyl5.5--
9l 4-fluoro-3-methylphenoxy6.5--
8c 3-methylphenyl13--
9m 4-cyano-3-fluorophenoxy21--
8e phenyl27--
8d 4-chlorophenyl53--
7a p-fluoro140-320--
7b 3,4-difluoro140-320--
7c 4-fluoro-3-methyl140-320--

Data adapted from Saeedi et al., 2025.[5][6]

Key Structure-Activity Relationship (SAR) Insights:

  • Aryl Ether Substitutions: The nature and position of substituents on the phenoxy ring significantly impact binding affinity. Electron-withdrawing groups, such as cyano and fluoro, are generally favorable. For instance, the 4-cyano-3-fluorophenoxy moiety in compound 14a resulted in exceptional potency (Ki = 0.3 nM) and selectivity.[5][6]

  • Lipophilicity and Pharmacokinetics: While high lipophilicity can contribute to potent binding, it often leads to poor pharmacokinetic properties, such as high microsomal clearance and plasma protein binding.[5][6] Medicinal chemistry efforts often focus on balancing potency with drug-like properties.

Visualizing the D4 Receptor Antagonist Mechanism

D4R_Antagonist_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Antagonist 4-(3-Fluorophenoxy)piperidine Derivative (Antagonist) Antagonist->D4R Binds & Blocks G_protein Gi/o Protein (GDP-bound) D4R->G_protein Activates AC Adenylyl Cyclase (Active) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA (Active) cAMP->PKA Activates Neuronal_Response Altered Neuronal Excitability & Gene Expression PKA->Neuronal_Response Phosphorylates Targets

Caption: D4 receptor antagonism by 4-(3-Fluorophenoxy)piperidine derivatives.

Part 2: Serotonin Transporter (SERT) Inhibition

Another prominent mechanism of action for derivatives of the 4-(3-Fluorophenoxy)piperidine scaffold is the inhibition of the Serotonin Transporter (SERT).[7] SERT, also known as 5-HTT, is a member of the solute carrier family 6 (SLC6A4) of neurotransmitter transporters.[14] Its primary function is the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[14][15] Inhibition of SERT is the mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other psychiatric conditions.

Molecular Mechanism of SERT Function and Inhibition

The transport of serotonin by SERT is an active process that is dependent on the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions.[1][14][16] The currently accepted model for the transport cycle is as follows:

  • Ion and Substrate Binding: A sodium ion (Na⁺) binds to SERT, followed by serotonin, and then a chloride ion (Cl⁻).[1][14] This binding occurs while the transporter is in an outward-facing conformation.

  • Conformational Change: The binding of the ions and serotonin induces a conformational change in the transporter, causing it to flip to an inward-facing state.[1]

  • Release: Serotonin, Na⁺, and Cl⁻ are released into the cytoplasm of the presynaptic neuron.

  • Reorientation: A potassium ion (K⁺) then binds to the transporter, facilitating its reorientation back to the outward-facing conformation, ready for another transport cycle.[1]

4-(3-Fluorophenoxy)piperidine derivatives that act as SERT inhibitors function by binding to the central binding site of the transporter, often in a competitive manner with serotonin.[15] This occupation of the binding site physically obstructs the transport of serotonin, effectively locking the transporter in an outward-open conformation and preventing the reuptake process.[15] The consequence of this inhibition is an increased concentration and prolonged residence time of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.

Experimental Workflow for Characterizing SERT Inhibitors

The primary method for characterizing a compound's activity at SERT is a radioligand binding assay to determine its binding affinity.

This assay is the gold standard for determining the binding affinity of a test compound to SERT. Paroxetine is a high-affinity SSRI, and its radiolabeled form, [³H]paroxetine, is an excellent tool for this purpose.

Experimental Protocol:

  • Membrane Preparation: Prepare membranes from a source rich in SERT, such as rat or human brain cortex, or platelets.[17][18][19] Cell lines recombinantly expressing human SERT can also be used.

  • Assay Components:

    • Radioligand: [³H]paroxetine.[17][20]

    • Test Compound: A range of concentrations of the 4-(3-Fluorophenoxy)piperidine derivative.

    • Displacer for Non-specific Binding: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to define non-specific binding.[17]

  • Incubation: Combine the membranes, [³H]paroxetine, and the test compound or displacer in an appropriate buffer. Incubate to allow binding to reach equilibrium.

  • Termination and Filtration: Similar to the D4 receptor binding assay, terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing and Quantification: Wash the filters with ice-cold buffer and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a dose-response curve by plotting specific binding against the test compound concentration.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data and Structure-Activity Relationships

The following table presents the SERT binding affinities for a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally related to the core topic.

CompoundAryl GroupSERT Ki (nM)
1 Phenyl2
2 4-Fluorophenyl10
3 4-Chlorophenyl20
4 4-Methoxyphenyl400
Fluoxetine -1-10

Data adapted from a study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives.[7]

Key Structure-Activity Relationship (SAR) Insights:

  • Aryl Substituents: The substitution pattern on the aryl ring attached to the piperidine core significantly influences SERT affinity. Unsubstituted phenyl or halogen-substituted phenyl groups tend to confer high affinity.[7]

  • Stereochemistry: The stereochemistry of the piperidine ring and its substituents is often critical for high-affinity binding to SERT.

Visualizing the SERT Inhibition Mechanism

SERT_Inhibition_Mechanism cluster_synaptic_cleft Synaptic Cleft (Extracellular) cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_neuron Presynaptic Neuron (Intracellular) Serotonin Serotonin (5-HT) Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Increased Activation SERT SERT (Outward-Facing) Serotonin->SERT Binds for Reuptake Inhibitor 4-(3-Fluorophenoxy)piperidine Derivative (Inhibitor) Inhibitor->SERT Binds & Blocks Serotonin_recycled Recycled 5-HT SERT->Serotonin_recycled Translocates

Caption: SERT inhibition by 4-(3-Fluorophenoxy)piperidine derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of novel neuropharmacological agents. The specific mechanism of action of its derivatives is dictated by the nature of the substituents appended to this core structure. As demonstrated, strategic modifications can yield potent and selective Dopamine D4 receptor antagonists or high-affinity Serotonin Transporter inhibitors. A thorough understanding of the underlying molecular mechanisms, coupled with robust experimental validation using the protocols outlined in this guide, is essential for the successful development of new therapeutics based on this versatile chemical framework. The continued exploration of the structure-activity relationships of 4-(3-Fluorophenoxy)piperidine derivatives holds significant promise for addressing unmet needs in the treatment of a wide range of CNS disorders.

References

An In-depth Technical Guide to 4-(3-Fluorophenoxy)piperidine Hydrochloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluorophenoxy)piperidine hydrochloride has emerged as a pivotal structural motif and key building block in modern medicinal chemistry. Its strategic incorporation into drug candidates, particularly those targeting the central nervous system (CNS), has led to the development of significant therapeutic agents. The presence of the fluorophenoxy group confers advantageous physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable scaffold in drug design.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and pharmacological significance of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Historical Context and Discovery

The development of phenoxypiperidine derivatives is intrinsically linked to the evolution of neuropharmacology. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural alkaloids, prized for its ability to interact with biological targets.[3][4] The introduction of an aryloxy moiety at the 4-position of the piperidine ring created a new class of compounds with significant potential for CNS applications.

While the precise first synthesis of this compound is not prominently documented in seminal publications, its emergence is a logical progression within the broader exploration of fluorinated aromatic compounds in drug discovery. The strategic use of fluorine in medicinal chemistry gained significant traction in the mid-20th century, recognized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. The development of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and Femoxetine, which feature a fluorophenyl group, underscored the importance of this chemical space and likely spurred the synthesis of various fluorinated phenoxypiperidine precursors, including the 3-fluoro isomer.[2][5][6]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 3202-36-6[1]
Molecular Formula C₁₁H₁₄FNO·HCl[1]
Molecular Weight 231.7 g/mol [1]
Appearance White solid[1]
Storage Conditions 0-8°C[1][2]
Purity (typical) ≥ 95% (HPLC)[1]
Structural Characterization:

The definitive identification and purity assessment of this compound relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure. The spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenoxy group, as well as the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each part of the molecule. ¹³C NMR provides complementary information on the carbon skeleton. A publicly available ¹H NMR spectrum serves as a valuable reference for researchers.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is routinely used to determine the purity of the compound. A reversed-phase method with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base and can be used to identify potential impurities.

Synthesis and Manufacturing

A common and logical approach involves the reaction of a protected 4-hydroxypiperidine with 1-bromo-3-fluorobenzene or 1-fluoro-3-nitrobenzene followed by reduction. The choice of protecting group for the piperidine nitrogen is critical for controlling reactivity and facilitating purification. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

Proposed Synthetic Protocol:

G cluster_0 Step 1: N-Boc Protection of 4-Hydroxypiperidine cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection and Salt Formation A 4-Hydroxypiperidine C N-Boc-4-hydroxypiperidine A->C Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) B Di-tert-butyl dicarbonate (Boc)₂O B->C D N-Boc-4-hydroxypiperidine F N-Boc-4-(3-fluorophenoxy)piperidine D->F Strong Base (e.g., NaH) Solvent (e.g., DMF, THF) E 1-Bromo-3-fluorobenzene E->F G N-Boc-4-(3-fluorophenoxy)piperidine I 4-(3-Fluorophenoxy)piperidine Hydrochloride G->I H HCl in a suitable solvent (e.g., Dioxane, Ethanol) H->I

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • N-Protection of 4-Hydroxypiperidine:

    • To a solution of 4-hydroxypiperidine and a suitable base (e.g., triethylamine) in an aprotic solvent like dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous work-up and purify the resulting N-Boc-4-hydroxypiperidine, typically by column chromatography.

  • Etherification:

    • To a solution of N-Boc-4-hydroxypiperidine in an anhydrous polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) at 0°C.

    • After the evolution of hydrogen gas ceases, add 1-bromo-3-fluorobenzene.

    • Heat the reaction mixture to facilitate the substitution and stir until the starting material is consumed.

    • Carefully quench the reaction with water and extract the product, N-Boc-4-(3-fluorophenoxy)piperidine, with an organic solvent. Purify by column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-4-(3-fluorophenoxy)piperidine in a suitable solvent (e.g., dioxane or ethanol).

    • Add a solution of hydrochloric acid in the same solvent.

    • Stir the mixture, which will typically result in the precipitation of the hydrochloride salt.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • The use of the Boc protecting group is strategic. It is stable to the basic conditions of the Williamson ether synthesis but is readily cleaved under acidic conditions that are orthogonal to the ether linkage, ensuring the integrity of the final product.

  • Sodium hydride is a powerful, non-nucleophilic base, ideal for deprotonating the hydroxyl group of the piperidine to form the more nucleophilic alkoxide, which is necessary for the subsequent SNAr reaction with the relatively unreactive 1-bromo-3-fluorobenzene.

  • The final precipitation of the hydrochloride salt not only converts the free base into a more stable and handleable form but also often serves as a final purification step, as the salt is typically crystalline and less soluble than the free base in many organic solvents.

Pharmacological Significance and Applications in Drug Discovery

This compound is primarily valued as a crucial intermediate in the synthesis of pharmacologically active compounds, particularly those targeting monoamine transporters.[1]

Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs)

The phenoxypiperidine scaffold is a core component of several SSRIs. While a direct and explicit synthesis of a marketed drug from this compound is not prominently published, its structural similarity to key intermediates for drugs like Paroxetine and Femoxetine is undeniable.[2][5][6] The synthesis of these drugs often involves the elaboration of a 4-arylpiperidine or a related scaffold. The 3-fluoro substitution on the phenoxy ring can fine-tune the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters like the dopamine transporter (DAT) and the norepinephrine transporter (NET).

G A 4-(3-Fluorophenoxy)piperidine Hydrochloride B Further Synthetic Modifications A->B Starting Material C Active Pharmaceutical Ingredient (e.g., SSRI) B->C Leads to D Interaction with Serotonin Transporter (SERT) C->D Mechanism of Action

Figure 2: Role as a precursor in the development of SSRIs.

Tool Compound in Neuroscience Research

Beyond its role as a synthetic precursor, this compound and its derivatives are valuable tools for probing the structure and function of monoamine transporters and other CNS receptors.[1] Researchers can utilize this scaffold to generate a library of compounds with systematic modifications to explore structure-activity relationships (SAR). For instance, the position of the fluorine atom on the phenoxy ring can be varied to understand its impact on receptor binding and selectivity.

Intrinsic Biological Activity

While primarily used as a building block, it is plausible that 4-(3-Fluorophenoxy)piperidine itself possesses some affinity for CNS targets, such as sigma receptors or monoamine transporters.[8] However, there is a lack of publicly available, quantitative data on the direct biological activity of this specific compound. Further research would be necessary to fully characterize its pharmacological profile. The binding affinities of structurally related phenoxypiperidine derivatives for targets like the dopamine transporter have been investigated, suggesting that this chemical class is indeed biologically active.[9]

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its synthesis, rooted in fundamental organic chemistry principles, provides access to a versatile scaffold with desirable physicochemical properties conferred by the fluorinated phenoxy moiety. While its primary role is that of a key intermediate in the synthesis of more complex and potent neuropharmacological agents, its value as a tool compound for SAR studies should not be overlooked. As the quest for novel CNS therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly remain a cornerstone of medicinal chemistry efforts.

References

solubility of 4-(3-Fluorophenoxy)piperidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(3-Fluorophenoxy)piperidine Hydrochloride in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 3202-36-6), a key building block in pharmaceutical synthesis.[1][2] While specific quantitative solubility data for this compound is not widely published, this document outlines the core theoretical principles that govern its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling and characterizing this compound.

Introduction: The Critical Role of Solubility

This compound is a versatile intermediate utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its molecular structure, featuring a fluorophenoxy group, enhances lipophilicity, making it a valuable component in drug design for central nervous system (CNS) targets.[1][3] The hydrochloride salt form is common for amine-containing compounds, often improving stability and handling properties.

The solubility of this intermediate in various organic solvents is of paramount importance for:

  • Reaction Chemistry: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and yields.

  • Purification: Crystallization and chromatographic purification processes are fundamentally dependent on solubility differences in various solvent systems.

  • Formulation: For final APIs, solubility directly impacts dissolution rates and bioavailability. Understanding the solubility of precursors informs potential formulation strategies.

This guide will first establish the physicochemical profile of the compound, then delve into the theoretical principles predicting its solubility behavior, and finally, present a robust experimental workflow for accurate solubility determination.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential before any experimental work.

PropertyValueSource(s)
CAS Number 3202-36-6[1][3]
Molecular Formula C₁₁H₁₄FNO · HCl[1][3]
Molecular Weight 231.7 g/mol [1][3]
Appearance White solid[1][3]
Purity (Typical) ≥ 95% (HPLC)[1][3]
Storage Conditions Store at 0-8°C[1][3]

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that solutes dissolve best in solvents with similar intermolecular forces. For an ionic salt like this compound, solubility is a function of the solvent's ability to overcome the crystal lattice energy of the solid and solvate the resulting ions.

3.1. The Impact of the Hydrochloride Salt

The presence of the hydrochloride makes the molecule an ionic salt (a piperidinium chloride). This dramatically increases its polarity compared to its free base form. Consequently:

  • High Polarity Solvents: The compound is expected to have its highest solubility in polar solvents capable of stabilizing the charged piperidinium cation and the chloride anion.

  • Low Polarity Solvents: Solubility will be significantly lower in non-polar solvents that cannot effectively solvate ions.

3.2. Solvent Classification and Expected Solubility Trends

Organic solvents can be broadly categorized, and we can predict a general solubility trend for this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are very effective at solvating both cations and anions. Expected Solubility: High to Moderate. Methanol is generally a better solvent for salts than ethanol due to its higher polarity and smaller size.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent for a wide range of organic and inorganic salts due to its high polarity and ability to effectively solvate cations.[4] Expected Solubility: High (especially in DMSO).

  • Moderately Polar Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have some polarity but are not effective at solvating ions. Expected Solubility: Low.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have very low polarity and cannot overcome the crystal lattice energy of a salt. Expected Solubility: Very Low to Insoluble.

This theoretical analysis provides a hypothesis but must be confirmed by experimental data.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[3][5] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Overall Experimental Workflow

The entire process, from preparation to final analysis, follows a logical sequence to ensure data integrity.

G cluster_equil Phase 2: Equilibration cluster_process Phase 3: Sample Processing cluster_quant Phase 4: Quantification prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Prepare Solvent prep_solvent->add_excess agitate Agitate at Constant Temp (e.g., 24-48h at 25°C) add_excess->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter dilute Dilute Sample filter->dilute hplc Analyze via HPLC dilute->hplc calculate Calculate Concentration hplc->calculate

Caption: High-level workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Selected HPLC-grade organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Hexane)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Solvent Systems:

    • Ensure all solvents are of high purity (HPLC grade) to avoid interference.

    • Prepare the desired volume for the experiment.

  • Addition of Solute:

    • Weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A starting point of ~10-20 mg per 1 mL of solvent is often sufficient. The key is to have visible, undissolved solid at the end of the experiment.[3]

    • Record the exact mass added.

    • Carefully add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vial.

    • Causality Check: Adding a clear excess ensures that the resulting solution becomes saturated and reaches equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but for poorly soluble or slow-dissolving materials, 48 to 72 hours may be necessary.[6]

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium has been achieved.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker. Let them stand briefly to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]

    • Causality Check: This step is critical to separate the saturated liquid phase from the excess solid. Failure to do so will lead to erroneously high solubility values.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This removes any remaining microscopic particulates.

  • Sample Preparation for Analysis:

    • Based on the expected solubility, perform an accurate serial dilution of the filtrate with the appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration into the linear range of the analytical method.

    • Prepare a set of calibration standards of this compound with known concentrations.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and common method for quantifying solute concentration in solubility studies.[7][8]

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation prep_standards Prepare Known Concentration Standards inject_standards Inject Standards into HPLC prep_standards->inject_standards gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_standards->gen_curve interpolate Interpolate Sample Conc. from Calibration Curve gen_curve->interpolate prep_sample Prepare and Dilute Saturated Filtrate inject_sample Inject Sample into HPLC prep_sample->inject_sample get_area Measure Peak Area inject_sample->get_area get_area->interpolate apply_df Apply Dilution Factor interpolate->apply_df final_sol Report Final Solubility (mg/mL or mol/L) apply_df->final_sol

Caption: Workflow for quantification of solubility samples using HPLC.

Example HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) may be suitable.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (R²) > 0.995 for accuracy.

  • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.[9]

  • Calculate the original concentration in the saturated solution by multiplying the interpolated value by the dilution factor.

  • The final result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically reported in mg/mL or mol/L.

Safety and Handling

As a Senior Application Scientist, safety is paramount. Adherence to proper laboratory procedures is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this compound and organic solvents.[10]

  • Handling: The compound is a solid. Avoid breathing dust.[10] Handle in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when using this product.[10]

  • Hazard Statements: May cause skin and serious eye irritation.[10] May be harmful if swallowed.

  • Solvent Hazards: Organic solvents present their own hazards (flammability, toxicity). Consult the Safety Data Sheet (SDS) for each solvent used and handle accordingly.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a strong predictive assessment can be made based on fundamental chemical principles. Its nature as a hydrochloride salt dictates a preference for polar solvents, with expected high solubility in DMSO and methanol, and poor solubility in non-polar media like hexane. This guide provides the theoretical grounding and, more importantly, a robust, step-by-step experimental protocol using the Shake-Flask method coupled with HPLC analysis. By following this self-validating workflow, researchers can confidently and accurately determine the solubility of this key pharmaceutical intermediate, enabling more efficient process development, purification, and research.

References

A Comprehensive Technical Guide to 4-(3-Fluorophenoxy)piperidine Hydrochloride: A Key Scaffold in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(3-Fluorophenoxy)piperidine hydrochloride, a pivotal chemical intermediate in modern medicinal chemistry. We will explore its fundamental physicochemical properties, structural characteristics, and critical applications, particularly its role as a versatile building block for therapeutic agents targeting the central nervous system (CNS). This document serves as a comprehensive resource, consolidating key data, outlining a robust analytical methodology for quality control, and providing essential safety and handling protocols to support researchers in leveraging this compound's full potential in drug discovery and development.

Introduction: Significance in Medicinal Chemistry

This compound has emerged as a compound of significant interest for pharmaceutical research and development. It is primarily recognized as a key intermediate in the synthesis of a wide array of bioactive molecules and novel therapeutic agents.[1][2] The molecule's architecture, which combines a piperidine ring with a fluorinated phenoxy moiety, imparts a unique set of properties that are highly advantageous for CNS drug design.

The piperidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to be functionalized and to interact with biological targets. The addition of the 3-fluorophenoxy group critically enhances the molecule's lipophilicity.[1][2] This increased lipid solubility is a crucial factor for compounds designed to cross the blood-brain barrier, a fundamental requirement for drugs targeting CNS disorders. Consequently, researchers have successfully utilized this compound as a foundational element in the development of selective serotonin reuptake inhibitors (SSRIs) and other advanced neuropharmacological agents, underscoring its importance in the pursuit of new treatments for mental health and neurological conditions.[1][2]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄FNO·HCl[1][2]
Molecular Weight 231.69 g/mol [3]
CAS Number 3202-36-6[1][4]
Appearance White solid[1][2]
Purity (Typical) ≥ 95% (by HPLC)[1][2]
Storage Conditions Store at 0-8°C, desiccated[1][2]
SMILES String Cl.Fc1cccc(OC2CCNCC2)c1
InChI Key WRTHTGNXSSACJM-UHFFFAOYSA-N

Chemical Structure and Mechanistic Insights

The structure of this compound is central to its utility. The hydrochloride salt form enhances stability and improves aqueous solubility, simplifying handling and formulation, while the free base is the active form for many organic reactions.

Caption: Chemical structure of this compound.

The molecule's efficacy as a drug scaffold can be attributed to two core features:

  • The Piperidine Moiety : This saturated heterocycle acts as a versatile anchor. The secondary amine is basic and is protonated at physiological pH, allowing for ionic interactions with receptor sites. It also serves as a key synthetic handle for further molecular elaboration.

  • The 3-Fluorophenyl Ether Group : The ether linkage provides conformational flexibility. The fluorine atom at the meta-position is a critical bioisosteric replacement for hydrogen. It subtly alters electronic properties and can improve metabolic stability by blocking a potential site of oxidative metabolism. Most importantly, it increases lipophilicity, which is a well-established strategy for enhancing penetration of the blood-brain barrier.[1][2]

Applications in Drug Discovery and Chemical Biology

The primary value of this compound lies in its role as a precursor for more complex molecules with therapeutic potential.

  • Scaffold for CNS Agents : Its most prominent application is in the synthesis of compounds targeting CNS disorders. It serves as a foundational structure for molecules designed to modulate neurotransmitter systems, such as dopamine and serotonin receptors.[1][5] For example, related piperidine scaffolds have been instrumental in developing potent and selective antagonists for the Dopamine D4 receptor, which is implicated in the pathophysiology of L-DOPA-induced dyskinesia in Parkinson's disease.[6]

  • Tool for Pharmacological Research : Beyond synthesis, the compound is a valuable tool in academic and industrial research for probing biological systems. It can be used in receptor binding assays and pharmacodynamic studies to explore molecular mechanisms and validate new biological targets.[1][2]

Experimental Protocol: Purity Determination by RP-HPLC

Ensuring the purity of starting materials is a non-negotiable aspect of drug development. A high-purity intermediate prevents the introduction of unwanted impurities into subsequent synthetic steps and biological assays. The following reverse-phase high-performance liquid chromatography (RP-HPLC) method is a robust, self-validating system for quantifying the purity of this compound. The protocol is adapted from established methods for analyzing related piperidine compounds.[7]

Causality : Reverse-phase HPLC is chosen because it effectively separates the relatively polar hydrochloride salt from potential non-polar organic impurities based on differential partitioning between the stationary and mobile phases. UV detection is suitable as the phenyl ring is a chromophore.

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting prep Sample Prep hplc HPLC System Setup prep->hplc Load Sample inject Injection & Run hplc->inject detect UV Detection inject->detect analyze Data Analysis detect->analyze report Report Purity analyze->report Calculate Area %

Caption: Workflow for HPLC purity analysis of the target compound.

Step-by-Step Protocol:

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents and Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[7] Rationale: The acidifier improves peak shape by preventing tailing of the basic amine.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock.

    • Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures run-to-run reproducibility of retention times.

    • Detection Wavelength: 220 nm or 254 nm. Rationale: Wavelengths where the aromatic ring exhibits strong absorbance.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient from 5% B to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

      • Rationale: A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.

  • Analysis and Calculation:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the reference standard to determine the retention time of the main peak.

    • Inject the sample solution.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Safety and Handling

Proper handling is critical to ensure laboratory safety. This compound is classified with several hazards that necessitate careful management.

  • Hazard Identification :

    • Harmful if swallowed (H302).[4]

    • Causes skin irritation (H315).[4]

    • Causes serious eye irritation (H319).[4]

    • May cause respiratory irritation (H335).[4]

  • Recommended Handling Procedures :

    • Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles.[4][8]

    • Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][8]

    • Handling Practices : Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4][9]

    • Storage : Keep the container tightly sealed and store in a cool (0-8°C), dry place away from incompatible materials.[1][2]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of neuroscience and the development of next-generation pharmaceuticals. Its well-balanced properties—conferred by the synergistic combination of the piperidine ring and the fluorinated phenyl group—make it an ideal scaffold for accessing the central nervous system. This guide has provided the core technical information, a validated analytical method, and essential safety protocols to empower researchers to utilize this compound effectively and safely in their pursuit of innovative therapeutic solutions.

References

Spectroscopic Characterization of 4-(3-Fluorophenoxy)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Fluorophenoxy)piperidine hydrochloride is a versatile heterocyclic compound of significant interest in pharmaceutical research and drug development.[1] As a key building block, its structural integrity and purity are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust framework for analysis.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications. The presence of the fluorophenoxy moiety and the piperidine ring introduces distinct spectroscopic signatures that are elucidated in this guide.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a saturated piperidine ring, which exists in a chair conformation, and a substituted aromatic ring. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the neighboring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Due to the hydrochloride salt formation, the proton on the nitrogen and the adjacent protons on the piperidine ring are expected to be deshielded, appearing at a lower field (higher ppm).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic (C-H)6.8 - 7.4Multiplet (m)-
Piperidine (CH-O)~4.6Multiplet (m)-
Piperidine (N-H₂)9.0 - 10.0 (broad)Singlet (s)-
Piperidine (CH₂-N, equatorial)~3.4Multiplet (m)-
Piperidine (CH₂-N, axial)~3.1Multiplet (m)-
Piperidine (CH₂-C, equatorial)~2.2Multiplet (m)-
Piperidine (CH₂-C, axial)~2.0Multiplet (m)-

Note: These are estimated values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Causality in ¹H NMR Signal Assignment:

  • The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • The proton at the C4 position of the piperidine ring (CH-O) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom.

  • The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) will be significantly deshielded and will likely show complex splitting due to geminal and vicinal coupling, as well as the influence of the chair conformation.

  • The broad signal for the N-H₂ protons is due to proton exchange and quadrupolar relaxation of the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic (C-F)162 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-O)158 - 160
Aromatic (C-H)105 - 132
Piperidine (C-O)~72
Piperidine (C-N)~42
Piperidine (C-C)~30

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

Causality in ¹³C NMR Signal Assignment:

  • The carbon directly bonded to the highly electronegative fluorine atom (C-F) will be the most downfield in the aromatic region and will exhibit a large one-bond coupling constant (¹JCF).

  • The carbon attached to the oxygen (C-O) in the aromatic ring will also be significantly downfield.

  • The piperidine carbons will appear in the aliphatic region, with the carbon attached to the oxygen (C4) being the most downfield, followed by the carbons adjacent to the nitrogen (C2 and C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3000 - 3100C-H stretchAromatic
2850 - 2950C-H stretchAliphatic (Piperidine)
2400 - 2700 (broad)N⁺-H stretchAmmonium salt
~1600, ~1480C=C stretchAromatic ring
1200 - 1250C-O stretchAryl ether
1100 - 1150C-F stretchAryl fluoride

Causality in IR Spectral Interpretation:

  • The broad absorption in the 2400-2700 cm⁻¹ region is a characteristic feature of the N⁺-H stretching vibration in an ammonium hydrochloride salt.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl and piperidine moieties.

  • The strong C-O stretching band for the aryl ether and the C-F stretching band are key diagnostic peaks for the fluorophenoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique, which will typically show the protonated molecule of the free base.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. The analysis is typically performed in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak (or [M+H]⁺) and analyze the fragmentation pattern.

Expected Mass Spectrometry Data

  • Molecular Formula (Free Base): C₁₁H₁₄FNO

  • Molecular Weight (Free Base): 195.23 g/mol

  • Molecular Formula (HCl Salt): C₁₁H₁₅ClFNO

  • Molecular Weight (HCl Salt): 231.69 g/mol [2]

  • Expected [M+H]⁺ (for free base): m/z 196.11322[3]

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) is expected to involve cleavages of the piperidine ring and the ether linkage.

G M_plus_H [M+H]⁺ m/z 196 Fragment1 Loss of C₅H₉N m/z 112 (Fluorophenol) M_plus_H->Fragment1 Ether cleavage Fragment2 Loss of C₆H₅FO m/z 84 (Piperidinyl cation) M_plus_H->Fragment2 Ring fragmentation

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 4-(3-Fluorophenoxy)piperidine.

Causality in Mass Spectrum Fragmentation:

  • The [M+H]⁺ peak at m/z 196 corresponds to the protonated free base of the molecule. The chlorine from the HCl salt is not observed in this ion.

  • A common fragmentation pathway for piperidine derivatives is the loss of neutral molecules or radical fragments from the ring.

  • Cleavage of the ether bond can lead to the formation of a fluorophenol fragment (m/z 112) or a piperidinyl cation fragment (m/z 84).

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. The characteristic signals in each spectrum, arising from the distinct chemical environments of the aromatic and piperidine moieties, as well as the presence of the fluorine atom and the hydrochloride salt, serve as reliable fingerprints for the compound's identification. This guide provides researchers with the foundational knowledge and expected data to confidently characterize this important pharmaceutical building block.

References

4-(3-Fluorophenoxy)piperidine Hydrochloride: A Scaffolding Approach for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with a wide array of biological targets. Within this important class of heterocycles, 4-(3-Fluorophenoxy)piperidine hydrochloride has emerged as a particularly valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its potential research applications, underpinned by the strategic role of its structural components in shaping pharmacological activity.

This compound's utility is largely attributed to two key features: the 4-phenoxypiperidine core and the strategic placement of a fluorine atom on the phenyl ring. The 4-phenoxypiperidine structure is a well-established pharmacophore in its own right, found in drugs targeting a range of conditions. The addition of a fluorine atom, a common strategy in modern drug design, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5][6][7] These modifications can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity for target proteins.[5][7]

This guide will explore the synthesis, physicochemical properties, and, most importantly, the diverse research applications of this compound, with a focus on its role as a scaffold in the development of therapeutics for central nervous system (CNS) disorders and beyond.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The key attributes of this compound are summarized in the table below.

PropertyValueSignificance in Drug Discovery
Molecular Formula C11H14FNO·HClProvides the elemental composition.
Molecular Weight 231.7 g/mol Influences diffusion and transport properties.
Appearance White solidBasic physical characteristic.
Purity ≥ 95% (HPLC)High purity is essential for reliable biological and chemical studies.
Storage 0-8°CEnsures stability and prevents degradation.
CAS Number 3202-36-6Unique identifier for the compound.

Data sourced from commercial supplier information.[8]

The Strategic Role of Fluorine

The presence of the 3-fluoro substituent is a critical feature that medicinal chemists leverage to fine-tune molecular properties.[3][4][5][6][7] Fluorine's high electronegativity can alter the electronic distribution within the molecule, impacting pKa, dipole moment, and chemical reactivity.[3][6][7] This can lead to:

  • Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation, prolonging the half-life of a drug.[3][4]

  • Increased Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing potency.[3][5][7]

  • Improved Lipophilicity and Membrane Permeation: The introduction of fluorine can modulate a compound's lipophilicity, which is crucial for its ability to cross cell membranes, including the blood-brain barrier.[3][4][5] This makes fluorinated compounds particularly attractive for targeting the CNS.[4][8][9]

Synthesis of the 4-Aryloxypiperidine Scaffold

The synthesis of 4-aryloxypiperidine derivatives, including 4-(3-Fluorophenoxy)piperidine, typically involves well-established nucleophilic substitution reactions. A general and illustrative synthetic workflow is presented below.

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final_product Final Product N-protected-4-hydroxypiperidine N-protected-4-hydroxypiperidine Mitsunobu_Reaction Mitsunobu Reaction (DEAD, PPh3) N-protected-4-hydroxypiperidine->Mitsunobu_Reaction 3-Fluorophenol 3-Fluorophenol 3-Fluorophenol->Mitsunobu_Reaction Protected_Product N-protected-4-(3-fluorophenoxy)piperidine Mitsunobu_Reaction->Protected_Product Deprotection_Step Deprotection (e.g., acid hydrolysis for Boc group) Protected_Product->Deprotection_Step Final_Product 4-(3-Fluorophenoxy)piperidine Deprotection_Step->Final_Product

Caption: Generalized synthetic workflow for 4-aryloxypiperidines.

Exemplary Experimental Protocol: Mitsunobu Reaction

This protocol is an illustrative example for the synthesis of the core scaffold and may require optimization for specific substrates.

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 3-fluorophenol (1.1 eq), and triphenylphosphine (PPh3, 1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(3-fluorophenoxy)piperidine.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.

  • Isolation of Hydrochloride Salt: After the deprotection is complete (as monitored by TLC or LC-MS), remove the solvent under reduced pressure. The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the this compound salt, which can then be collected by filtration and dried.

Potential Research Applications in Drug Discovery

The this compound scaffold is a versatile building block for synthesizing compounds targeting a variety of biological systems, particularly within the central nervous system.[8][9]

Central Nervous System (CNS) Disorders

The physicochemical properties of this scaffold, especially its potential for enhanced lipophilicity and blood-brain barrier penetration due to the fluorophenoxy group, make it highly suitable for the development of CNS-active agents.[4][8][9]

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The 4-phenoxypiperidine scaffold is a known component of some SSRIs. This compound serves as a key intermediate in the synthesis of novel SSRI candidates for the treatment of depression and anxiety disorders.[8]

  • Dopamine Receptor Ligands: The piperidine core is prevalent in many dopamine receptor antagonists and agonists. Derivatives of 4-(3-Fluorophenoxy)piperidine can be synthesized and screened for their activity at dopamine D2, D3, and D4 receptors, which are implicated in conditions like schizophrenia, Parkinson's disease, and substance abuse.[10][11] For instance, a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds identified potent and selective dopamine D4 receptor antagonists.[10]

  • Mu-Opioid Receptor Agonists: The 4-phenylpiperidine scaffold has been utilized to design small molecule mu-opioid receptor agonists for pain management.[12] The 4-phenoxypiperidine core represents a bioisosteric variation that can be explored for developing novel analgesics with potentially improved side-effect profiles.

Other Therapeutic Areas

While CNS applications are prominent, the versatility of the 4-(3-Fluorophenoxy)piperidine scaffold extends to other therapeutic areas.

  • Anticancer Agents: The piperidine nucleus is found in various anticancer compounds.[2] Derivatives can be synthesized to explore their potential as cytotoxic agents or as modulators of signaling pathways involved in cancer progression.

  • Antimicrobial and Antiviral Agents: The piperidine scaffold has been incorporated into molecules with antimicrobial and antiviral activities.[2] New derivatives can be developed and tested against a range of pathogens.

Logical Flow for a Drug Discovery Campaign

G Start 4-(3-Fluorophenoxy)piperidine HCl Library_Synthesis Library Synthesis (N-alkylation, N-acylation, etc.) Start->Library_Synthesis Primary_Screening Primary Screening (Binding Assays, e.g., for GPCRs) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Functional Assays, e.g., cAMP, Ca2+ flux) Hit_Identification->Secondary_Screening Active Hits Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, technically-grounded protocol for the synthesis of 4-(3-Fluorophenoxy)piperidine hydrochloride, a key building block in modern medicinal chemistry.[1] This versatile intermediate is integral to the development of novel therapeutics, particularly those targeting the central nervous system, such as selective serotonin reuptake inhibitors (SSRIs).[1] The synthetic strategy outlined herein is a robust two-step process commencing with a Williamson ether synthesis, followed by an acid-mediated deprotection and salt formation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure a reproducible and safe synthesis.

Introduction: The Significance of 4-Aryloxypiperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[2][3] Its three-dimensional nature allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets. The 4-aryloxypiperidine motif, in particular, has garnered significant attention due to its presence in numerous neurologically active agents.[1][2] The incorporation of a fluorinated phenyl group, as in 4-(3-fluorophenoxy)piperidine, can enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic and lipophilic interactions.[1] Consequently, reliable and scalable synthetic routes to this intermediate are of paramount importance for advancing drug discovery programs.

The synthesis described in this application note follows a logical and well-established pathway:

  • N-Boc Protection: Commercially available 4-hydroxypiperidine is first protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions at the nitrogen atom during the subsequent etherification.[4][5][6]

  • Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is then coupled with 3-fluorophenol under basic conditions to form the desired aryl ether linkage.[7][8]

  • Deprotection and Salt Formation: The Boc protecting group is removed using a strong acid, which is followed by the formation of the stable hydrochloride salt of the target compound.[9][10][11]

This approach is favored for its high yields, operational simplicity, and the use of readily available starting materials.

Synthetic Workflow and Mechanism

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the formation of the C-O bond between the piperidine and the fluorophenyl ring, and the second stage is the deprotection and isolation of the final product.

Stage 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or, in this case, by activating an alcohol to react with a phenoxide.[7][8] In this protocol, the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the 3-fluorophenyl ring, which is made susceptible to nucleophilic aromatic substitution, or more commonly, the phenol is deprotonated to a phenoxide which then reacts with an activated form of the piperidinol (e.g., a tosylate). For the direct coupling of the alcohol and phenol, a Mitsunobu reaction is a common alternative.[4] However, for this protocol, we will focus on the deprotonation of the less acidic alcohol followed by reaction with an activated aryl halide, or more practically, the deprotonation of the phenol followed by reaction with a piperidine bearing a good leaving group. A more modern and often higher-yielding alternative for forming such C-O bonds is the Buchwald-Hartwig C-O coupling reaction, which utilizes a palladium catalyst.[12][13][14][15] For the purpose of this protocol, we will detail the more traditional and often more accessible Williamson ether synthesis approach.

The reaction proceeds as follows: the base deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent nucleophile which then attacks 3-fluorophenol. To drive the reaction, it is more common to deprotonate the more acidic 3-fluorophenol to its corresponding phenoxide, which then acts as the nucleophile, attacking the 4-position of the piperidine ring which would need to be equipped with a suitable leaving group (e.g., a tosylate).

Stage 2: N-Boc Deprotection and Hydrochloride Salt Formation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[10][11] Treatment with a strong acid, such as hydrochloric acid (HCl) in a suitable solvent like methanol or dioxane, protonates the carbamate.[9][11] This triggers the collapse of the protecting group, releasing the free amine, carbon dioxide, and tert-butanol. The use of excess HCl ensures the in-situ formation of the hydrochloride salt of the product, which is often a crystalline solid, facilitating its purification and improving its stability.[16]

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reaction_1 C-O Bond Formation N-Boc-4-hydroxypiperidine->Reaction_1 Reactant 3-Fluorophenol 3-Fluorophenol 3-Fluorophenol->Reaction_1 Reactant Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_1 Reagent Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_1 Solvent N-Boc-4-(3-Fluorophenoxy)piperidine N-Boc-4-(3-Fluorophenoxy)piperidine Reaction_2 Boc Deprotection & Salt Formation N-Boc-4-(3-Fluorophenoxy)piperidine->Reaction_2 Starting Material Reaction_1->N-Boc-4-(3-Fluorophenoxy)piperidine Product Acid (e.g., HCl in MeOH) Acid (e.g., HCl in MeOH) Acid (e.g., HCl in MeOH)->Reaction_2 Reagent Final_Product This compound Reaction_2->Final_Product Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-4-hydroxypiperidine≥98%Commercially Available
3-Fluorophenol≥99%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Hydrochloric Acid2N in MethanolCommercially Available
Diethyl EtherAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium BicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Boc-4-(3-Fluorophenoxy)piperidine

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add 3-fluorophenol (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-4-(3-fluorophenoxy)piperidine as a pure compound.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Boc-4-(3-fluorophenoxy)piperidine (1.0 eq) in a 2N solution of hydrochloric acid in methanol.[9]

  • Heat the solution to 60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid or oil, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.[16]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19][20]

  • 3-Fluorophenol: Toxic if swallowed, causes skin irritation, and can cause serious eye damage.[17][19] Avoid inhalation and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[17][19]

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere. Use a mineral oil dispersion to mitigate its pyrophoric nature.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[17][18][19][20]

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
Appearance White to off-white solid[1]
Purity (HPLC) ≥95%[1]

Further characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry should be performed to confirm the structure.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The choice of the Williamson ether synthesis offers a balance of simplicity and efficiency, while the two-step overall process is robust and scalable.

References

Application Note: High-Throughput Purity Analysis of 4-(3-Fluorophenoxy)piperidine Hydrochloride via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the purity analysis of 4-(3-Fluorophenoxy)piperidine hydrochloride, a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1] The described Gas Chromatography-Mass Spectrometry (GC-MS) method provides a robust and sensitive approach for the identification and quantification of the active pharmaceutical ingredient (API) and potential process-related impurities. The methodology outlined herein is designed to meet the stringent requirements of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument parameters, and data analysis, all grounded in established scientific principles and regulatory standards.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of a range of bioactive molecules.[1] Its structural features, including the fluorophenoxy group, contribute to the lipophilicity and potential therapeutic efficacy of the resulting drug candidates. As with any component of a pharmaceutical product, the purity of this intermediate is of paramount importance. The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is a regulatory and scientific necessity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 4-(3-Fluorophenoxy)piperidine. The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry allows for the unambiguous identification and quantification of the main component and any potential impurities.

Principles of GC-MS for Amine Analysis

The analysis of amine compounds such as piperidine derivatives by GC-MS can present challenges due to their basicity and potential for peak tailing on standard GC columns. To address this, two primary approaches are considered: direct analysis on a suitable de-activated column or derivatization to form a less polar and more volatile analogue. This application note focuses on the direct analysis approach, which simplifies sample preparation and reduces the potential for analytical artifacts introduced during derivatization.

The hydrochloride salt form of the analyte is not suitable for direct GC analysis due to its low volatility. Therefore, a crucial first step in the sample preparation is the liberation of the free base form of 4-(3-Fluorophenoxy)piperidine through neutralization with a suitable base.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC-grade vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A low-bleed, mid-polarity column is recommended. A (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) or a column specifically designed for amine analysis would be suitable.

  • GC Liner: An ultra-inert liner with glass wool is recommended to minimize analyte degradation and adsorption.[2]

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow:

Sample Preparation Workflow cluster_0 Step 1: Weighing and Dissolution cluster_1 Step 2: Liberation of Free Base cluster_2 Step 3: Liquid-Liquid Extraction cluster_3 Step 4: Drying and Analysis A Weigh 10 mg of 4-(3-Fluorophenoxy)piperidine HCl B Dissolve in 1 mL of Methanol A->B Accurately C Add 1 mL of 1M NaOH B->C Transfer D Vortex for 30 seconds C->D E Add 2 mL of Dichloromethane D->E Proceed F Vortex for 1 minute E->F G Centrifuge to separate layers F->G H Collect organic layer G->H I Dry organic layer with Anhydrous Na₂SO₄ H->I Transfer J Transfer to GC vial I->J K Inject into GC-MS J->K

Caption: Sample preparation workflow for GC-MS analysis.

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter Value Rationale
GC Inlet
Injection ModeSplit (50:1)To prevent column overloading with the main component and ensure sharp peaks. A lower split ratio may be used for trace impurity analysis.
Inlet Temperature250 °CTo ensure complete vaporization of the analyte and impurities without causing thermal degradation.
Injection Volume1 µL
GC Column and Oven
Column(5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 100 °C (hold 2 min)To ensure good initial focusing of the analytes on the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to achieve good separation of potential impurities.
Hold: 5 min at 280 °CTo ensure elution of any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eV
Mass Range40 - 450 amuTo cover the expected mass range of the analyte and its potential fragments and impurities.
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan ModeFull ScanFor initial identification of all components in the sample. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

Results and Discussion

Identification of 4-(3-Fluorophenoxy)piperidine
Potential Impurities

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Based on common synthetic routes for similar piperidine derivatives, potential impurities could include:

  • Piperidine: A common starting material or degradation product.[]

  • 3-Fluorophenol: A key starting material.

  • Incompletely reacted intermediates: Depending on the specific synthetic pathway.

  • Isomers: Positional isomers of the fluorophenoxy group.

  • Products of over-alkylation or side reactions.

The GC-MS method described is capable of separating and identifying these and other potential impurities based on their retention times and mass spectra.

Quantitative Analysis

The purity of this compound can be determined using the area percent method, assuming that all components have a similar response factor in the mass spectrometer. For a more accurate quantification, especially for known impurities, a calibration curve should be prepared using certified reference standards for each impurity.

Table 1: Example Quantitative Data for a Hypothetical Sample

Peak No. Retention Time (min) Component Area % Identification Confidence
14.2Piperidine0.05High (Library Match)
28.93-Fluorophenol0.10High (Library Match)
312.54-(3-Fluorophenoxy)piperidine99.80High (Mass Spectrum)
413.1Unknown Impurity0.05Low (Requires further investigation)

Method Validation

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of standards of known concentrations are analyzed to establish a linear relationship.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the purity analysis of this compound. The protocol is designed for ease of implementation in a quality control laboratory and can be validated to meet regulatory requirements. By ensuring the purity of this critical pharmaceutical intermediate, this method contributes to the overall safety and efficacy of the final drug product.

References

Application Note & Protocol: Synthesis of a Paroxetine Precursor via N-Alkylation of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The 4-aryloxypiperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core structural backbone of numerous therapeutic agents targeting the central nervous system (CNS). Its significance is most prominently exemplified in the structure of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2] The piperidine ring provides a basic nitrogen center, crucial for physiological solubility and interaction with the serotonin transporter (SERT), while the aryloxy group contributes to the molecule's lipophilicity and binding affinity.[3]

4-(3-Fluorophenoxy)piperidine hydrochloride serves as a key building block in the synthesis of various bioactive molecules and SSRI analogues.[3] The fluorine substitution on the phenoxy ring can modulate the electronic properties and metabolic stability of the final compound, making it an attractive starting material for drug discovery and development. This document provides a detailed protocol for a representative N-alkylation reaction, a critical step in the elaboration of this piperidine intermediate into a more complex, pharmacologically active structure analogous to Paroxetine.

Overview of the Synthetic Strategy

The core transformation described herein is the nucleophilic substitution reaction between the secondary amine of 4-(3-Fluorophenoxy)piperidine and an appropriate electrophile. The protocol focuses on a classic N-alkylation using an activated alkyl halide. For this reaction to proceed, the piperidine hydrochloride salt must first be neutralized to generate the free, nucleophilic secondary amine. This is typically achieved in situ using a mild inorganic base.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Reaction Scheme A 4-(3-Fluorophenoxy)piperidine HCl (Starting Material) reagents1 Base (e.g., K2CO3) Solvent (e.g., DMF) A->reagents1 B Free Secondary Amine (Nucleophile) C N-Alkylated Product (Paroxetine Analogue) B->C Nucleophilic Attack reagents1->B reagents2 Electrophile (R-X) (e.g., 3,4-(Methylenedioxy)benzyl chloride) reagents2->C Alkylation

Caption: General N-alkylation reaction scheme.

Experimental Protocol: N-Alkylation

This protocol details the synthesis of an N-alkylated derivative of 4-(3-Fluorophenoxy)piperidine. The chosen electrophile is a representative benzyl halide, analogous to the side chain found in Paroxetine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Supplier
This compound198855-70-6231.702.32 g (10.0 mmol)e.g., Chem-Impex
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.214.15 g (30.0 mmol)e.g., Sigma-Aldrich
3,4-(Methylenedioxy)benzyl chloride20850-42-4170.591.79 g (10.5 mmol)e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mLe.g., Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11200 mLe.g., Fisher Scientific
Deionized Water (H₂O)7732-18-518.02200 mLIn-house
Brine (Saturated NaCl solution)7647-14-558.4450 mLIn-house
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37~10 ge.g., Sigma-Aldrich
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure

The entire laboratory workflow is outlined in the diagram below.

G start Start setup 1. Setup Reaction - Add piperidine HCl, K2CO3, and DMF to flask - Purge with Nitrogen start->setup add_reagent 2. Add Electrophile - Add benzyl chloride solution dropwise at RT setup->add_reagent heat 3. Heat Reaction - Heat to 70-80 °C add_reagent->heat monitor 4. Monitor Progress - Use TLC to check for consumption of starting material heat->monitor monitor->heat Reaction Incomplete workup 5. Aqueous Work-up - Cool to RT - Quench with H2O - Extract with EtOAc monitor->workup Reaction Complete purify 6. Isolate & Purify - Dry organic layer (MgSO4) - Concentrate via rotary evaporation - Purify via column chromatography workup->purify characterize 7. Characterize Product - Obtain NMR and Mass Spec data - Determine yield and purity (HPLC) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (2.32 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF via syringe. Begin stirring the suspension. The use of an anhydrous solvent is critical to prevent unwanted side reactions with the electrophile.

  • Base Activation: Stir the suspension at room temperature for 30 minutes. This step allows the potassium carbonate to neutralize the hydrochloride salt, generating the free piperidine base in situ.[4]

  • Electrophile Addition: Dissolve 3,4-(Methylenedioxy)benzyl chloride (1.79 g, 10.5 mmol) in 10 mL of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 7:3 Hexanes:Ethyl Acetate). The reaction is complete when the starting piperidine spot is no longer visible. Typical reaction times are 4-8 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate, to yield the pure N-alkylated product.

In-Process Controls and Characterization

A self-validating protocol requires rigorous analysis to ensure the identity and purity of the synthesized material.

Reaction Monitoring
  • Technique: Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: 70:30 Hexane:Ethyl Acetate (this may require optimization)

  • Visualization: UV lamp (254 nm) and/or potassium permanganate stain.

  • Expected Result: Disappearance of the starting material spot and the appearance of a new, less polar product spot.

Product Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques.[1]

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural ElucidationAppearance of new signals corresponding to the benzylic protons (~3.5 ppm) and aromatic protons of the added group.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the N-alkylated product.
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantificationA single major peak with >95% purity under optimized conditions. Retention time will be specific to the method.[5][6][7][8]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group AnalysisDisappearance of the N-H stretch (if visible in the free base) and confirmation of C-H and C-O stretches.

Safety Precautions

All synthesis work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11][12]

  • Piperidine Derivatives: These compounds are toxic if inhaled or absorbed through the skin and can cause severe skin and eye irritation.[10][12] Handle with care and avoid generating dust or aerosols.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Use in a fume hood and wear appropriate gloves (e.g., butyl rubber).

  • Alkyl Halides: Benzyl chlorides are lachrymators and irritants. Handle them carefully in a fume hood.

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water.[9][12] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][12]

Conclusion

This application note provides a robust and well-characterized protocol for the N-alkylation of this compound, a key intermediate in the synthesis of SSRIs and other neuropharmacological agents.[3] The described methodology, based on classic nucleophilic substitution, is scalable and adaptable for the synthesis of a diverse library of analogues for drug discovery research. Adherence to the outlined procedural steps, in-process controls, and safety guidelines is essential for achieving high-purity material in a safe and reproducible manner.

References

Navigating the N-Alkylation of 4-(3-Fluorophenoxy)piperidine Hydrochloride: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the N-alkylation of 4-(3-Fluorophenoxy)piperidine hydrochloride, a crucial transformation in the synthesis of various pharmaceutically active compounds.[1] Recognizing the challenges associated with the direct alkylation of amine hydrochlorides, this guide explores two robust and widely applicable strategies: direct N-alkylation under basic conditions and N-alkylation via reductive amination. The document delves into the mechanistic underpinnings of each approach, offering insights into the critical roles of base selection, solvent choice, and reaction conditions. Detailed, step-by-step protocols are provided for both methods, accompanied by a troubleshooting guide to address common experimental hurdles. This note is intended for researchers, scientists, and drug development professionals seeking to efficiently and successfully perform this key synthetic transformation.

Introduction: The Significance of N-Alkylated Piperidines

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The nitrogen atom of the piperidine ring serves as a key handle for chemical modification, allowing for the introduction of various substituents to modulate a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Specifically, N-alkylated derivatives of 4-(3-Fluorophenoxy)piperidine are integral components of compounds targeting the central nervous system, including selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[1] The 3-fluorophenoxy group enhances lipophilicity, which can be advantageous for brain penetration.[1]

The starting material, this compound, is a stable, crystalline solid, making it an ideal precursor for synthesis. However, the hydrochloride salt form necessitates careful consideration of the reaction conditions to liberate the free secondary amine for subsequent N-alkylation. This guide will illuminate the pathways to achieve this transformation effectively.

Mechanistic Considerations and Strategic Approaches

The N-alkylation of a secondary amine like 4-(3-Fluorophenoxy)piperidine is fundamentally a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon. However, the protonated state of the amine in the hydrochloride salt renders it non-nucleophilic. Therefore, the initial and most critical step in any direct alkylation protocol is the in-situ neutralization of the hydrochloride salt to generate the free secondary amine.

Two primary strategies are employed for the N-alkylation of piperidines:

  • Direct N-Alkylation: This classic approach involves the reaction of the free piperidine with an alkylating agent, typically an alkyl halide (e.g., bromide or iodide), in the presence of a base.[2] The base is crucial for scavenging the hydrohalic acid byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[3][4]

  • Reductive Amination: This versatile and often milder method involves the reaction of the piperidine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[5][6][7][8][9] This method is particularly advantageous as it avoids the formation of over-alkylated quaternary ammonium salts, a common side reaction in direct alkylation.[5][10]

The choice between these two methods depends on several factors, including the nature of the desired alkyl group, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and the desired reaction conditions.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl bromide in the presence of a suitable base.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products PiperidineHCl 4-(3-Fluorophenoxy)piperidine HCl Reaction Solvent (e.g., DMF, ACN) Room Temp. to 70°C PiperidineHCl->Reaction AlkylHalide R-X (Alkyl Halide) AlkylHalide->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Product N-Alkyl-4-(3-Fluorophenoxy)piperidine Salt Base·HX Water H₂O (if carbonate is used) CO2 CO₂ (if carbonate is used) Reaction->Product Reaction->Salt Reaction->Water Reaction->CO2

Caption: General workflow for direct N-alkylation.

Materials and Reagents
ReagentPurity/GradeSupplier (Example)
This compound≥98%Commercially available
Alkyl Bromide (R-Br)≥98%Commercially available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially available
Acetonitrile (ACN), anhydrous≥99.8%Commercially available
Ethyl Acetate (EtOAc)ACS GradeCommercially available
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated aqueous NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially available
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) or N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq).[2][11] Add anhydrous DMF or ACN to form a stirrable suspension (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1-1.2 eq) to the stirred mixture at room temperature. For highly reactive alkylating agents, consider cooling the reaction mixture to 0 °C before addition to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF is used as the solvent, dilute the mixture with ethyl acetate and wash with water (3x) and then brine (1x) to remove the DMF.

    • If ACN is used, concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Rationale and Troubleshooting
  • Choice of Base: An inorganic base like potassium carbonate is often sufficient and cost-effective.[2] A hindered organic base like DIPEA can also be used and is particularly useful for preventing quaternization of the product amine.[2]

  • Solvent Selection: DMF and ACN are common polar aprotic solvents for this type of reaction as they effectively dissolve the reagents and facilitate the SN2 reaction.

  • Over-alkylation: A common side reaction is the formation of the quaternary ammonium salt.[5][10] This can be minimized by the slow addition of the alkylating agent and by avoiding a large excess of it.[2][5]

  • Incomplete Reaction: If the reaction stalls, gentle heating can be applied. Ensure the base is anhydrous and of good quality, as moisture can interfere with the reaction.

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products PiperidineHCl 4-(3-Fluorophenoxy)piperidine HCl Reaction Solvent (e.g., DCM, DCE) Room Temperature PiperidineHCl->Reaction Carbonyl R'R''C=O (Aldehyde/Ketone) Carbonyl->Reaction ReducingAgent NaBH(OAc)₃ ReducingAgent->Reaction Base Base (e.g., Et₃N, DIPEA) Base->Reaction Product N-Alkyl-4-(3-Fluorophenoxy)piperidine Byproducts Boron byproducts, AcOH Reaction->Product Reaction->Byproducts

Caption: General workflow for N-alkylation via reductive amination.

Materials and Reagents
ReagentPurity/GradeSupplier (Example)
This compound≥98%Commercially available
Aldehyde or Ketone≥98%Commercially available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially available
Dichloromethane (DCM), anhydrous≥99.8%Commercially available
1,2-Dichloroethane (DCE), anhydrous≥99.8%Commercially available
Triethylamine (Et₃N) or DIPEA≥99%Commercially available
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated aqueous NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially available
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Neutralization and Solvent Addition: Add anhydrous DCM or DCE and triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1-1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Rationale and Troubleshooting
  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of unreacted carbonyl compounds.[5] It is also more stable to acidic conditions that may arise during the reaction compared to sodium borohydride.

  • Solvent Choice: Chlorinated solvents like DCM and DCE are commonly used as they are compatible with the reagents and reaction conditions.

  • Iminium Ion Formation: Allowing sufficient time for the iminium ion to form before adding the reducing agent is crucial for a successful reaction.

  • Slow Reaction: If the reaction is sluggish, a small amount of acetic acid can be added to catalyze iminium ion formation, but this should be done cautiously as it can also affect the stability of the reducing agent.

Conclusion

The N-alkylation of this compound is a readily achievable transformation with the appropriate choice of methodology and careful execution. Both direct alkylation and reductive amination offer reliable routes to the desired N-alkylated products. By understanding the underlying chemical principles and following the detailed protocols provided in this application note, researchers can confidently and efficiently synthesize these valuable building blocks for drug discovery and development.

References

Application Notes: 4-(3-Fluorophenoxy)piperidine Hydrochloride as a Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(3-Fluorophenoxy)piperidine hydrochloride. This precursor is a privileged scaffold in modern medicinal chemistry, particularly for therapeutics targeting the central nervous system (CNS). We will explore the physicochemical properties, the scientific rationale for its efficacy in drug design, detailed protocols for its synthetic modification, and its application in creating high-value therapeutic candidates.

Introduction: The Strategic Value of a Privileged Scaffold

In the quest for novel therapeutics, certain molecular scaffolds consistently appear in successful drug candidates due to their favorable structural and physicochemical properties. The 4-(3-Fluorophenoxy)piperidine moiety is one such "privileged scaffold."[1][2] Its architecture combines three key structural motifs, each contributing distinct advantages for drug design:

  • The Piperidine Ring: A saturated six-membered nitrogen heterocycle, the piperidine ring is a cornerstone of CNS drug design.[1][3] Its conformational flexibility allows it to adapt to the steric demands of complex biological targets, while the basic nitrogen atom can be crucial for forming salt bridges or hydrogen bonds in receptor binding pockets.[2][3]

  • The Aryl Ether Linkage: The phenoxy group provides a robust and metabolically stable linker that positions the aromatic ring at a precise vector from the piperidine core. This is critical for exploring interactions with target proteins.

  • The meta-Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring is a widely used medicinal chemistry tactic to enhance a molecule's drug-like properties.[4][5]

This guide will detail how these components synergize to make this compound an invaluable starting material for generating libraries of novel compounds with therapeutic potential.

Physicochemical Properties & Safe Handling

A thorough understanding of a precursor's properties is fundamental to its effective and safe use in the laboratory.

Compound Identity and Properties
PropertyValueSource
Full Chemical Name This compound
CAS Number 3202-36-6[6]
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
Appearance White to off-white solid[6]
Purity ≥95% (Typical)[6]
Storage Store at 0-8°C in a dry, well-ventilated place.[6]
Safety & Handling Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[7] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[7]

  • Handling: Avoid generating dust.[7] Keep containers tightly sealed when not in use. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7]

  • Spills: In case of a spill, avoid breathing dust. Use dry clean-up procedures (e.g., sweep or vacuum) and place the material into a labeled container for disposal.[7]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[7][9]

The Fluorophenoxy-Piperidine Scaffold in Medicinal Chemistry

The power of this scaffold lies in the synergistic effects of its components, which allow medicinal chemists to fine-tune pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (target binding) properties.

The Role of the Fluorine Atom

The introduction of fluorine into a drug candidate can profoundly and beneficially alter its properties.[10][11]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[5][12]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[10] This can lower the pKa (reduce the basicity) of the nearby piperidine nitrogen. This subtle tuning is critical, as a lower pKa can improve a compound's ability to cross cellular membranes and the blood-brain barrier, enhancing CNS penetration.[5][12]

  • Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, which can increase the compound's potency and selectivity for its target.[10][12]

Therapeutic Applications

The 4-(3-Fluorophenoxy)piperidine scaffold is a key structural feature in molecules designed to treat neurological and psychiatric disorders. Its structure is particularly suited for targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[6] For example, derivatives have been investigated as potent and selective antagonists for the Dopamine D4 receptor, a target of interest for treating neuropsychiatric conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[13][14]

Diagram: Key Structural Contributions to Drug Properties

The following diagram illustrates the relationship between the scaffold's structural features and their impact on key drug development parameters.

G cluster_0 Molecular Scaffold 4-(3-Fluorophenoxy)piperidine cluster_1 Pharmacokinetic (ADME) & Physicochemical Properties cluster_2 Pharmacodynamic (PD) Properties piperidine Piperidine Ring solubility Solubility & Lipophilicity piperidine->solubility Basic nitrogen impacts solubility binding Target Binding Affinity & Conformation piperidine->binding Provides 3D shape for receptor fit linker Aryl-Ether Linkage linker->binding Positions aryl group for interactions fluorine meta-Fluorine Atom stability Metabolic Stability (Blocks Oxidation) fluorine->stability pka pKa Modulation (Membrane Permeability) fluorine->pka fluorine->binding Enhances interactions (H-bonding, dipole) pka->solubility selectivity Target Selectivity binding->selectivity G start Start Materials: - 4-(3-Fluorophenoxy)piperidine HCl - Aldehyde (R-CHO) - Reducing Agent - Base step1 Step 1: Free-Basing Neutralize HCl salt with base (e.g., Et3N, DIPEA) start->step1 step2 Step 2: Iminium Formation Add Aldehyde (R-CHO). Condensation reaction. step1->step2 step3 Step 3: Reduction Add reducing agent (e.g., NaBH(OAc)3) to reduce iminium ion. step2->step3 step4 Step 4: Work-up & Purification Aqueous quench, extraction, and column chromatography. step3->step4 product Final Product: N-Alkyl-4-(3-Fluorophenoxy)piperidine step4->product

References

Application Notes and Protocols for In Vitro Characterization of 4-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 4-(3-Fluorophenoxy)piperidine hydrochloride. This document outlines detailed protocols for investigating the binding affinity and functional activity of this compound, with a primary focus on its interaction with the sigma-1 (σ1) receptor, a key target in neuropharmacology and cell stress signaling.

Introduction: Unveiling the Therapeutic Potential of this compound

This compound is a versatile piperidine derivative recognized for its potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders[1][2][3]. Its chemical structure, featuring a fluorophenoxy group, suggests favorable properties for interacting with biological targets within the complex milieu of the nervous system[1][2]. A critical molecular target for compounds of this class is the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)[4][5][6].

The σ1 receptor is implicated in a multitude of cellular processes, including the modulation of ion channels, regulation of intracellular calcium signaling, and response to cellular stress[6][7][8]. Its involvement in various neurological and psychiatric conditions, such as neurodegenerative diseases, pain, and addiction, makes it an attractive target for drug discovery[5][9][10]. This guide provides a suite of in vitro assays to rigorously characterize the interaction of this compound with the σ1 receptor, thereby elucidating its pharmacological profile.

Section 1: Determining Binding Affinity at the Sigma-1 Receptor

A fundamental first step in characterizing a novel compound is to determine its binding affinity for the intended target. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of a compound's potency in displacing a known high-affinity radiolabeled ligand from the receptor.

Principle of the Radioligand Binding Assay

This assay measures the ability of a test compound, in this case, this compound, to compete with a radiolabeled ligand for binding to the σ1 receptor in a preparation of cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor. By performing this competition at various concentrations of the test compound, an inhibition constant (Ki) can be determined, which reflects the compound's binding affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize tissue (e.g., guinea pig liver) or cells expressing σ1 receptor in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Incubate membranes with [3H]-(+)-pentazocine (radioligand) and varying concentrations of this compound prep4->assay1 Add known amount of membrane protein assay2 Define non-specific binding with excess unlabeled ligand (e.g., haloperidol) assay1->assay2 assay3 Incubate at 37°C for a defined period assay2->assay3 analysis1 Separate bound from free radioligand by rapid vacuum filtration assay3->analysis1 analysis2 Measure radioactivity of filters using liquid scintillation counting analysis1->analysis2 analysis3 Calculate specific binding analysis2->analysis3 analysis4 Determine IC50 and calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for the σ1 receptor radioligand binding assay.

Detailed Protocol: Competitive Inhibition Assay for σ1 Receptor

Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Membrane Preparation: Membranes from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver membranes are a rich source)[4].

  • Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand[4][5].

  • Non-specific Binding Control: Haloperidol or another high-affinity unlabeled σ1 receptor ligand[11].

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare Reagents:

    • Dilute the this compound stock solution to create a range of concentrations.

    • Prepare the radioligand solution in assay buffer at a concentration near its Kd for the σ1 receptor (e.g., 1.0 nM --INVALID-LINK---pentazocine)[11].

    • Prepare the non-specific binding control at a high concentration (e.g., 10 µM haloperidol).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, radioligand solution, and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, radioligand solution, and the non-specific binding control.

    • Competition Wells: Add membrane preparation, radioligand solution, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 6 hours)[11].

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Subtract the counts per minute (CPM) from the non-specific binding wells from the CPM of all other wells.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

Expected Results: A lower Ki value indicates a higher binding affinity of this compound for the σ1 receptor.

ParameterDescriptionExample Value
IC50 Concentration of test compound causing 50% inhibition of radioligand binding.Varies
Ki Inhibition constant, a measure of binding affinity.Low nM to µM range
Hill Slope The steepness of the competition curve. A value close to 1 suggests competitive binding to a single site.~1.0

Section 2: Assessing Functional Activity

While binding affinity is a crucial parameter, it does not reveal whether a compound acts as an agonist, antagonist, or allosteric modulator. Functional assays are therefore essential to delineate the pharmacological nature of this compound.

The σ1 Receptor's Role in Cellular Signaling

The σ1 receptor is a unique molecular chaperone that, upon activation, can dissociate from its binding partner, the ER chaperone BiP (also known as GRP78), and modulate the activity of various client proteins, including ion channels and receptors[6][12]. This can lead to downstream effects such as changes in intracellular calcium ([Ca2+]i) levels and the promotion of neurite outgrowth.

G cluster_pathway Sigma-1 Receptor Signaling Pathway ligand σ1 Receptor Agonist (e.g., this compound) sigma1_bip σ1 Receptor-BiP Complex (Inactive State) ligand->sigma1_bip Binding sigma1_active Active σ1 Receptor sigma1_bip->sigma1_active Dissociation from BiP ip3r IP3 Receptor sigma1_active->ip3r Modulation ca_release Ca2+ Release from ER ip3r->ca_release downstream Downstream Cellular Effects (e.g., Neurite Outgrowth, Neuroprotection) ca_release->downstream

Caption: Simplified signaling pathway of the σ1 receptor.

Protocol: Intracellular Calcium Mobilization Assay

Principle: This assay measures changes in intracellular calcium concentration in response to the test compound. σ1 receptor agonists can potentiate calcium release from the ER mediated by inositol 1,4,5-trisphosphate (IP3) receptors.

Materials:

  • Cell Line: A cell line endogenously expressing or overexpressing the σ1 receptor (e.g., PC12, HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Plate Reader: A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Stimulation: After a short pre-incubation with the test compound, stimulate the cells with a submaximal concentration of an IP3-generating agonist (e.g., bradykinin).

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

  • Plot the peak ΔF against the concentration of this compound to generate a dose-response curve.

  • An increase in the calcium signal in the presence of the test compound suggests agonistic activity. To confirm this is σ1 receptor-mediated, the effect should be blocked by a known σ1 receptor antagonist.

Protocol: Neurite Outgrowth Assay

Principle: σ1 receptor activation has been shown to promote neurite outgrowth in neuronal cell lines, such as PC12 cells, often in synergy with nerve growth factor (NGF).

Materials:

  • Cell Line: PC12 cells.

  • Cell Culture Medium: Appropriate medium for PC12 cells, supplemented with a low concentration of serum.

  • Nerve Growth Factor (NGF): To induce differentiation.

  • Microscope: A high-content imaging system or a standard inverted microscope with a camera.

  • Image Analysis Software.

Procedure:

  • Cell Plating: Plate PC12 cells at a low density on collagen-coated plates.

  • Treatment: Treat the cells with:

    • Vehicle control.

    • A sub-optimal concentration of NGF.

    • NGF plus varying concentrations of this compound.

    • A known σ1 receptor antagonist in combination with NGF and the test compound to confirm specificity.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Imaging: Capture images of the cells from multiple fields per well.

  • Analysis: Use image analysis software to quantify neurite length and the percentage of cells bearing neurites.

Data Analysis:

  • Compare the neurite outgrowth in the presence of this compound to the NGF-only control. A significant increase in neurite length or the number of neurite-bearing cells indicates a positive effect.

Section 3: Investigating Allosteric Modulation

It is also possible that this compound does not directly activate the σ1 receptor but instead modulates the binding or function of other ligands. This can be investigated using an allosteric modulation assay.

Principle of Allosteric Modulation

An allosteric modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of an orthosteric ligand. Phenytoin is a known positive allosteric modulator of the σ1 receptor[8][9][13].

Protocol: Allosteric Modulation Binding Assay

Procedure:

This assay is a modification of the radioligand binding assay described in Section 1.

  • Perform a competitive inhibition assay with a known σ1 receptor agonist (e.g., (+)-pentazocine) in the presence and absence of a fixed concentration of this compound.

  • If this compound is a PAM, it will shift the competition curve of the agonist to the left, resulting in a lower IC50 value.

  • If it is a NAM, it will shift the curve to the right, increasing the IC50.

  • If there is no change in the IC50, it is unlikely to be an allosteric modulator in this context.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically determining its binding affinity for the σ1 receptor and assessing its functional consequences on intracellular signaling and neuronal differentiation, researchers can gain a comprehensive understanding of its pharmacological profile. These studies are essential for advancing our knowledge of σ1 receptor modulators and for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

References

Application Notes & Protocols: Radiolabeling of 4-(3-Fluorophenoxy)piperidine for PET Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, radiolabeling, and quality control of [¹⁸F]4-(3-fluorophenoxy)piperidine hydrochloride, a potential positron emission tomography (PET) radiotracer. While structurally related to ligands developed for targets like the sigma-1 receptor, this specific molecule requires a tailored approach for efficient Fluorine-18 labeling. We present a robust protocol based on the radiofluorination of a diaryliodonium salt precursor, a method chosen for its high efficiency and applicability to non-activated aromatic systems. This guide is intended for researchers, radiochemists, and drug development professionals, offering detailed, field-proven methodologies and the scientific rationale behind critical experimental steps to ensure a reproducible and high-quality radiopharmaceutical preparation suitable for preclinical PET imaging studies.

Introduction and Scientific Rationale

Piperidine-based scaffolds are prevalent in neuropharmacology and have been successfully developed into PET radiotracers for imaging various central nervous system (CNS) targets, such as the sigma-1 and sigma-2 receptors.[1][2] The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F), with its near-ideal physical characteristics (t½ = 109.8 min, Eβ+max = 635 keV), enables high-resolution in vivo imaging.[3][4]

The target molecule, 4-(3-Fluorophenoxy)piperidine, presents a specific radiochemical challenge. The fluorine atom is positioned on a phenyl ring that is not sufficiently activated by strong electron-withdrawing groups to facilitate direct nucleophilic aromatic substitution (SₙAr) of common leaving groups like nitro or trimethylammonium.[3] Therefore, a more advanced "late-stage" fluorination strategy is required.

Causality of Strategy Selection: We have selected a copper-mediated radiofluorination of a diaryliodonium salt precursor. This strategy is superior for this specific application due to several factors:

  • Broad Substrate Scope: It does not require strong electronic activation of the aromatic ring, making it ideal for the 3-phenoxy position.[5][6]

  • High Radiochemical Yields: Modern methods using these precursors often result in high incorporation of [¹⁸F]fluoride.[6]

  • Favorable Reaction Conditions: The reaction can be performed under conditions compatible with automated synthesis modules commonly found in PET facilities.[7][8]

This document outlines the complete workflow, from the synthesis of the necessary precursor to the final quality control validation of the radiolabeled product.

Overall Radiosynthesis Workflow

The process involves a two-part strategy: (A) synthesis of a stable, high-reactivity diaryliodonium salt precursor, and (B) the subsequent automated radiofluorination with [¹⁸F]fluoride to yield the final PET tracer.

G cluster_0 Part A: Precursor Synthesis (Non-Radioactive) cluster_1 Part B: Automated Radiosynthesis ([¹⁸F]) Precursor_Start Commercially Available Starting Materials Precursor_Synth Multi-Step Organic Synthesis Precursor_Start->Precursor_Synth Chemical Reagents Precursor_Product Diaryliodonium Salt Precursor Precursor_Synth->Precursor_Product Purification & Characterization Labeling Nucleophilic [¹⁸F]Fluorination Reaction Precursor_Product->Labeling 1-2 mg F18_Prod [¹⁸F]Fluoride Production (Cyclotron) F18_Trap Trapping & Elution (QMA Cartridge) F18_Prod->F18_Trap F18_Trap->Labeling K[¹⁸F]F/K₂₂₂ Complex HPLC Semi-Preparative HPLC Purification Labeling->HPLC Formulation Solvent Exchange & Formulation HPLC->Formulation QC Quality Control (QC) Testing Formulation->QC Final_Product [¹⁸F]4-(3-Fluorophenoxy)piperidine for Injection QC->Final_Product Release Criteria Met

Caption: Overall workflow for the preparation of [¹⁸F]4-(3-Fluorophenoxy)piperidine.

Experimental Protocols

Part A: Protocol for Precursor Synthesis

This section outlines a proposed synthesis for the required (4-(tert-butoxycarbonyl)piperidin-4-yloxy)phenyl)(mesityl)iodonium salt precursor. Standard organic synthesis techniques should be employed.

  • Boc-Protection: Protect the piperidine nitrogen of 4-hydroxypiperidine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions.

  • Williamson Ether Synthesis: React Boc-protected 4-hydroxypiperidine with 1-fluoro-3-iodobenzene under basic conditions (e.g., NaH in DMF) to form the diaryl ether.

  • Iodonium Salt Formation: The most critical step. React the resulting ether with (diacetoxyiodo)mesitylene in the presence of a triflate source (e.g., triflic acid) to form the desired diaryliodonium salt precursor.

  • Purification and Characterization: Purify the final precursor product by column chromatography or recrystallization. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part B: Automated Radiosynthesis Protocol for [¹⁸F]4-(3-Fluorophenoxy)piperidine

This protocol is designed for a commercial automated radiosynthesis module (e.g., GE TRACERlab™, Synthra RNplus). All parameters should be optimized for the specific system used.

1. Reagent Preparation:

  • Vial 1 (Reaction Vessel): 1-2 mg of the diaryliodonium salt precursor dissolved in 500 µL of dimethyl sulfoxide (DMSO).

  • Vial 2 (Eluent): 0.8 mL acetonitrile and 0.2 mL water containing Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg).

  • HPLC Mobile Phase: Prepare an appropriate mixture, e.g., 45:55 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). Optimize for separation.

  • Solid Phase Extraction (SPE): Pre-condition a C18 Sep-Pak® cartridge with ethanol followed by water.

2. Step-by-Step Automated Synthesis:

  • [¹⁸F]Fluoride Trapping: Deliver cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module and trap it on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the K₂₂₂/K₂CO₃ solution (Vial 2). The K₂₂₂ acts as a phase-transfer catalyst, forming a "naked," highly reactive fluoride ion.[9] Heat the vessel under vacuum and nitrogen flow (azeotropic distillation) to remove water. Typically, this involves 2-3 cycles with added acetonitrile.

  • Radiolabeling Reaction: Add the precursor solution (Vial 1) to the dried K[¹⁸F]F-K₂₂₂ complex. Heat the reaction vessel to 120-140°C for 10-15 minutes. This provides the energy for the nucleophilic substitution on the iodonium salt.

Caption: The core [¹⁸F]fluorination reaction step.

  • Deprotection (if Boc-precursor used): After cooling, add 200 µL of 4M HCl or TFA to the reaction vessel and heat at 80-100°C for 5 minutes to remove the Boc protecting group.

  • Purification: Quench the reaction with 1-2 mL of the HPLC mobile phase and inject the crude mixture onto a semi-preparative HPLC system. Collect the radioactive peak corresponding to the product.

  • Formulation: Pass the collected HPLC fraction through a pre-conditioned C18 Sep-Pak® cartridge. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with USP-grade ethanol (≤1 mL) and dilute with sterile saline for injection to a final ethanol concentration of <10%. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC) - A Self-Validating System

Each synthesis batch must undergo rigorous QC testing before it can be released for preclinical studies. This ensures the identity, purity, safety, and efficacy of the radiotracer.

Parameter Method Specification Rationale for Test
Visual Inspection Direct ObservationClear, colorless, free of particulatesEnsures absence of foreign matter.
pH pH-indicator strips5.0 - 7.5Ensures physiological compatibility and prevents discomfort upon injection.
Radiochemical Purity (RCP) Analytical radio-HPLC≥ 95%Confirms that radioactivity is primarily from the desired tracer, not impurities.[7]
Radionuclidic Identity Gamma-ray spectroscopy or Half-life measurement105-115 minutesConfirms that the radionuclide is indeed Fluorine-18.[7]
Residual Solvents Gas Chromatography (GC)Acetonitrile < 410 ppm, Ethanol < 5000 ppmLimits exposure to potentially toxic organic solvents used during synthesis.
Specific Activity (SA) Analytical HPLC (UV & Radioactivity Detectors)> 1 Ci/µmol (> 37 GBq/µmol) at EOSEnsures a high ratio of radioactive to non-radioactive molecules to avoid mass effects on receptor binding.[2]
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of bacterial contamination for injectable products.
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU / VEnsures the absence of pyrogens that can cause a fever response.
Protocol: Radiochemical Purity by Analytical HPLC
  • System: An HPLC system equipped with a C18 analytical column (e.g., 4.6 x 250 mm), UV detector (set to ~254 nm), and a radioactivity detector.

  • Mobile Phase: Isocratic or gradient elution (e.g., 40% Acetonitrile in water with 0.1% TFA).

  • Procedure: Inject a small aliquot (~10 µL) of the final formulated product.

  • Analysis: Integrate the areas of all radioactive peaks in the radio-chromatogram. Calculate the RCP as: (Area of Product Peak / Total Area of All Radioactive Peaks) * 100%. The retention time of the radioactive product peak must match that of a co-injected, authenticated non-radioactive standard.[10]

Expected Results and Data Summary

Based on similar published procedures for copper-mediated aromatic radiofluorinations, the following results can be anticipated.[6]

Parameter Expected Outcome
Total Synthesis Time 60 - 80 minutes
Radiochemical Yield (decay-corrected) 15 - 35%
Radiochemical Purity > 98%
Specific Activity (at End of Synthesis) > 40 GBq/µmol

References

large-scale synthesis of 4-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Abstract

This document provides a detailed protocol and technical guidance for the , a key building block in modern pharmaceutical development.[1] This intermediate is crucial for the synthesis of various therapeutic agents, particularly those targeting the central nervous system, including selective serotonin reuptake inhibitors (SSRIs).[1] The described methodology is optimized for scalability, process safety, and high purity, addressing the needs of researchers and professionals in drug development and chemical manufacturing. The protocol is based on a robust Williamson ether synthesis followed by acidic deprotection and salt formation, a cost-effective and industrially viable route.

Introduction and Strategic Rationale

This compound is a versatile heterocyclic compound. Its structure, featuring a fluorophenoxy moiety, enhances lipophilicity, a desirable trait for drugs targeting the central nervous system (CNS).[1] The development of a scalable, safe, and economical synthesis is paramount for its application in the pharmaceutical industry.

Several strategies exist for the formation of the critical aryl-ether bond. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer high efficiency and broad substrate scope under mild conditions[2][3][4], their reliance on expensive catalysts and specialized ligands can be a significant cost driver on an industrial scale.[5]

An alternative and often more economical approach for large-scale production is the Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[6][7] This method involves the reaction of an alkoxide with an aryl halide. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the leaving group is expelled.[8][9] For this synthesis, we utilize the reaction between the alkoxide of N-Boc-4-hydroxypiperidine and 1-bromo-3-fluorobenzene. The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is essential to prevent its nucleophilic participation in side reactions. This classical approach, when optimized, provides high yields and is amenable to multi-kilogram production.

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available N-Boc-4-hydroxypiperidine and 1-bromo-3-fluorobenzene. The first step is the formation of the aryl ether bond, followed by the removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis (SNA r) cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine + 1-Bromo-3-fluorobenzene B Base (NaH or KOtBu) Solvent (DMF) A->B Reaction C N-Boc-4-(3-Fluorophenoxy)piperidine B->C Formation of Aryl Ether D N-Boc-4-(3-Fluorophenoxy)piperidine C->D Purified Intermediate E HCl in Isopropanol Solvent (IPA) D->E Reaction F 4-(3-Fluorophenoxy)piperidine Hydrochloride (Final Product) E->F Precipitation & Isolation

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Part A: Synthesis of N-Boc-4-(3-Fluorophenoxy)piperidine

This step involves the formation of the key aryl ether linkage via an SNAr reaction. Sodium hydride is used as a strong base to deprotonate the hydroxyl group of the piperidine derivative, creating a potent nucleophile.

Reaction Mechanism:

G start Boc-N-Piperidin-4-ol + NaH alkoxide Sodium Boc-N-Piperidin-4-oxide (Nucleophile) start->alkoxide Deprotonation (-H₂) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) alkoxide->meisenheimer Nucleophilic Attack (Addition) aryl_halide 1-Bromo-3-fluorobenzene product N-Boc-4-(3-Fluorophenoxy)piperidine meisenheimer->product Elimination of Br⁻

Figure 2: Mechanism of the SNAr reaction for aryl ether formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEq.
N-Boc-4-hydroxypiperidine201.251.00 kg4.971.0
Sodium Hydride (60% in oil)24.00 (as NaH)218 g5.461.1
1-Bromo-3-fluorobenzene175.00910 g5.201.05
N,N-Dimethylformamide (DMF)-8.0 L--
Toluene-5.0 L--
Saturated NH₄Cl (aq)-4.0 L--
Brine-4.0 L--

Protocol:

  • Reactor Preparation: Under a nitrogen atmosphere, charge a suitable reactor with 8.0 L of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: While stirring, carefully add 218 g of sodium hydride (60% dispersion in mineral oil) in portions. Causality Note: Portion-wise addition is critical to control the initial exotherm and hydrogen gas evolution.

  • Alkoxide Formation: Add 1.00 kg of N-Boc-4-hydroxypiperidine dissolved in 2.0 L of DMF dropwise to the suspension, maintaining the internal temperature below 30°C. Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the sodium alkoxide.

  • Aryl Halide Addition: Add 910 g of 1-bromo-3-fluorobenzene to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.

  • Quenching: Cool the reactor to 0-5°C. Cautiously quench the reaction by the slow addition of 4.0 L of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride. Safety Note: Quenching is highly exothermic and produces hydrogen gas; slow addition and efficient cooling are essential.

  • Extraction: Transfer the mixture to a separation funnel. Add 5.0 L of toluene and extract the aqueous phase. Separate the layers and wash the organic layer sequentially with water (2 x 4.0 L) and brine (1 x 4.0 L).

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude oil can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield N-Boc-4-(3-Fluorophenoxy)piperidine as a white solid. (Expected yield: 80-90%).

Part B: Deprotection and Hydrochloride Salt Formation

This final step removes the Boc protecting group under acidic conditions and simultaneously forms the desired hydrochloride salt, which typically precipitates from the solution as a stable, crystalline solid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEq.
N-Boc-4-(3-Fluorophenoxy)piperidine311.371.00 kg3.211.0
Isopropanol (IPA)-7.0 L--
HCl in Isopropanol (5-6 M)-~2.0 L~11.2~3.5
Methyl tert-butyl ether (MTBE)-5.0 L--

Protocol:

  • Dissolution: Charge a clean, dry reactor with 1.00 kg of N-Boc-4-(3-Fluorophenoxy)piperidine and 7.0 L of isopropanol (IPA). Stir until a clear solution is obtained.

  • Acidification: Cool the solution to 0-10°C. Slowly add ~2.0 L of 5-6 M HCl in isopropanol. An exotherm will be observed, and a white precipitate will begin to form. Causality Note: The strong acid cleaves the acid-labile Boc group, releasing carbon dioxide and isobutylene. The free amine is then protonated by excess HCl to form the hydrochloride salt.

  • Reaction & Precipitation: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the deprotection by HPLC.

  • Isolation: Once the reaction is complete, add 5.0 L of MTBE to the slurry to enhance precipitation and reduce the solubility of the product. Stir for an additional hour.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with cold MTBE (2 x 2.0 L) to remove residual impurities.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved. This yields this compound as a white to off-white crystalline solid. (Expected yield: 90-98%).

Analytical Characterization for Quality Control

To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive analytical characterization is essential.

AnalysisSpecificationPurpose
Appearance White to off-white crystalline solidVisual quality check
HPLC Purity ≥ 99.0%Quantifies purity and detects impurities
¹H NMR Conforms to structureConfirms chemical structure and identity
Mass Spec (ESI+) [M+H]⁺ = 212.1 ± 0.2Confirms molecular weight of the free base
Melting Point Specific range (e.g., 185-190°C)Physical constant for identity and purity
Loss on Drying ≤ 0.5%Measures residual solvent and water content

Safety and Hazard Management

The large-scale synthesis of this compound involves several hazardous materials and energetic reactions that require strict safety protocols.

ReagentKey HazardsHandling Precautions
Sodium Hydride (NaH) Flammable solid, water-reactive (releases H₂), causes severe burns.Handle under an inert atmosphere (N₂ or Argon). Use spark-proof tools. Avoid contact with water and alcohols.
DMF Reproductive toxin, irritant.Use in a well-ventilated area or fume hood. Avoid inhalation and skin contact.
1-Bromo-3-fluorobenzene Flammable liquid, skin/eye irritant.Keep away from ignition sources. Wear appropriate gloves and eye protection.
HCl in Isopropanol Corrosive, causes severe burns, respiratory irritant.Handle in a fume hood. Wear acid-resistant gloves, clothing, and face shield.[10]

Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for general handling, neoprene or butyl rubber for corrosives).[11][12] A face shield is required when handling concentrated acids or during quenching operations.

Spill & Waste Management:

  • NaH spills: Smother with dry sand or powdered limestone. DO NOT use water.

  • Solvent spills: Absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal.

  • Acid spills: Neutralize with sodium bicarbonate before cleanup.

  • All waste must be collected in labeled containers and disposed of according to local environmental regulations.[11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Fluorophenoxy)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key pharmaceutical intermediate.[1] The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Initiation & Low Conversion

Question: I am seeing low to no conversion of my starting materials, N-Boc-4-hydroxypiperidine and 1,3-difluorobenzene. What are the likely causes and how can I improve the reaction yield?

Answer:

Low conversion in this nucleophilic aromatic substitution (SNAr) reaction typically points to issues with the deprotonation of N-Boc-4-hydroxypiperidine or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Strong Base: The hydroxyl group of N-Boc-4-hydroxypiperidine needs to be deprotonated to form a potent nucleophile. Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base well-suited for this purpose.[2][3][4] If you are using a weaker base, such as potassium carbonate, you may not achieve complete deprotonation, leading to a sluggish reaction.

  • Moisture in the Reaction: Potassium tert-butoxide is highly reactive with water. Any moisture in your solvent or on your glassware will consume the base, rendering it ineffective for deprotonating your starting material. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal Solvent Choice: SNAr reactions are significantly faster in polar aprotic solvents.[5][6] These solvents solvate the cation of the base (K+) while leaving the alkoxide nucleophile relatively free and highly reactive. If you are using a protic solvent, it will hydrogen-bond with the alkoxide, reducing its nucleophilicity.

  • Inadequate Temperature: While the reaction can proceed at room temperature, gentle heating can often increase the reaction rate. However, excessive heat can promote side reactions.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Observed check_base Verify Base Strength and Purity (e.g., fresh KOtBu) start->check_base check_moisture Ensure Anhydrous Conditions (Dry glassware, anhydrous solvent) check_base->check_moisture Base is adequate check_solvent Confirm Use of Polar Aprotic Solvent (e.g., DMF, DMSO, THF) check_moisture->check_solvent System is dry optimize_temp Optimize Reaction Temperature (e.g., 25-60 °C) check_solvent->optimize_temp Solvent is appropriate monitor_reaction Monitor by TLC/LC-MS optimize_temp->monitor_reaction success Improved Conversion monitor_reaction->success

Caption: Troubleshooting workflow for low reaction conversion.

Optimized Reaction Parameters:

ParameterRecommended ConditionRationale
Base Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic base to ensure complete deprotonation.[2][3][4]
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents accelerate SNAr reactions.[5][6]
Temperature 25-60 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Side Product Formation and Identification

Question: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

Answer:

The primary side products in this synthesis arise from competing reactions and the reactivity of the starting materials and intermediates.

  • Dialkylation of 1,3-difluorobenzene: The product, N-Boc-4-(3-fluorophenoxy)piperidine, can potentially react with another molecule of the deprotonated N-Boc-4-hydroxypiperidine, leading to a disubstituted benzene derivative. To minimize this, use a slight excess of 1,3-difluorobenzene.

  • Elimination Reactions: While less common with SNAr on an aromatic ring, if there are any alkyl halide impurities, the strong base can promote elimination reactions.[7]

  • Positional Isomers: While the fluorine at the 3-position is the target for substitution, under harsh conditions, reaction at other positions might occur, though this is less likely due to the directing effects of the fluorine atoms.

Identification of Side Products:

  • LC-MS: This is the most powerful tool for identifying side products. Look for masses corresponding to the dialkylated product.

  • 1H NMR: The aromatic region of the 1H NMR spectrum can reveal the presence of different substitution patterns on the benzene ring.

Minimization Strategies:

StrategyActionRationale
Control Stoichiometry Use a slight excess (1.1-1.2 equivalents) of 1,3-difluorobenzene.Reduces the chance of dialkylation.
Controlled Temperature Maintain the reaction temperature within the optimal range (25-60 °C).High temperatures can lead to undesired side reactions.
Slow Addition Add the base portion-wise or as a solution to the reaction mixture.Helps to control the exotherm and maintain a steady concentration of the nucleophile.
Boc Deprotection and Product Isolation

Question: I am having trouble with the Boc deprotection step and the subsequent isolation of the hydrochloride salt. What is the recommended procedure?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is reliably removed under acidic conditions.[8] The choice of acid and solvent is crucial for a clean reaction and straightforward isolation.

Recommended Deprotection and Salt Formation Protocol:

  • Dissolution: Dissolve the crude N-Boc-4-(3-fluorophenoxy)piperidine in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol) to the reaction mixture. The reaction is typically fast and occurs at room temperature.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: The this compound salt is often insoluble in the reaction solvent and will precipitate out. The product can then be isolated by filtration.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol.

Troubleshooting Deprotection:

  • Incomplete Deprotection: If the reaction is sluggish, gentle warming (to ~40 °C) can be applied. Ensure a sufficient excess of acid is used.

  • Product Oiling Out: If the hydrochloride salt does not precipitate cleanly, try adding a less polar co-solvent (e.g., diethyl ether or hexanes) to induce precipitation.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-(3-fluorophenoxy)piperidine

synthesis_step1 reagents N-Boc-4-hydroxypiperidine 1,3-Difluorobenzene Potassium tert-butoxide solvent Anhydrous DMF reagents->solvent reaction Stir at 25-60 °C under N2 solvent->reaction workup Aqueous Workup & Extraction reaction->workup product N-Boc-4-(3-fluorophenoxy)piperidine workup->product

Caption: Workflow for the synthesis of the protected intermediate.

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF, add potassium tert-butoxide (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,3-difluorobenzene (1.2 eq.) and heat the reaction to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Dissolve the purified N-Boc-4-(3-fluorophenoxy)piperidine (1.0 eq.) in 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (3-4 eq.) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product will precipitate. Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to obtain this compound as a white solid.[1][9]

Reaction Mechanism:

sn_ar_mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Fluoride N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidinoxide N-Boc-4-piperidinoxide N-Boc-4-hydroxypiperidine->N-Boc-4-piperidinoxide + KOtBu - t-BuOH, -K+ Meisenheimer Complex Meisenheimer Complex N-Boc-4-piperidinoxide->Meisenheimer Complex + 1,3-Difluorobenzene N-Boc-4-(3-fluorophenoxy)piperidine N-Boc-4-(3-fluorophenoxy)piperidine Meisenheimer Complex->N-Boc-4-(3-fluorophenoxy)piperidine - F-

Caption: The SNAr mechanism for the formation of the ether linkage.

References

Technical Support Center: Crystallization of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of 4-(3-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization process. Our goal is to provide you with the scientific rationale behind our recommendations to empower you to optimize your crystallization protocols for yield, purity, and desired crystal morphology.

Introduction to Crystallization of this compound

This compound (MW: 231.7 g/mol , Appearance: White solid) is a key building block in the synthesis of various neuropharmacological agents, including selective serotonin reuptake inhibitors (SSRIs).[1][2] Its hydrochloride salt form is often preferred to enhance solubility and stability. Successful crystallization is a critical final step in its purification, ensuring high purity and a consistent solid-state form, which are essential for subsequent research and development.

This guide will address common issues such as solvent selection, "oiling out," low yield, and crystal quality.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: I'm having trouble selecting a suitable solvent for recrystallization. How do I perform an effective solvent screen?

Answer:

Solvent selection is the most critical parameter for successful crystallization. The ideal solvent will dissolve this compound poorly at room temperature but completely at an elevated temperature.

Underlying Principle: The differential solubility at varying temperatures is the driving force for crystallization. As a hot, saturated solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystal formation.

Recommended Protocol for Solvent Screening:

  • Small-Scale Testing: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with common laboratory solvents with varying polarities. Based on the structure of your compound (a hydrochloride salt of a moderately polar molecule), a good starting point would be:

    • Polar Protic Solvents: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Water

    • Polar Aprotic Solvents: Acetone, Acetonitrile (ACN)

    • Less Polar Solvents: Ethyl Acetate (EtOAc), Toluene

  • Solubility Observation at Room Temperature: Agitate the tubes and observe the solubility. A good candidate solvent will not fully dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that show poor solubility at room temperature. A suitable solvent will completely dissolve the compound upon heating.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of a crystalline precipitate upon cooling indicates a promising solvent.

Data Summary Table for Solvent Selection:

Solvent CategoryExample SolventsExpected Behavior for a Good Solvent
Polar ProticIsopropanol, Ethanol, MethanolLikely to be good single solvents due to the hydrochloride salt.
Polar AproticAcetone, AcetonitrileMay require a co-solvent system.
Less PolarEthyl Acetate, TolueneLikely to be poor solvents, potentially useful as anti-solvents.
Non-PolarHexanes, HeptaneCompound will likely be insoluble; good as anti-solvents.

Question 2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.

Causality:

  • High Solute Concentration: The concentration of the compound in the solvent is too high, leading to separation above its melting point or as a supersaturated, low-viscosity liquid.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supercooled liquid before it has time to nucleate and grow into crystals.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling out.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, exceeding the melting point of the solute-solvent mixture.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the concentration.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the problem persists, consider a lower-boiling point solvent or a two-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) at a slightly elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly. A common combination for amine hydrochlorides is an alcohol (good solvent) and an ether or alkane (anti-solvent).[3]

Logical Workflow for Addressing "Oiling Out":

Caption: Troubleshooting workflow for "oiling out".

Question 3: My crystallization yield is very low. What are the common causes and how can I improve it?

Answer:

A low yield of recovered crystalline material is a common issue that can often be rectified.

Potential Causes and Solutions:

CauseScientific ExplanationRecommended Action
Too Much Solvent The concentration of the compound in the mother liquor remains above its saturation point even after cooling, resulting in a significant amount of dissolved product.If possible, evaporate some of the solvent from the mother liquor to induce further crystallization. For future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.
Premature Filtration The solution was not allowed to cool sufficiently, or for a long enough duration, to achieve maximum precipitation.Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for an adequate amount of time before filtration.
Washing with a "Good" Solvent Washing the collected crystals with a solvent in which they are soluble will dissolve some of the product.Wash the crystals with a small amount of ice-cold solvent that was used for the crystallization, as the compound will be less soluble at a lower temperature. Alternatively, use a solvent in which the compound is known to be poorly soluble.
Incomplete Reaction or Impure Starting Material If the crude material contains a high percentage of impurities, the theoretical maximum yield of the desired compound is lower.Assess the purity of the crude material using techniques like HPLC or NMR. If necessary, perform a preliminary purification step (e.g., column chromatography) before crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound and how can I remove them?

A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing aryl piperidine ethers is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. In this case, potential impurities could include:

  • Unreacted Starting Materials: 4-hydroxypiperidine and 1-fluoro-3-halobenzene.

  • Byproducts of Side Reactions: Elimination products from the alkyl halide, or C-alkylation of the phenoxide.[4][5]

Most of these impurities will have different solubility profiles from the desired hydrochloride salt. A well-optimized crystallization should effectively remove them. If you suspect significant impurities, it is advisable to analyze your crude product by HPLC to identify and quantify them.[6]

Q2: How does the fluorine atom in the molecule affect crystallization?

A2: The presence of a fluorine atom can significantly influence the crystal packing of a molecule. Fluorine is highly electronegative and can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can lead to different crystal lattices (polymorphs) compared to its non-fluorinated analog.[3] This can sometimes make crystallization more challenging or lead to the formation of different crystal habits.

Q3: Can I use a two-solvent system for crystallization? If so, how do I choose the solvents?

A3: Yes, a two-solvent system is an excellent technique when a suitable single solvent cannot be found. You will need a "good" solvent in which your compound is highly soluble and a "poor" (or "anti-") solvent in which your compound is sparingly soluble. The two solvents must be miscible with each other.

Procedure for a Two-Solvent Recrystallization:

  • Dissolve your compound in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution with stirring until you observe persistent turbidity (cloudiness).

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Experimental Workflow for Two-Solvent Crystallization:

TwoSolvent start Dissolve Compound in Minimal Hot 'Good' Solvent add_anti_solvent Slowly Add 'Poor' Solvent (Anti-solvent) start->add_anti_solvent turbid Observe Turbidity add_anti_solvent->turbid clear Add a Few Drops of 'Good' Solvent to Re-clarify turbid->clear cool Cool Slowly to Induce Crystallization clear->cool crystals Collect Crystals by Filtration cool->crystals

Caption: Step-by-step process for two-solvent crystallization.

Q4: How can I assess the purity of my crystallized this compound?

A4: The purity of your final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual solvents or major impurities.

References

Technical Support Center: 4-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(3-Fluorophenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a key building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system, a thorough understanding of its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of final drug products.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. By understanding the potential degradation pathways, you can proactively design more robust experiments, interpret unexpected results, and develop stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical laboratory and storage conditions?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the Ether Linkage: The ether bond connecting the 3-fluorophenyl group and the piperidine ring can be cleaved under both acidic and basic conditions. This hydrolysis would yield 3-fluorophenol and 4-hydroxypiperidine. The rate of this reaction is influenced by pH and temperature, with higher temperatures and more extreme pH values accelerating the degradation.[1]

  • Oxidation of the Piperidine Ring: The piperidine ring, being a secondary amine, is prone to oxidation. Oxidative stress can lead to the formation of various degradation products, including the corresponding imine, N-oxides, and potentially ring-opened products. This process can be initiated by exposure to atmospheric oxygen, oxidizing agents, or light.

Q2: We are observing an unexpected peak in our HPLC analysis during a stability study. How can we identify this unknown degradant?

A2: The appearance of a new peak in your chromatogram is a common sign of degradation. To identify the unknown peak, a systematic approach is recommended:

  • Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products. This will help you to match the retention time of the unknown peak with a peak generated under a specific stress condition, thus providing clues about its nature.

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown impurities.[2] By obtaining the mass of the unknown peak and its fragmentation pattern, you can deduce its chemical structure.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm its identity.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at 0-8°C.[1][3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and prevent oxidative degradation.

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark place.

  • Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of assay purity over time Hydrolysis of the ether linkage or oxidation of the piperidine ring.Verify storage conditions (temperature, light, and moisture). Conduct a forced degradation study to identify the degradation products and develop a stability-indicating HPLC method.
Appearance of a new, more polar peak in the HPLC chromatogram Likely hydrolysis of the ether bond, forming 3-fluorophenol and/or 4-hydroxypiperidine.Perform co-injection with standards of the suspected degradants. Confirm the identity using LC-MS.
Appearance of multiple new peaks, especially under oxidative stress Oxidation of the piperidine ring leading to various products (imines, N-oxides, ring-opened species).Utilize LC-MS/MS to identify the masses and fragmentation patterns of the new peaks. Consider the use of antioxidants if the application allows.
Discoloration of the solid material (e.g., turning yellow or brown) Often an indication of oxidative degradation or the formation of polymeric impurities.The material should be re-analyzed for purity. If significant degradation has occurred, the material may not be suitable for use.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and oxidative stress conditions.

G cluster_main 4-(3-Fluorophenoxy)piperidine HCl cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation main 4-(3-Fluorophenoxy)piperidine HCl hydrolysis_prod1 3-Fluorophenol main->hydrolysis_prod1 Ether Cleavage hydrolysis_prod2 4-Hydroxypiperidine main->hydrolysis_prod2 Ether Cleavage oxidation_prod1 Corresponding Imine main->oxidation_prod1 Dehydrogenation oxidation_prod2 N-Oxide main->oxidation_prod2 N-Oxidation oxidation_prod3 Ring-Opened Products main->oxidation_prod3 Ring Opening

Caption: Predicted degradation pathways of 4-(3-Fluorophenoxy)piperidine HCl.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a sufficient duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a suitable analytical method, such as the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation should include specificity (the ability to separate the main compound from its degradation products), linearity, accuracy, precision, and robustness.

Workflow for Investigating Unknown Impurities

The following diagram outlines a logical workflow for the identification and characterization of unknown impurities observed during stability studies.

G start Unknown Peak Observed in HPLC forced_degradation Perform Forced Degradation Study start->forced_degradation lc_ms Analyze by LC-MS/MS start->lc_ms match_rt Match Retention Time? forced_degradation->match_rt propose_structure Propose Structure from MS Data lc_ms->propose_structure match_rt->propose_structure Yes match_rt->propose_structure No isolate_impurity Isolate Impurity (e.g., by Prep-HPLC) propose_structure->isolate_impurity nmr Characterize by NMR isolate_impurity->nmr confirm_structure Confirm Structure nmr->confirm_structure end Impurity Identified confirm_structure->end

Caption: Workflow for the identification of unknown degradation products.

References

stability issues of 4-(3-Fluorophenoxy)piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Fluorophenoxy)piperidine hydrochloride

Welcome to the technical support center for this compound (CAS No: 3202-36-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Maintaining the chemical integrity of this valuable building block is paramount for the accuracy and reproducibility of your experimental outcomes. This document synthesizes established chemical principles with field-proven methodologies to ensure you can confidently handle, store, and troubleshoot solutions of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of this compound solutions.

Q1: What is the optimal solvent for preparing a stock solution of this compound?

A1: The choice of solvent is critical and depends on your downstream application.

  • For Organic Chemistry Applications: High-purity, anhydrous solvents like Dimethyl Sulfoxide (DMSO) are commonly used.[1]

  • For Aqueous Biological Assays: The compound is a hydrochloride salt, which significantly enhances its aqueous solubility compared to the free base.[2] For aqueous buffers, it is often beneficial to use a slightly acidic vehicle, such as a 10-50 mM citrate or phosphate buffer (pH 3-5), to ensure the piperidine nitrogen remains protonated and maximally soluble.[2]

Q2: What are the recommended storage conditions for solutions to ensure long-term stability?

A2: As a general best practice, stock solutions in DMSO or aqueous buffers should be stored at 2-8°C for short-term use (1-2 weeks) and protected from light. For long-term storage (>2 weeks), we strongly recommend aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles and storing them at -20°C or -80°C. Since the solid compound can be hygroscopic, ensure containers are tightly sealed to prevent moisture absorption, which can accelerate degradation.[3][4]

Q3: What are the typical signs of degradation I should monitor for in my solution?

A3: Visual and analytical indicators can signal degradation. Be vigilant for:

  • Visual Changes: Any change in color (e.g., yellowing) or the appearance of cloudiness or precipitate.

  • Analytical Changes: In chromatographic analyses like HPLC or LC-MS, degradation is indicated by a decrease in the peak area of the parent compound over time, accompanied by the emergence of new, unidentified peaks.[5]

Q4: How does the pH of an aqueous solution impact the stability of this compound?

A4: The pH of the medium is a critical factor influencing the stability of many pharmaceutical compounds.[6] For this compound, the piperidine ring contains a basic nitrogen atom. At neutral or alkaline pH, the equilibrium will shift towards the free base form, which may have lower solubility and can be more susceptible to oxidative degradation.[5] Extreme acidic or basic conditions can catalyze the hydrolysis of the ether linkage or promote other degradation pathways. A slightly acidic environment (pH 3-6) generally offers the best compromise for both solubility and stability of the hydrochloride salt.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this molecule is not extensively published, compounds with similar heterocyclic and aromatic structures can be susceptible to photodegradation.[5][7] Degradation initiated by light often proceeds through high-energy radical mechanisms. Therefore, as a standard precautionary measure, we advise that all solutions containing this compound be protected from direct light exposure by using amber-colored vials or by wrapping the containers in aluminum foil.

Troubleshooting Guide: Common Issues in Solution

This table provides a systematic approach to diagnosing and resolving common problems encountered during experimentation.

Observed Problem Potential Cause (Instability-Related) Recommended Solution & Rationale
Inconsistent Assay Results / Gradual Loss of Potency The active compound is degrading in the stock or working solution due to improper storage (temperature, light exposure) or suboptimal pH.1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments to establish a baseline. 2. Validate Storage Conditions: Aliquot stock solutions to minimize freeze-thaw cycles. Store frozen (-20°C or -80°C) and protected from light. 3. Conduct a Forced Degradation Study: Follow Protocol 1 below to understand the compound's stability limits under your specific experimental conditions (e.g., buffer composition, temperature).[8][9]
Appearance of New, Unidentified Peaks in HPLC/LC-MS Chemical degradation has occurred, leading to the formation of byproducts such as oxides or hydrolysis products.1. Confirm Peak Identity: Analyze a freshly prepared standard alongside the aged sample. This confirms the new peaks are not impurities from the starting material. 2. Characterize Degradants: Compare the retention times of the unknown peaks with those generated during a forced degradation study (acid, base, peroxide) to tentatively identify the degradation products.[5] 3. Mitigate Oxidation: If oxidative degradation is suspected, use high-purity, degassed solvents and consider storing the solution under an inert atmosphere (e.g., argon or nitrogen).[3]
Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer The compound's free base form has low aqueous solubility, and the buffer's pH is high enough to cause deprotonation and subsequent precipitation. This is a "solvent-shift" solubility issue.1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (typically ≤1%) to minimize its effect on the biological system and solubility. 2. Lower Buffer pH: If your experiment permits, lower the pH of the aqueous buffer to maintain the piperidine in its protonated, more soluble hydrochloride salt form.[2] 3. Employ Solubilizing Agents: Consider the use of excipients like cyclodextrins, which can form inclusion complexes and enhance aqueous solubility.[2]
Solution Discoloration (e.g., turning yellow or brown) This often indicates oxidative degradation or the formation of highly conjugated, chromophoric degradation products.1. Discard the Solution Immediately: A discolored solution is compromised and will yield unreliable results. 2. Use High-Purity Solvents: Ensure all solvents are of high purity and free from peroxide contaminants. 3. Store Under Inert Gas: For sensitive applications or long-term storage, purging the vial headspace with argon or nitrogen before sealing can effectively prevent oxidation.[3]

Protocol 1: Forced Degradation Study for Stability Assessment

A forced degradation study is an essential tool for understanding a compound's intrinsic stability.[8] It involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products. This protocol provides a framework for assessing the stability of this compound.

1. Objective To intentionally degrade this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) to identify potential degradation products and establish a baseline for a stability-indicating analytical method.

2. Materials

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/PDA detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)[10][11]

  • pH meter, calibrated

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

  • Thermostatic oven

3. Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in 50:50 ACN:H₂O B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Aliquot C Base Hydrolysis (0.1 M NaOH, RT) A->C Aliquot D Oxidation (3% H₂O₂, RT) A->D Aliquot E Thermal (Solution, 80°C) A->E Aliquot F Photolytic (ICH Q1B) A->F Aliquot G Control (Unstressed, protected from light) A->G Aliquot H Sample at Time Points (e.g., 2, 8, 24 hrs) B->H C->H D->H E->H F->H G->H I Neutralize (if needed) & Dilute H->I J Analyze by RP-HPLC I->J K Evaluate Peak Purity & Mass Balance J->K

Caption: Workflow for the forced degradation study.

4. Step-by-Step Procedure

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Application of Stress:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Place in an oven at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.[5]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[5]

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.[5]

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.[5]

    • Control Sample: Keep a sealed vial of the stock solution at room temperature, protected from light.

  • Sampling and Analysis:

    • Withdraw samples from each stress condition at appropriate time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including the control, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by RP-HPLC. A typical starting condition could be a C18 column with a gradient elution using a mobile phase of (A) 0.1% phosphoric acid in water and (B) acetonitrile.[10] Monitor the effluent with a UV/PDA detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify the number and relative abundance of degradation products.

    • A good stability-indicating method will show baseline separation of the parent peak from all significant degradation peaks.

Potential Degradation Pathways

Based on the chemical structure of 4-(3-Fluorophenoxy)piperidine, several degradation pathways can be hypothesized under stress conditions. The primary sites susceptible to chemical transformation are the piperidine ring's tertiary amine and the ether linkage.

DegradationPathways Parent 4-(3-Fluorophenoxy)piperidine N_Oxide Piperidine N-Oxide Parent->N_Oxide Oxidation Phenol 3-Fluorophenol Parent->Phenol Ether Cleavage Piperidinol 4-Hydroxypiperidine Parent->Piperidinol Ether Cleavage Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothetical degradation pathways for 4-(3-Fluorophenoxy)piperidine.

The piperidine nitrogen is susceptible to oxidation, potentially forming an N-oxide derivative.[5] More aggressive oxidation or other stress conditions could lead to ring-opening.[12][13] The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic or basic hydrolytic conditions, yielding 3-fluorophenol and 4-hydroxypiperidine.

By understanding these potential liabilities, researchers can design more robust experimental conditions and storage protocols to ensure the integrity of this compound, leading to more reliable and accurate scientific discoveries.

References

Technical Support Center: Synthesis of 4-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. This molecule is a crucial building block in the development of novel therapeutics, particularly those targeting central nervous system disorders.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We focus on the most common and critical steps: the nucleophilic aromatic substitution (SNAr) to form the ether linkage and the subsequent reduction of the nitro group.

1.1 Nucleophilic Aromatic Substitution (SNAr) Stage

The formation of the C-O bond between the fluorinated ring and the piperidine oxygen is the cornerstone of this synthesis. It is typically achieved by reacting a nitro-activated aryl fluoride with an N-protected 4-hydroxypiperidine.

Question: My SNAr reaction between 1-fluoro-3-nitrobenzene and N-Boc-4-hydroxypiperidine shows low conversion or has stalled completely. What are the primary causes and how can I improve the yield?

Answer: Low conversion in this SNAr reaction is a frequent challenge and typically points to issues with nucleophilicity, reaction conditions, or reagent purity. The mechanism relies on the attack of the alkoxide of N-Boc-4-hydroxypiperidine on the electron-deficient aromatic ring, forming a Meisenheimer complex intermediate.[3]

Root Cause Analysis & Solutions:

  • Insufficient Deprotonation of 4-Hydroxypiperidine: The hydroxyl group of the piperidine is not nucleophilic enough to attack the aromatic ring directly; it must be converted to the corresponding alkoxide.[4][5]

    • Inadequate Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not favor the alkoxide.

    • Solution: Employ a stronger, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol, driving the reaction forward. Potassium tert-butoxide (KOtBu) is another excellent choice.

  • Solvent Effects: The choice of solvent is critical for solvating the reagents and facilitating the reaction.

    • Poor Solubility or Reactivity: Protic solvents (e.g., alcohols) will interfere with the alkoxide. Non-polar aprotic solvents (e.g., toluene, THF) may not be polar enough to facilitate the formation of the charged Meisenheimer complex.

    • Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation of the base (e.g., Na⁺), leaving a "naked" and highly reactive alkoxide. They also stabilize the charged intermediate.[6]

  • Presence of Water: Trace amounts of water will quench the strong base (especially NaH) and protonate the alkoxide, inhibiting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction.

  • Insufficient Thermal Energy: The activation energy for SNAr reactions, while lowered by the nitro group, can still be significant.

    • Solution: Gently heat the reaction. A temperature range of 60-80 °C is typically effective. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

dot

troubleshooting_snar start Low SNAr Yield check_base Is the base strong enough? (e.g., NaH, KOtBu) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes success Yield Improved check_base->success No node_base Action: Switch to NaH or KOtBu check_base->node_base No check_anhydrous Are conditions strictly anhydrous? check_solvent->check_anhydrous Yes check_solvent->success No node_solvent Action: Use anhydrous DMF or DMSO check_solvent->node_solvent No check_temp Is temperature optimized? (60-80 °C) check_anhydrous->check_temp Yes check_anhydrous->success No node_anhydrous Action: Dry glassware/solvents; Use inert atmosphere check_anhydrous->node_anhydrous No check_temp->success Yes check_temp->success No node_temp Action: Heat reaction to 60-80 °C; Monitor by TLC/LC-MS check_temp->node_temp No node_base->success node_solvent->success node_anhydrous->success node_temp->success

Caption: Troubleshooting workflow for low SNAr yield.

1.2 Nitro Group Reduction Stage

The reduction of the aromatic nitro group to an amine is a critical transformation. However, this step is fraught with potential side reactions, especially hydrodefluorination.

Question: During the catalytic hydrogenation of the nitro intermediate, I'm observing a significant amount of a de-fluorinated byproduct. How can I selectively reduce the nitro group while preserving the C-F bond?

Answer: This is a classic chemoselectivity problem. Palladium on carbon (Pd/C), a common catalyst for nitro reductions, is notoriously aggressive and can readily catalyze the cleavage of aryl-halide bonds, especially under standard hydrogenation conditions.[7][8]

Root Cause Analysis & Solutions:

  • Catalyst Choice: The primary cause is the high activity of the palladium catalyst.

    • Solution 1: Catalyst Modification: Use a less reactive catalyst. Raney Nickel is often a suitable alternative for reducing nitro groups in the presence of aromatic halides.[7]

    • Solution 2: Transfer Hydrogenation: This method avoids the use of high-pressure H₂ gas and can be more selective. Using hydrazine hydrate as the hydrogen source in the presence of Pd/C can selectively reduce the nitro group.[8] The reaction conditions must be carefully controlled (temperature, equivalents of hydrazine) to prevent eventual dehalogenation.

    • Solution 3: Metal/Acid Reduction: Classic Bechamp reduction conditions using iron powder in the presence of an acid (like acetic acid or ammonium chloride) are highly selective for the nitro group and will not affect the C-F bond.[7] Tin(II) chloride (SnCl₂) in an acidic medium is another mild and effective option.[7]

  • Reaction Conditions: Harsh conditions can promote the side reaction.

    • High Hydrogen Pressure/Temperature: These conditions increase the rate of hydrodefluorination.

    • Solution: If using catalytic hydrogenation, operate at lower pressures and temperatures. The reaction may be slower, but it will be more selective. The key is to find a balance where the nitro group is reduced efficiently without significant C-F bond cleavage.

Reduction Method Reagents Pros Cons Selectivity for C-F Bond
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean byproduct (H₂O).[9]Low selectivity, can cause hydrodefluorination.[8]Poor to Moderate
Catalytic Hydrogenation H₂, Raney NickelGood selectivity for nitro group.[7]Pyrophoric catalyst, requires careful handling.Good
Transfer Hydrogenation Hydrazine Hydrate, Pd/CAvoids H₂ gas, often highly selective.[8]Hydrazine is toxic; conditions must be optimized.Very Good
Metal/Acid Reduction Fe, NH₄Cl / AcOHExcellent selectivity, cost-effective.[7]Stoichiometric metal waste, requires acidic workup.Excellent
Metal Salt Reduction SnCl₂, HCl / EtOHMild conditions, good selectivity.[7]Generates tin waste, requires careful workup.Excellent
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route for preparing this compound?

The most robust and commonly employed route involves four main steps. This pathway utilizes protecting groups to ensure high selectivity at each stage.

dot

synthetic_workflow cluster_0 Core Synthesis A 1. SNAr Coupling 1-Fluoro-3-nitrobenzene + N-Boc-4-hydroxypiperidine (Base: NaH, Solvent: DMF) B 2. Nitro Reduction (e.g., Fe/NH4Cl or H2/Raney Ni) Forms the aniline derivative A->B C 3. Boc Deprotection (e.g., HCl in Dioxane or TFA) Exposes the piperidine nitrogen B->C D 4. Salt Formation (HCl in isopropanol/ether) Crystallizes the final product C->D

Caption: Recommended four-step synthetic workflow.

Q2: During the final HCl salt formation and crystallization, my product oils out or forms a sticky solid. How can I obtain a crystalline material?

This issue usually stems from residual impurities or improper solvent selection.

  • Purity Check: Ensure the freebase is highly pure before attempting salt formation. Residual solvents or side products can act as crystal growth inhibitors. Purify the freebase by column chromatography if necessary.

  • Solvent System: The choice of solvent is critical for crystallization. A common and effective method is to dissolve the freebase in a solvent in which the hydrochloride salt has moderate solubility (like isopropanol or ethanol) and then add a non-polar anti-solvent in which the salt is insoluble (like diethyl ether or heptane) dropwise until turbidity is observed.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can initiate crystallization.

  • Cooling Rate: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling often leads to the formation of oils or amorphous solids.

Q3: Are there any specific safety considerations for this synthesis?

Yes, several steps require careful safety management:

  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It must be handled under an inert atmosphere and away from any protic sources.

  • Catalytic Hydrogenation: Using hydrogen gas involves high pressure and a flammable substance with a pyrophoric catalyst (Raney Nickel). Ensure the equipment is properly rated and maintained, and that proper purging procedures are followed.

  • Acid/Base Handling: The synthesis involves strong acids (HCl, TFA) and bases. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Final Product: The final hydrochloride salt may be harmful if swallowed, inhaled, or in contact with skin.[10] Review the Safety Data Sheet (SDS) before handling the final compound.

References

Technical Support Center: Optimizing the Synthesis of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to improve the yield and purity of this valuable pharmaceutical intermediate.[1] As a key building block for various neuropharmacological agents, including selective serotonin reuptake inhibitors (SSRIs), efficient and reproducible synthesis is paramount.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and process optimization strategies based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the coupling of a 4-hydroxypiperidine derivative with a 3-fluorophenol derivative, typically via an SN2 mechanism.[2][3] The reaction is popular due to the relatively low cost of starting materials and its procedural simplicity.

Q2: What are the typical yields for this synthesis, and what is considered an "optimized" yield?

A2: Standard laboratory preparations using a conventional Williamson ether synthesis often report yields in the range of 50-75%. However, with proper optimization, particularly through the use of phase-transfer catalysis or by carefully controlling reaction parameters, yields can be consistently pushed above 90%.[2] An industrial process would target near-quantitative conversion before the final salt formation and purification steps.

Q3: Why is the piperidine nitrogen typically protected during the synthesis?

A3: The secondary amine of the piperidine ring is nucleophilic and basic. Without a protecting group, such as a tert-butyloxycarbonyl (Boc) group, it can compete with the hydroxyl group as a nucleophile, leading to N-arylation side products. Furthermore, under basic conditions, the free amine can interfere with the desired O-alkylation reaction. Protecting the nitrogen simplifies the reaction, reduces side products, and generally improves yield. The Boc group can be efficiently removed later with acid, which dovetails nicely with the final hydrochloride salt formation step.

Q4: Are there viable alternative synthetic routes to the Williamson ether synthesis?

A4: Yes, the Buchwald-Hartwig C-O coupling is a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction can be highly effective, especially for sterically hindered substrates or when the Williamson synthesis provides low yields. While it often requires more expensive reagents (palladium catalyst and specialized phosphine ligands), it can offer broader substrate scope and milder reaction conditions in some cases.[6][7]

Synthesis_Routes cluster_williamson Williamson Ether Synthesis (Common Route) cluster_buchwald Buchwald-Hartwig C-O Coupling (Alternative Route) W_Start 4-Hydroxypiperidine (N-protected) + 3-Fluorophenol W_Cond Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) W_Start->W_Cond W_Prod N-Boc-4-(3-Fluorophenoxy)piperidine W_Cond->W_Prod Final_Step Acidic Deprotection & Salt Formation (HCl) W_Prod->Final_Step B_Start 4-Hydroxypiperidine (N-protected) + 1-Bromo-3-fluorobenzene B_Cond Pd Catalyst + Ligand Base (e.g., Cs2CO3) B_Start->B_Cond B_Prod N-Boc-4-(3-Fluorophenoxy)piperidine B_Cond->B_Prod B_Prod->Final_Step Final_Product 4-(3-Fluorophenoxy)piperidine hydrochloride Final_Step->Final_Product

Caption: High-level overview of primary synthesis routes.

Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a Q&A format to help you diagnose and solve problems impacting your reaction yield.

Issue 1: Low or Stalled Reaction Conversion

Q: My reaction has stalled with significant amounts of unreacted 4-hydroxypiperidine and 3-fluorophenol remaining, even after prolonged reaction times. What are the likely causes?

A: This is a classic issue in Williamson ether synthesis and typically points to one of three areas: insufficient nucleophile generation, poor solvent choice, or inadequate temperature.

  • Cause A: Ineffective Deprotonation (Base Selection)

    • Explanation: The reaction proceeds via an SN2 attack of the alkoxide (from 4-hydroxypiperidine) or phenoxide (from 3-fluorophenol) on an electrophile.[2][3] Phenols are more acidic than alcohols, but a sufficiently strong base is still required to generate the nucleophilic phenoxide in high concentration.[8] Weak bases like sodium bicarbonate are generally ineffective.

    • Solution:

      • For Aryl Ethers: Use moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

      • For Dialkyl Ethers: Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often necessary to fully deprotonate the alcohol.[3] When using NaH, ensure it is fresh (a fine, grey powder, not white chunks of NaOH/Na₂CO₃).

    • Scientist's Note: The pKa of the conjugate acid of the base should be significantly higher than the pKa of the alcohol/phenol to drive the deprotonation equilibrium forward.

  • Cause B: Incorrect Solvent

    • Explanation: The SN2 mechanism is strongly favored in polar aprotic solvents.[9] Solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation (e.g., K⁺) but leave the alkoxide/phenoxide anion relatively "naked" and highly nucleophilic.[2] Protic solvents (e.g., ethanol, water) will hydrogen-bond with the nucleophile, creating a solvent cage that severely hinders its ability to attack the electrophile, thus slowing the reaction rate.[2]

    • Solution: Switch to a dry, polar aprotic solvent. DMF and acetonitrile are excellent choices for this reaction. Ensure the solvent is anhydrous, as water can quench the base and protonate the nucleophile.

  • Cause C: Insufficient Temperature

    • Explanation: Like most reactions, the Williamson ether synthesis requires activation energy. Typical reaction temperatures range from 50 to 100 °C.[2] Operating at room temperature may result in an impractically slow reaction rate.

    • Solution: Gradually increase the reaction temperature, monitoring for any potential decomposition of starting materials or product. A good starting point is 80 °C.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Base Is the base strong enough? (e.g., K2CO3, NaH) Start->Check_Base Check_Solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF) Check_Base->Check_Solvent Yes Use_Stronger_Base Action: Use stronger base (e.g., NaH for alcohols) Check_Base->Use_Stronger_Base No Check_Temp Is the temperature adequate? (e.g., 80-100 °C) Check_Solvent->Check_Temp Yes Use_Correct_Solvent Action: Switch to dry DMF or acetonitrile Check_Solvent->Use_Correct_Solvent No Success Yield Improved Check_Temp->Success Yes Increase_Temp Action: Increase temperature to 80 °C and monitor Check_Temp->Increase_Temp No Use_Stronger_Base->Check_Solvent Use_Correct_Solvent->Check_Temp Increase_Temp->Success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Side Product Formation

Q: My LC-MS/TLC analysis shows multiple side products, leading to a low yield of the desired ether and difficult purification. What are these impurities?

A: Side product formation is often related to competing reaction pathways. The two most common culprits are elimination reactions and undesired C-alkylation.

  • Cause A: E2 Elimination

    • Explanation: This is more prevalent when using a secondary alkyl halide as the electrophile (e.g., 4-tosyloxypiperidine). The alkoxide/phenoxide is a strong base and can abstract a proton from a carbon adjacent to the leaving group, leading to an alkene byproduct instead of the desired ether.[3][10]

    • Solution:

      • Choose the Right Disconnection: To synthesize an ether R-O-R', there are two possible routes: R-O⁻ + R'-X or R'-O⁻ + R-X. Always choose the pathway where the halide (or other leaving group) is on a methyl or primary carbon if possible.[10] For this synthesis, activating the phenol (forming the phenoxide) to attack an activated piperidine alcohol (e.g., a tosylate) is the standard approach, but one must be mindful of competing elimination.

      • Milder Conditions: Use a less-hindered, weaker base if possible and avoid excessively high temperatures, which can favor elimination over substitution.

  • Cause B: C-Alkylation

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (particularly at the ortho and para positions). While O-alkylation is usually favored, some degree of C-alkylation can occur, leading to alkylated phenol byproducts.

    • Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents, which leave the oxygen anion more exposed, generally favor O-alkylation.

Optimized Experimental Protocols

Protocol 1: High-Yield Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol leverages a phase-transfer catalyst (PTC) to shuttle the phenoxide from the solid/aqueous phase into the organic phase, dramatically accelerating the reaction and improving yields without requiring strictly anhydrous conditions or very strong bases.[2][11]

Reagents & Materials:

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
N-Boc-4-hydroxypiperidine201.2510.01.02.01 g
3-Fluorophenol112.1011.01.11.23 g
Potassium Carbonate (K₂CO₃), fine powder138.2120.02.02.76 g
Tetrabutylammonium bromide (TBAB)322.371.00.1322 mg
Toluene---40 mL
6M Hydrochloric Acid---~15 mL
Diethyl Ether / Ethyl Acetate---As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-hydroxypiperidine (2.01 g), 3-fluorophenol (1.23 g), potassium carbonate (2.76 g), tetrabutylammonium bromide (322 mg), and toluene (40 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction is typically complete in 4-8 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of toluene or ethyl acetate. Combine the filtrates.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M NaOH (2 x 20 mL) to remove excess phenol, and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as an oil.

  • Deprotection and Salt Formation: Dissolve the crude oil in diethyl ether or ethyl acetate (approx. 30 mL). Cool the solution in an ice bath. Slowly add 6M HCl dropwise with stirring. The hydrochloride salt will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether. Recrystallize from a suitable solvent system (e.g., isopropanol/ether) if necessary to obtain the pure this compound.

PTC_Mechanism Q⁺ = Tetrabutylammonium Cation (PTC) Nu⁻ = Phenoxide Anion cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous / Solid Phase R_X R-X (Activated Piperidine) Product R-Nu (Ether Product) R_X->Product SN2 Attack PTC_Nu [Q⁺ Nu⁻] (Ion Pair) PTC_Nu->R_X PTC_X [Q⁺ X⁻] Product->PTC_X M_X M⁺ X⁻ PTC_X->M_X Phase Transfer M_Nu M⁺ Nu⁻ (e.g., K⁺ ⁻OAr) M_Nu->PTC_Nu Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

References

Technical Support Center: Chiral Separation of 4-(3-Fluorophenoxy)piperidine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 4-(3-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the chiral separation of this compound, providing a systematic approach to identify and resolve them.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomer peaks are co-eluting or show only partial separation (Resolution < 1.5).[1]

This is one of the most frequent challenges in chiral method development. The key is a systematic evaluation of the chromatographic parameters that govern chiral recognition.

Q: My chromatogram shows a single peak or a small shoulder. Where do I start?

A: The initial step is to confirm that the chosen Chiral Stationary Phase (CSP) is appropriate for your molecule. 4-(3-Fluorophenoxy)piperidine is a basic, cyclic amine. Polysaccharide-based CSPs are often a successful starting point for such structures.[2][3]

Troubleshooting Workflow: Poor Resolution

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Protocols & Explanations

1. Chiral Stationary Phase (CSP) Screening:

  • Rationale: Chiral recognition is a highly specific interaction between the analyte and the CSP.[4] There is no universal CSP, and screening a small, diverse set is the most effective approach.[1][5]

  • Protocol:

    • Select 3-5 CSPs with different selectors (e.g., cellulose-based, amylose-based). Polysaccharide-based CSPs are highly effective for piperidine derivatives.[2]

    • Prepare a racemic standard of this compound.

    • For each column, begin with a generic mobile phase. For normal phase, a common starting point is n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).[3]

    • Evaluate the chromatograms for any sign of separation, even a shoulder, which indicates potential for optimization.[1]

2. Mobile Phase Optimization:

  • Rationale: The mobile phase composition, particularly the organic modifier and additives, directly influences the interactions that lead to chiral separation.[1] For a basic compound like 4-(3-Fluorophenoxy)piperidine, an amine additive is critical to prevent undesirable interactions with the silica support.[3]

  • Protocol:

    • Modifier Type: In normal phase, vary the alcohol modifier (e.g., Isopropanol, Ethanol). In Supercritical Fluid Chromatography (SFC), methanol is often a successful modifier.[6]

    • Modifier Concentration: Adjust the percentage of the alcohol modifier. Lowering the concentration often increases retention and can improve resolution, but may also broaden peaks.

    • Additive: For this basic analyte, adding 0.1% Diethylamine (DEA) or another suitable amine to the mobile phase is crucial to improve peak shape and resolution by masking active silanol sites on the stationary phase.[3]

3. Temperature and Flow Rate Adjustment:

  • Rationale: Lowering the column temperature can enhance chiral selectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[7] Slower flow rates increase the interaction time, which can also improve resolution.

  • Protocol:

    • Systematically decrease the column temperature in 5 °C increments (e.g., from 25 °C down to 10 °C).

    • Once a promising temperature is found, reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a standard analytical column).

ParameterStarting ConditionOptimization RangeRationale
CSP Cellulose-basedScreen Amylose, Cyclodextrin-based CSPsDifferent chiral selectors offer varied interaction mechanisms.[8]
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAVary alcohol type and % (5-20%)Modulates selectivity and retention.[6]
Temperature 25 °C10 - 40 °CLower temperatures often improve resolution.[7]
Flow Rate 1.0 mL/min0.5 - 1.5 mL/minSlower flow can increase interaction time and resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are asymmetrical, with a tailing factor > 1.2 or a fronting factor < 0.9.

Peak tailing is a common issue for basic compounds like 4-(3-Fluorophenoxy)piperidine.[9]

Q: My peaks are tailing significantly. What is the primary cause?

A: For a basic amine like your compound, the most likely cause is secondary ionic interactions between the positively charged analyte and residual acidic silanol groups on the silica surface of the column packing.[9][10]

Troubleshooting Workflow: Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols & Explanations

1. Add a Basic Modifier:

  • Rationale: An amine additive like Diethylamine (DEA) or Triethylamine (TEA) acts as a competitive base. It binds to the active silanol sites, effectively shielding the analyte from these secondary interactions, which results in more symmetrical peaks.[2]

  • Protocol: Prepare your mobile phase containing 0.1% (v/v) of DEA. Ensure it is thoroughly mixed. This is the most effective first step for improving the peak shape of basic compounds.[3]

2. Check for Column Overload:

  • Rationale: Injecting too much sample can saturate the chiral stationary phase, leading to peak distortion that often manifests as tailing on cyclodextrin or polysaccharide phases.[11]

  • Protocol: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, the original sample concentration was too high.[1]

3. Column Health and Contamination:

  • Rationale: Over time, columns can become contaminated with strongly retained impurities from samples, or the stationary phase can degrade, especially under aggressive mobile phase conditions.[12][13]

  • Protocol: If peak shape has degraded over time, follow the manufacturer's instructions for column washing and regeneration. For immobilized polysaccharide columns, specific regeneration procedures using solvents like DMF or DCM can restore performance.[12]

Issue 3: Split Peaks

Symptom: A single enantiomer peak appears as two or more smaller, closely spaced peaks.

Q: Why is my peak splitting, and how do I differentiate it from poor resolution?

A: Peak splitting can arise from several issues, distinct from the co-elution of two enantiomers. A key diagnostic is to see if all peaks in the chromatogram are split, which points to a pre-column or column inlet problem, or if only a single peak is affected, suggesting a separation-specific issue.[10][14]

Potential Causes and Solutions for Split Peaks
CauseDescriptionSolution
Blocked Column Frit Particulates from the sample or mobile phase block the inlet frit, causing an uneven flow path. This typically affects all peaks.[10][15]Reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit. Use an in-line filter to prevent recurrence.[14]
Column Void A void or channel forms at the head of the column due to settling of the packing material. This also affects all peaks.[10][16]This is often irreversible damage. Replace the column. Using a guard column can help extend the life of the analytical column.[16]
Solvent Mismatch The sample is dissolved in a solvent much stronger than the mobile phase, causing the sample band to spread unevenly at the column inlet.[13][16]Dissolve the sample in the mobile phase or a weaker solvent. If a strong solvent must be used, inject the smallest possible volume.[16]

II. Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is better for this compound: HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective. SFC is often preferred for chiral separations due to its advantages of high speed, reduced solvent consumption (making it a "greener" technique), and often complementary selectivity to HPLC.[6][17][18] The low viscosity of supercritical CO2 allows for faster analysis times without sacrificing efficiency.[17]

Q2: What is the "three-point interaction model" and why is it important for chiral separation?

A2: The three-point interaction model is a conceptual framework explaining how a chiral stationary phase differentiates between enantiomers.[4] For a stable diastereomeric complex to form with one enantiomer over the other, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance). The enantiomer that can form a more stable, three-point interaction will be retained longer on the column, thus enabling separation.[4]

Q3: Can I use reversed-phase (RP) mode for this separation?

A3: While normal phase is more common for polysaccharide CSPs, many modern immobilized CSPs are robust enough for use in reversed-phase mode (e.g., with acetonitrile/water or methanol/water mobile phases).[5] This can be advantageous if your compound has poor solubility in non-polar solvents or if you need to interface with mass spectrometry using aqueous mobile phases.

Q4: How do I confirm the elution order of the enantiomers?

A4: To determine which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer, you must inject a pure standard of one of the enantiomers. The peak that increases in size upon injection of the standard corresponds to that enantiomer.

Q5: The separation works well, but the analysis time is too long. How can I speed it up?

A5: To reduce analysis time, you can:

  • Increase the Flow Rate: This will decrease retention times but may also reduce resolution. A balance must be found.

  • Increase the Modifier Percentage: In normal phase or SFC, increasing the concentration of the alcohol modifier will decrease retention.[6]

  • Use a Shorter Column or Smaller Particle Size: A shorter column will reduce run time proportionally. Columns with smaller particles (e.g., sub-2 µm) can provide high efficiency at faster flow rates.

  • Switch to SFC: As mentioned in Q1, SFC is inherently faster than HPLC for many chiral separations.[17]

III. References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem. --INVALID-LINK--

  • Celina Nazareth, Sanelly Pereira. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

  • Chem-Impex. (n.d.). This compound. Chem-Impex. --INVALID-LINK--

  • Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies. --INVALID-LINK--

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. --INVALID-LINK--

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. --INVALID-LINK--

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. --INVALID-LINK--

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. --INVALID-LINK--

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. --INVALID-LINK--

  • Restek. (2021). Chiral Separations 3: Overloading and Tailing. Restek. --INVALID-LINK--

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. --INVALID-LINK--

  • uHPLCs. (2023). Chiral Column HPLC All You Should Know. uHPLCs. --INVALID-LINK--

  • Van der Moolen, F., De Nul, R., De Kaste, D., & Verheggen, S. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 256-265.

  • Various Authors. (n.d.). Are mobile phases used in chiral separation using HPLC and SFC the same?. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Managing the Hygroscopicity of 4-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Fluorophenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth, experience-driven advice to ensure the integrity and successful application of this valuable pharmaceutical building block in your experiments.

Understanding the Challenge: Why is this compound Prone to Hygroscopicity?

While specific hygroscopicity data for this compound is not extensively published, its chemical structure as a hydrochloride salt of a piperidine derivative suggests a high propensity for moisture absorption. Hydrochloride salts are frequently hygroscopic due to the strong ionic character and the presence of a chloride ion, which can readily form hydrogen bonds with water molecules from the atmosphere. This moisture uptake can lead to significant changes in the material's physical and chemical properties, impacting experimental accuracy and product stability[1][2].

Potential Consequences of Unmanaged Moisture Absorption:

  • Physical Changes: Caking, clumping, or deliquescence (dissolving in absorbed water) can occur, making the powder difficult to handle and weigh accurately[1][2].

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities[3][4].

  • Inaccurate Dosing: Failure to account for the mass of absorbed water will lead to weighing errors and, consequently, inaccurate concentrations in your experiments.

  • Altered Crystal Structure: Moisture can induce changes in the crystalline form of the compound, which may affect its solubility, dissolution rate, and bioavailability[4][5].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling

Question: What are the ideal storage conditions for this compound to minimize moisture uptake?

Answer: Proper storage is the first line of defense against hygroscopicity. The primary goal is to create a low-humidity environment.

  • Immediate Action: Upon receiving the compound, inspect the packaging for integrity. If the seal is compromised, the material should be considered suspect and its moisture content should be determined immediately.

  • Primary Storage: Store the compound in a tightly sealed, airtight container. The original manufacturer's packaging is often suitable if it has a good seal[6][7]. For added protection, consider placing the primary container inside a secondary, heat-sealed foil bag[8].

  • Controlled Environment: Store the container in a desiccator containing a suitable desiccant such as silica gel or molecular sieves[6][9]. Alternatively, a controlled humidity cabinet or a glove box with a dry atmosphere (e.g., nitrogen or argon) is highly recommended. Aim for a relative humidity (RH) below 40%[6].

  • Temperature: Store at a consistent, cool temperature, as specified by the manufacturer (often 2-8°C or room temperature)[7][10][11]. Avoid temperature cycling, which can cause condensation inside the container.

Question: I've noticed my this compound has started to clump. What should I do?

Answer: Clumping is a clear visual indicator of moisture absorption. Here's a troubleshooting workflow:

  • Isolate the Material: Keep the container tightly sealed to prevent further moisture uptake.

  • Assess the Extent: Visually inspect the material. Is it slightly clumpy or has it become a paste-like or liquid substance (deliquescence)?

  • Quantify Moisture Content: Before using the material, it is critical to determine the water content. The most accurate method for this is Karl Fischer titration[12][][14]. Loss on Drying (LOD) can also be used, but it is less specific as it will measure any volatile components, not just water[15].

  • Drying the Material (with caution): If the moisture content is significant, you may consider drying the material. This should be done in a vacuum oven at a gentle temperature to avoid thermal degradation. It is crucial to first determine the compound's thermal stability (e.g., via thermogravimetric analysis - TGA) before attempting to dry it. After drying, re-test the moisture content to confirm its removal.

  • Adjust Weighing for Water Content: If drying is not feasible or desirable, you can still use the material provided you accurately know the water content. You will need to adjust the amount you weigh to account for the mass of the water.

Calculation for Adjusting Mass:

Corrected Mass to Weigh = (Desired Mass of Dry Compound) / (1 - (Water Content as a decimal))

Example: If you need 100 mg of the active compound and the Karl Fischer analysis shows a water content of 5% (0.05), you would weigh: 100 mg / (1 - 0.05) = 105.26 mg.

Section 2: Weighing and Sample Preparation

Question: What is the best practice for accurately weighing a hygroscopic compound like this compound?

Answer: Accurate weighing is critical and requires speed and a controlled environment.

  • Environment: Whenever possible, weigh the compound inside a glove box with a controlled low-humidity atmosphere. If a glove box is unavailable, work quickly in a laboratory with the lowest possible ambient humidity. Avoid weighing on humid days.

  • Technique - Weighing by Difference: This is the recommended technique to minimize exposure to the atmosphere[16].

    • Tightly cap the container with the compound and place it on the analytical balance. Record the initial mass.

    • Remove the container from the balance.

    • Quickly transfer an approximate amount of the compound into your receiving vessel (e.g., a flask).

    • Immediately re-cap the original container and place it back on the same analytical balance. Record the final mass.

    • The difference between the initial and final mass is the exact amount of compound transferred.

  • Tools: Use clean, dry spatulas and weighing vessels. Avoid touching the container with bare hands, as oils and moisture from your skin can affect the weight[16][17].

  • Observation: Pay close attention to the balance reading. If you observe the weight steadily increasing, this is a sign of rapid moisture absorption[18][19]. In such cases, it is imperative to work faster or move to a more controlled environment.

Experimental Protocols & Visualizations

Protocol 1: Moisture Content Determination by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift).

  • Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard.

  • Sample Preparation:

    • In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of this compound into a dry, gas-tight vial. The sample size will depend on the expected water content.

    • Seal the vial immediately.

  • Titration:

    • Introduce the sample into the titration vessel. For soluble samples, this can be done by direct injection of a solution or addition of the solid. For insoluble samples, a Karl Fischer oven may be required to evaporate the water, which is then carried by a dry gas stream into the titration cell.

    • Start the titration and record the volume of titrant consumed.

  • Calculation: The instrument's software will typically calculate the percentage of water content based on the sample weight, titrant volume, and reagent titer.

Workflow for Handling a New Batch of this compound

G cluster_0 Receiving & Initial Assessment cluster_1 Qualification & First Use cluster_2 Troubleshooting: Clumping/Caking Observed A Receive Compound B Inspect Packaging Integrity A->B C Store Immediately in Desiccator/Low Humidity Environment B->C If OK H Isolate Container B->H If Damaged D Determine Moisture Content (Karl Fischer Titration) C->D E Weigh Sample (Inside Glovebox or by Difference) D->E F Adjust Mass for Water Content E->F If Water Content > 0.5% G Proceed with Experiment E->G If Water Content <= 0.5% F->G I Re-determine Moisture Content H->I J Consider Drying in Vacuum Oven (if thermally stable) I->J K Use Adjusted Mass Calculation I->K

Caption: Workflow for receiving and handling hygroscopic compounds.

Advanced Strategies for Long-Term Management

For professionals in drug development, managing hygroscopicity extends beyond the lab bench and into formulation and packaging.

Question: We are developing a formulation with this compound. What are some strategies to improve its stability?

Answer: Formulation science offers several techniques to protect moisture-sensitive active pharmaceutical ingredients (APIs)[20].

StrategyMechanismKey Considerations
Film Coating A polymer barrier is applied to the solid dosage form (e.g., tablet), physically shielding the API from environmental moisture[20][21].Polymer selection is critical. Some hydrophilic polymers can actually attract moisture. Polyvinyl alcohol (PVA) based coatings are often effective moisture barriers[21].
Co-processing with Excipients The API is blended with excipients that have a lower affinity for water or are hydrophobic, effectively deflecting moisture away from the drug substance[20][[“]].The choice of excipient is crucial and must be compatible with the API. Examples include microcrystalline cellulose and certain starches.
Encapsulation The API is enveloped within a protective shell, often through techniques like spray drying or coacervation[20].This can alter the drug release profile and requires specialized manufacturing equipment.
Moisture-Protective Packaging The final drug product is packaged in materials with a low moisture vapor transmission rate (MVTR)[20][23].Options include aluminum foil blisters, high-density polyethylene (HDPE) bottles with induction seals, and the inclusion of desiccants in the packaging[[“]][23].

Decision Logic for Managing Hygroscopicity in Development

G A Is the API Hygroscopic? B Characterize Hygroscopicity (DVS Analysis) A->B Yes C Implement Strict Handling & Storage Controls B->C D Formulation Strategy Needed? C->D E Select Moisture-Barrier Excipients D->E Yes G Design Moisture-Protective Packaging D->G Always F Apply Film Coating E->F F->G H Conduct Stability Studies (ICH Guidelines) G->H I Final Product H->I

Caption: Decision-making process for hygroscopic APIs in drug development.

By implementing these rigorous handling, analytical, and formulation strategies, researchers and developers can effectively manage the challenges posed by the hygroscopicity of this compound, ensuring the integrity of their research and the quality of the final product.

References

Technical Support Center: Analytical Method Validation for 4-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AMV-4FPH-TSG-001

Revision: 1.0

Introduction

Welcome to the Technical Support Center for the analytical method validation of 4-(3-Fluorophenoxy)piperidine hydrochloride. This molecule, a key building block in pharmaceutical synthesis, presents unique challenges and opportunities in analytical development.[1] Its piperidine ring, a basic secondary amine, and its fluorophenoxy group dictate its chromatographic behavior and stability.

This guide is structured as a series of troubleshooting-focused questions and answers to provide researchers, scientists, and drug development professionals with practical, field-tested insights. Our goal is to move beyond mere procedural lists and explain the causality behind experimental choices, ensuring your validation process is robust, compliant, and scientifically sound. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Part 1: Method Development & Initial Setup FAQ

This section addresses the foundational questions that arise when first developing an HPLC method for this compound.

Q1: How do I select the appropriate HPLC column for this compound?

Answer: The selection of an HPLC column is critical and depends on the analyte's physicochemical properties. 4-(3-Fluorophenoxy)piperidine is a basic compound, which makes it prone to interacting with acidic silanol groups on the surface of traditional silica-based C18 columns. This interaction is a primary cause of poor peak shape, specifically peak tailing.[4][5][6]

Recommended Strategy:

  • Start with a Modern, End-capped C18 Column: Use a high-purity, silica-based C18 or C8 column with robust end-capping. End-capping neutralizes most of the surface silanol groups, significantly reducing tailing for basic analytes.[7]

  • Consider a Polar-Embedded Column: For improved peak shape, columns with polar-embedded groups (e.g., amide or carbamate) are highly effective.[7][8] These stationary phases provide a shielding effect for the residual silanols and can offer alternative selectivity.

  • Particle Size and Column Dimensions: For standard HPLC systems, a column with dimensions of 4.6 x 150 mm and a 3.5 or 5 µm particle size is a good starting point.[9][10] For UHPLC applications, switch to a sub-2 µm particle size for faster analysis and higher efficiency.[9][10]

Column TypeRationale for 4-(3-Fluorophenoxy)piperidine HClPotential Issues
Standard C18 (Type A Silica) Widely available, good hydrophobicity.High risk of peak tailing due to silanol interactions.[6]
End-capped C18/C8 (Type B Silica) Reduced silanol activity, better peak shape for bases.[6]May still show some tailing with sensitive methods.
Polar-Embedded Phase Excellent peak shape for basic compounds, compatible with highly aqueous mobile phases.[8]Different selectivity may require method re-optimization.
Charged Surface Hybrid (CSH) Provides superior peak shape for bases under low-ionic-strength, acidic mobile phase conditions.[11]Higher cost.
Q2: What are the best starting conditions for the mobile phase?

Answer: The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.

Recommended Starting Conditions:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • pH Control: The low pH of the acidic modifier (around 2.5-3.0) serves two critical functions:

    • It protonates the piperidine nitrogen, ensuring the analyte carries a consistent positive charge.

    • It suppresses the ionization of surface silanol groups on the column, minimizing the secondary interactions that cause peak tailing.[4][6]

  • Initial Gradient: A generic screening gradient, such as 5% to 95% B over 15-20 minutes, is effective for determining the approximate elution time. From there, you can optimize for a faster isocratic or gradient method.

Q3: How do I determine the optimal UV detection wavelength?

Answer: The fluorophenoxy group in the molecule is the primary chromophore, making it suitable for UV detection.[12]

Procedure for Wavelength Selection:

  • Use a Diode Array Detector (DAD/PDA): If available, a DAD is the ideal tool. It will capture the full UV spectrum for your analyte peak as it elutes. You can then select the wavelength of maximum absorbance (λ-max) for the highest sensitivity.

  • Use a UV-Vis Spectrophotometer: If a DAD is not available, prepare a dilute solution of your compound in the mobile phase and scan it using a spectrophotometer to find the λ-max.[13]

  • Expected λ-max: For aromatic compounds like this, the λ-max is typically in the range of 254-280 nm.[14][15] A wavelength of 254 nm is a common starting point for aromatic compounds.[14]

Part 2: Troubleshooting Guide for Method Validation Parameters

This section is formatted to address specific failures or unexpected results encountered during the formal validation process, as mandated by ICH Q2(R1).[2][16]

Specificity & Selectivity
Q4: I am performing forced degradation studies, and my main peak is co-eluting with a degradant. How can I improve resolution?

Answer: This is a critical failure in a stability-indicating method. The goal of forced degradation (stress testing) is to prove that your method can separate the intact drug from any potential degradation products.[17][18] Co-elution means the method is not "stability-indicating."

Troubleshooting Workflow:

G start Specificity Failure: Peak Co-elution Observed opt_gradient 1. Modify Gradient Slope (Make it shallower) start->opt_gradient change_organic 2. Change Organic Modifier (e.g., ACN to MeOH) opt_gradient->change_organic If unsuccessful success Resolution Achieved (Rs > 2.0) opt_gradient->success If successful change_ph 3. Adjust Mobile Phase pH (e.g., from 2.5 to 3.0 or use phosphate buffer) change_organic->change_ph If unsuccessful change_organic->success If successful change_column 4. Change Column Selectivity (e.g., C18 to Phenyl or Cyano) change_ph->change_column If unsuccessful change_ph->success If successful change_column->success If successful

Caption: Troubleshooting workflow for improving peak resolution.

Detailed Steps:

  • Modify the Gradient: A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) gives analytes more time to interact with the stationary phase, often resolving closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvating properties and can produce different elution orders for analytes and degradants. If you are using acetonitrile, try substituting it with methanol, and re-optimize the gradient.

  • Adjust pH: Even small changes in pH can alter the ionization state of degradants, affecting their retention time. If using a simple acid modifier, consider switching to a buffer (e.g., phosphate or citrate) at a similar pH to improve control and robustness.

  • Change Column Chemistry: If the above steps fail, the co-eluting compounds are not being differentiated by hydrophobicity alone. Switch to a column with a different separation mechanism. A Phenyl column (offering pi-pi interactions) or a Cyano column could provide the alternative selectivity needed.[19]

Precision & Accuracy
Q5: My repeatability or intermediate precision results show high %RSD. What are the likely causes?

Answer: High Relative Standard Deviation (%RSD) in precision studies points to inconsistency in the analytical process. The cause can typically be traced to sample preparation, the HPLC system, or column integrity.

Systematic Checklist:

  • Sample Preparation:

    • Solubility: Is the compound fully dissolving in the sample solvent every time? Use a solvent you are certain provides complete solubility and consider sonication. For the hydrochloride salt, an acidic aqueous solution or a mix with an organic solvent is usually effective.

    • Volumetric Accuracy: Are you using calibrated Class A volumetric flasks and pipettes? Inaccurate dilutions are a common source of error.

  • HPLC System:

    • Pump Performance: Is the pump delivering a consistent mobile phase composition? Check for pressure fluctuations. A noisy baseline or drifting retention times are key indicators of pump issues.

    • Injector Precision: Perform an injector precision test by making 6-10 replicate injections from the same vial. If the %RSD is high here, the injector may need maintenance.

    • Column Temperature: Is the column compartment temperature stable? Fluctuations in temperature can cause retention time shifts, leading to integration errors. A stable temperature of 30-40°C is recommended.

  • Column Integrity:

    • Contamination: Has the column been contaminated by previous analyses? Flush the column with a strong solvent.

    • Void Formation: A void at the column inlet can cause peak splitting and poor peak shape, leading to inconsistent integration. This can be diagnosed by a sudden drop in backpressure and deteriorating peak shape.[4][20]

Linearity
Q6: My calibration curve is showing a non-linear (e.g., quadratic) response with a correlation coefficient (r²) below 0.999. Why?

Answer: A non-linear response can be caused by several factors, ranging from sample preparation errors at high or low concentrations to detector saturation.

Potential Causes and Solutions:

  • Concentration Errors: Double-check the calculations and dilutions for your calibration standards, especially the highest and lowest points, which are most prone to error.

  • Detector Saturation: At high concentrations, the UV detector's response can become non-linear as it approaches its absorbance limit.

    • Solution: Reduce the concentration of your highest standard or reduce the injection volume. If the curve is linear over a narrower range, this is the likely cause.

  • Unresolved Impurities: If an impurity co-elutes with your main peak, its contribution can affect linearity, particularly if it responds differently to the analyte at the analytical wavelength.

    • Solution: Re-evaluate peak purity using a DAD/PDA detector. Check the spectra across the peak; they should be homogenous. If not, improve the resolution as described in Q4.

  • Analyte Adsorption: At very low concentrations, the analyte can adsorb to active sites in the sample vials or within the HPLC flow path. This can cause the curve to deviate from the origin.

    • Solution: Consider using silanized glass vials or polypropylene vials to minimize adsorption.

Part 3: Key Protocols and Data Tables

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[21][22] SST is performed before any sample analysis.[23][24]

Procedure:

  • Prepare a system suitability solution containing this compound at a working concentration and, if available, a closely eluting impurity or related compound.

  • Make five or six replicate injections of the system suitability solution.

  • Calculate the key performance parameters and compare them against the pre-defined acceptance criteria.

Typical System Suitability Acceptance Criteria:

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 1.5Ensures peak is symmetrical for accurate integration.[4][5]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) %RSD of peak areas ≤ 2.0%Confirms injector and system precision.[25]
Resolution (Rs) Rs > 2.0 (between analyte and closest peak)Ensures baseline separation from adjacent peaks.[21]
Protocol 2: Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the analytical method by intentionally degrading the sample and assessing the separation of degradants from the parent compound.[17][26] The target degradation is typically 5-20%.[18][27]

Procedure:

  • Prepare separate, accurately weighed samples of this compound.

  • Expose each sample to one of the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C (dry heat) for 48 hours.

    • Photolytic: Expose the sample (solid and in solution) to UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[18]

  • After exposure, neutralize the acid and base samples with an equivalent amount of base/acid, respectively.

  • Dilute all samples to the target concentration and analyze by HPLC alongside an undegraded control sample.

  • Evaluation:

    • Assess peak purity of the parent peak in all stressed samples using a DAD.

    • Calculate the mass balance to account for the parent compound and all degradation products.

    • Ensure all major degradant peaks are well-resolved from the parent peak (Rs > 2.0).

Forced Degradation Workflow:

Caption: Workflow for a comprehensive forced degradation study.

References

Validation & Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of 4-(3-Fluorophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Neuropharmacology

In the intricate world of drug discovery, even the slightest alteration in a molecule's architecture can profoundly influence its biological activity. The substitution of a single atom or a change in its position can dramatically shift a compound's affinity for its target, its selectivity, and its overall pharmacological profile. This guide delves into the nuanced yet critical differences in the biological activities of two closely related positional isomers: 4-(3-Fluorophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine. While both share the same core structure, the placement of the fluorine atom on the phenoxy ring serves as a compelling case study in structure-activity relationships (SAR) within central nervous system (CNS) drug candidates.

This guide will provide an in-depth comparison of these two isomers, drawing upon available experimental data from studies on their more complex derivatives. We will explore how the meta (3-position) versus para (4-position) substitution of fluorine impacts their interaction with key neurological targets, and provide detailed protocols for the types of assays used to generate such crucial data.

The Critical Role of Fluorine Position: Insights from Derivative Studies

Direct, head-to-head comparative studies on the parent compounds, 4-(3-Fluorophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine, are not extensively available in the public domain. However, a wealth of information can be gleaned from structure-activity relationship (SAR) studies of more complex molecules that incorporate these moieties. These studies consistently demonstrate that the position of the fluorine atom is a key determinant of biological activity.

Dopamine D4 Receptor Antagonism: A Case for the 4-Fluoro Position

A notable example comes from the development of selective dopamine D4 receptor antagonists, a target of interest for various neuropsychiatric disorders. In a study focused on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, the influence of the fluorine position on the phenoxy ring was explicitly evaluated.[1] The results were striking: the derivative incorporating the 4-(4-fluorophenoxy) moiety exhibited significant binding affinity for the dopamine D4 receptor, with a Ki value of 118 nM. In stark contrast, the corresponding derivative with the 4-(3-fluorophenoxy) moiety was found to be inactive.[1]

This finding strongly suggests that for this particular molecular scaffold, the electronic and steric properties imparted by the para-fluorine substitution are crucial for productive interaction with the D4 receptor binding pocket. The electron-withdrawing nature of the fluorine atom can alter the charge distribution of the phenoxy ring, influencing its interaction with amino acid residues in the receptor. Furthermore, the position of the fluorine atom dictates the overall shape and conformational preferences of the molecule, which must be complementary to the topology of the binding site.

Comparative Biological Activity Data (from Derivative Studies)

The following table summarizes the key comparative data from studies on derivatives of 4-(3-Fluorophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine. It is important to note that these values are for more complex molecules and not the parent compounds themselves, but they provide valuable insights into the influence of the fluorine position.

TargetDerivative Scaffold3-Fluoro Isomer Activity4-Fluoro Isomer ActivityReference
Dopamine D4 Receptor 4,4-difluoro-3-(phenoxymethyl)piperidineInactiveKi = 118 nM[1]

Key Biological Targets and Signaling Pathways

The observed activities of derivatives of 4-(3-Fluorophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine point towards their potential interaction with key players in neurotransmission, particularly the dopamine and serotonin systems. Understanding the signaling pathways of these targets is essential for rational drug design.

The Dopamine System: Receptors and Transporters

The dopaminergic system is crucial for motor control, motivation, reward, and cognitive function. Two primary targets for drugs incorporating the fluorophenoxypiperidine scaffold are the dopamine D2-like receptors (D2, D3, and D4) and the dopamine transporter (DAT).

Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[2][3] Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. D2 receptors can also signal through Gβγ subunits to activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4] Furthermore, D2 receptors can engage in β-arrestin-dependent signaling, which is distinct from G-protein signaling and can mediate different cellular responses.[2]

D2R_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Dopamine Dopamine Dopamine->D2R PKA Protein Kinase A cAMP->PKA activates ATP ATP ATP->AC Downstream Downstream Cellular Effects PKA->Downstream

Dopamine D2 Receptor Signaling Pathway.

Dopamine Transporter (DAT) Mechanism: The dopamine transporter is a member of the solute carrier 6 (SLC6) family and is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus terminating dopaminergic signaling.[5][6][7] This process is an active transport mechanism that couples the translocation of dopamine to the electrochemical gradients of sodium and chloride ions.[5] The binding of two sodium ions and one chloride ion to the transporter is required for the subsequent binding and transport of a dopamine molecule.[5]

DAT_Mechanism cluster_workflow DAT Reuptake Cycle start Outward-facing Transporter na_bind 2 Na+ ions bind start->na_bind cl_bind Cl- ion binds na_bind->cl_bind da_bind Dopamine binds cl_bind->da_bind conformational_change Conformational Change da_bind->conformational_change inward_facing Inward-facing Transporter conformational_change->inward_facing release Dopamine, Na+, Cl- are released into the cytoplasm inward_facing->release reorientation Transporter Reorientation release->reorientation reorientation->start

Simplified Dopamine Transporter (DAT) Mechanism.

The Serotonin System: Receptors and Transporters

The serotonergic system is implicated in the regulation of mood, anxiety, sleep, and appetite. Key targets within this system include the serotonin 5-HT2A receptor and the serotonin transporter (SERT).

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is another GPCR, primarily coupled to the Gq/11 signaling pathway.[8][9] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that modulate neuronal excitability and gene expression.[9]

Serotonin 5-HT2A Receptor Signaling Pathway.

Serotonin Transporter (SERT) Mechanism: Similar to DAT, the serotonin transporter is a member of the SLC6 family and is responsible for the reuptake of serotonin from the synapse.[10][11] The mechanism is also dependent on the co-transport of sodium and chloride ions down their electrochemical gradients.[12] The binding of a sodium ion, followed by serotonin, and then a chloride ion, induces a conformational change in the transporter, leading to the translocation of serotonin into the presynaptic neuron.[12] Intracellular potassium then binds to facilitate the reorientation of the transporter to its outward-facing conformation.[12]

Experimental Protocols for Biological Activity Assessment

To quantitatively assess the biological activity of compounds like 4-(3-Fluorophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine, a variety of in vitro assays are employed. The two most fundamental types of assays are radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the dopamine D2 receptor. The affinity of the test compound is typically expressed as the inhibition constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cultured cells expressing the human dopamine D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound (e.g., 4-(3-Fluorophenoxy)piperidine or 4-(4-Fluorophenoxy)piperidine).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2 receptor antagonist (e.g., unlabeled haloperidol).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubation Incubation: Membranes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 and Ki Determination counting->analysis

Workflow for a Radioligand Binding Assay.

Serotonin Transporter (SERT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (serotonin) into cells or synaptosomes that express the serotonin transporter.

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation:

    • Use cultured cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or prepare synaptosomes from brain tissue (e.g., rat brain cortex).

    • For cell-based assays, plate the cells in a 96-well plate and allow them to adhere.

    • For synaptosome-based assays, prepare a suspension of synaptosomes in a suitable buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound or a known SERT inhibitor (e.g., fluoxetine) for a short period.

    • Initiate the uptake by adding a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT).

    • Allow the uptake to proceed for a defined time at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapidly washing the cells or filtering the synaptosomes with ice-cold buffer to remove extracellular radiolabel.

  • Quantification:

    • Lyse the cells or collect the filters and add scintillation cocktail.

    • Measure the amount of radioactivity taken up into the cells or synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known SERT inhibitor.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Conclusion: The Subtle Yet Significant Impact of Fluorine Placement

The comparative analysis of 4-(3-Fluorophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine, primarily through the lens of their more complex derivatives, underscores a fundamental principle in medicinal chemistry: positional isomerism matters. The seemingly minor shift of a fluorine atom from the meta to the para position on the phenoxy ring can switch a compound from being inactive to active at a specific biological target, as evidenced by the dopamine D4 receptor binding data.

This guide highlights the importance of systematic SAR studies in drug discovery. For researchers and drug development professionals working with fluorophenoxypiperidine scaffolds, it is crucial to consider the profound impact of fluorine's position on the molecule's interaction with its intended target. The provided experimental protocols offer a foundational understanding of the assays used to elucidate these critical differences in biological activity. As the quest for more selective and potent CNS-active agents continues, a deep appreciation for the subtleties of molecular architecture will remain paramount to success.

References

A Comparative Efficacy Analysis of 4-(3-Fluorophenoxy)piperidine Hydrochloride Derivatives in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-fluorophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in the development of novel therapeutics targeting a range of neurological disorders.[1] Its unique structural and physicochemical properties, including enhanced lipophilicity conferred by the fluorophenoxy group, make it an attractive candidate for designing agents that can effectively cross the blood-brain barrier and interact with central nervous system (CNS) targets.[1] This guide provides an in-depth comparative analysis of the efficacy of various derivatives of 4-(3-fluorophenoxy)piperidine hydrochloride, with a particular focus on their activity as dopamine D4 receptor antagonists. The insights and data presented herein are intended to empower researchers in making informed decisions during the lead optimization phase of drug discovery.

The Dopamine D4 Receptor: A Key Target in Neuropsychiatric Disorders

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in brain regions associated with cognition, emotion, and reward, such as the prefrontal cortex, amygdala, and hippocampus.[2] Its unique distribution and function have implicated it in the pathophysiology of various neuropsychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias.[2][3] Consequently, the development of selective D4 receptor antagonists has been a major focus of contemporary neuroscience research. However, achieving high selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5) and favorable pharmacokinetic profiles remains a significant challenge.[2][3]

Comparative Efficacy of 4-(3-Fluorophenoxy)piperidine Derivatives as Dopamine D4 Receptor Antagonists

Recent research has led to the development of novel 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds that demonstrate high potency and selectivity for the dopamine D4 receptor.[2][3] The introduction of fluorine atoms at the 4-position of the piperidine ring can significantly modulate the basicity of the ring nitrogen, influencing binding affinity and efficacy.[4] The following table summarizes the binding affinities (Ki values) of a series of these derivatives, providing a clear comparison of their efficacy at the human dopamine D4 receptor. A lower Ki value indicates a higher binding affinity.

Compound IDSubstitution on Phenoxy RingKi (nM) for Dopamine D4 Receptor
9j 4-cyano1.7
9k 3,4-difluoro2.7
9dd 3-fluoro5.5
8b 3,4-difluoro5.5
9l 4-fluoro-3-methyl6.5
9v 4-cyano8.9
9w 3,4-difluoro10.8
8c 3-methyl13
9ee 4-cyano-3-phenyl16.4
9m 4-cyano-3-fluoro21
8e Unsubstituted27
9ff 3-cyano35
9n 3,4-difluoro46.8
8d 4-chloro53
8f 3-fluoro-4-methyl72
9p 4-fluoro73
9o 3-fluoro85

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine D4 receptor antagonists.[2]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structure-activity relationships that can guide the design of more potent and selective D4 antagonists:

  • Electron-withdrawing groups enhance potency: The presence of a cyano group at the 4-position of the phenoxy ring (compound 9j ) resulted in the highest binding affinity (Ki = 1.7 nM). This suggests that electron-withdrawing substituents in this position are favorable for receptor interaction.

  • Fluorine substitution is beneficial: Multiple fluorine substitutions on the phenoxy ring, as seen in the 3,4-difluoro derivatives (9k , 8b , 9n , and 9w ), consistently led to high potency. The position of the fluorine atom is also critical, as evidenced by the difference in activity between the 3-fluoro (9dd , 9o ) and 4-fluoro (9p ) analogs.

  • Lipophilicity and CNS Multi-Parameter Optimization (MPO) Scores: While high lipophilicity can improve brain penetrance, it can also lead to poor pharmacokinetic properties such as high intrinsic clearance and plasma protein binding.[2][3] Researchers should aim for a balance, utilizing medicinal chemistry metrics like Lipophilic Efficiency (LipE) and CNS MPO scores to guide lead optimization.[3]

Experimental Protocol for Determining Dopamine D4 Receptor Binding Affinity

The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki values of test compounds for the dopamine D4 receptor. This protocol is based on established methods in the field.[3]

Objective: To determine the binding affinity (Ki) of 4-(3-fluorophenoxy)piperidine derivatives for the human dopamine D4 receptor expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]N-methylspiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (4-(3-fluorophenoxy)piperidine derivatives) at various concentrations.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well plates.

  • Cell scraper.

Workflow Diagram:

experimental_workflow cluster_prep Cell & Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis cell_culture Culture HEK293-hD4 cells harvest Harvest cells cell_culture->harvest homogenize Homogenize in assay buffer harvest->homogenize centrifuge1 Centrifuge & resuspend pellet homogenize->centrifuge1 centrifuge2 Repeat centrifugation centrifuge1->centrifuge2 protein_assay Determine protein concentration centrifuge2->protein_assay prepare_reagents Prepare assay reagents protein_assay->prepare_reagents incubation Incubate membranes, radioligand, & test compounds prepare_reagents->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation cocktail & count radioactivity washing->scintillation calculate_ic50 Calculate IC50 values scintillation->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Workflow for Dopamine D4 Receptor Binding Assay.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells by scraping and centrifuge at 1000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh assay buffer.

    • Repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Radioligand Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total binding: Cell membranes, [3H]N-methylspiperone, and assay buffer.

      • Non-specific binding: Cell membranes, [3H]N-methylspiperone, and 10 µM haloperidol.

      • Competitive binding: Cell membranes, [3H]N-methylspiperone, and varying concentrations of the test 4-(3-fluorophenoxy)piperidine derivative.

    • Incubate the plates at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Concluding Remarks for the Research Professional

The 4-(3-fluorophenoxy)piperidine scaffold continues to be a highly valuable starting point for the design of novel CNS-active compounds. The comparative efficacy data and structure-activity relationships presented in this guide offer a rational basis for the design of next-generation dopamine D4 receptor antagonists with improved potency and selectivity. The detailed experimental protocol provides a robust framework for the in-house evaluation of newly synthesized derivatives. By integrating these insights into their research workflow, scientists can accelerate the discovery and development of innovative therapeutics for a range of challenging neurological and neuropsychiatric disorders.

References

From the Bench to the Preclinical Challenge: A Comparative Guide to In Vitro and In Vivo Studies of 4-(3-Fluorophenoxy)piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from initial synthesis to potential clinical application is a meticulous process of evaluation and validation. The 4-(3-fluorophenoxy)piperidine scaffold has emerged as a promising pharmacophore in modern medicinal chemistry, with derivatives being investigated for a range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and psychiatric conditions.[1] The strategic incorporation of a fluorine atom on the phenoxy ring can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, influencing their target engagement, metabolic stability, and overall in vivo performance.[2]

This guide provides an in-depth, objective comparison of the in vitro and in vivo studies critical for the preclinical assessment of 4-(3-fluorophenoxy)piperidine compounds. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring that each described methodology serves as a self-validating system for generating robust and translatable data.

The Crucial First Step: In Vitro Characterization

In vitro studies form the foundation of our understanding of a compound's biological activity, providing a controlled environment to dissect its mechanism of action at the molecular and cellular levels. For 4-(3-fluorophenoxy)piperidine derivatives, the primary focus is often on their interaction with specific CNS targets and their effects on cellular health.

Target Engagement: Unveiling Molecular Interactions

A key initial step is to determine the binding affinity of the compound for its intended biological target. The sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, is a prominent target for this class of compounds due to its role in cellular stress responses and neuronal plasticity.[3]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Principle: Cell membranes expressing the sigma-1 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver tissue, known for its high expression of sigma-1 receptors, in a suitable buffer and centrifuge to pellet the cell membranes.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand, and a range of concentrations of the 4-(3-fluorophenoxy)piperidine test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined and used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Table 1: Illustrative In Vitro Target Engagement Data for a Hypothetical 4-(3-Fluorophenoxy)piperidine Derivative (Compound X)

ParameterValueBiological TargetAssay Type
Ki 4.3 nMSigma-1 ReceptorRadioligand Binding Assay
IC50 35 nMAcetylcholinesteraseEllman's Method
% Inhibition @ 25 µM 75%Aβ (1-42) AggregationThioflavin T Assay

Note: The data presented here is a composite based on published values for structurally related compounds and serves as a representative example.[4][5]

Functional Cellular Assays: Assessing Biological Response

Beyond target binding, it is crucial to evaluate the compound's effect on cellular function and viability. For neurodegenerative disease research, assays that measure the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides are particularly relevant.[5][6]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is proportional to the AChE activity and can be inhibited by the test compound.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compound in a suitable buffer.

  • Assay Reaction: In a 96-well plate, mix the AChE enzyme with various concentrations of the 4-(3-fluorophenoxy)piperidine compound and incubate.

  • Initiation of Reaction: Add acetylthiocholine and DTNB to start the reaction.

  • Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of aggregated Aβ fibrils. This assay measures the ability of a test compound to inhibit the aggregation of Aβ peptides.[6]

Step-by-Step Methodology:

  • Aβ Preparation: Prepare a solution of monomeric Aβ (1-42) peptide.

  • Aggregation Induction: Incubate the Aβ solution with and without various concentrations of the test compound under conditions that promote aggregation (e.g., gentle agitation at 37°C).

  • ThT Staining: After the incubation period, add Thioflavin T to each sample.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~484 nm.

  • Data Analysis: Compare the fluorescence intensity of the samples with the test compound to the control (Aβ alone) to determine the percentage of inhibition of aggregation.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-(3-fluorophenoxy)piperidine compound for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

The Transition to a Complex Biological System: In Vivo Evaluation

While in vitro studies provide essential mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are therefore indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and safety profile in a whole-animal model.

Efficacy in a Disease-Relevant Model: The Scopolamine-Induced Amnesia Model

For compounds targeting cognitive deficits, the scopolamine-induced amnesia model in rodents is a widely used and well-validated tool. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking some of the cholinergic deficits observed in Alzheimer's disease.[9]

Experimental Protocol: Scopolamine-Induced Amnesia in Rats (Morris Water Maze)

Principle: The Morris water maze is a test of spatial learning and memory. Rats are trained to find a hidden platform in a circular pool of water. Scopolamine administration impairs their ability to remember the platform's location, and an effective therapeutic agent should reverse this deficit.[10]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the experimental facility for at least one week.

  • Training Phase: Train the rats to find the hidden platform in the water maze over several days.

  • Treatment and Induction of Amnesia: On the test day, administer the 4-(3-fluorophenoxy)piperidine compound (or vehicle) at a specific dose and route (e.g., intraperitoneal or oral). After a predetermined time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

  • Probe Trial: After the scopolamine injection, place the rat in the water maze with the platform removed.

  • Data Collection: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis: Compare the performance of the compound-treated group with the scopolamine-only group and a control group to assess the reversal of memory impairment.

Pharmacokinetics: What the Body Does to the Drug

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for predicting its therapeutic window and dosing regimen in humans. Pharmacokinetic studies in animals provide these crucial data.

Experimental Protocol: Pharmacokinetic Study in Rats

Principle: A single dose of the test compound is administered to rats, and blood samples are collected at various time points to determine the drug concentration in the plasma over time.

Step-by-Step Methodology:

  • Animal Preparation: Use cannulated rats to facilitate repeated blood sampling.

  • Drug Administration: Administer a single dose of the 4-(3-fluorophenoxy)piperidine compound via the intended clinical route (e.g., oral gavage) and also intravenously in a separate group of animals to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters.

Table 2: Representative In Vivo Data for a Hypothetical 4-(3-Fluorophenoxy)piperidine Derivative (Compound X) in Rats

ParameterValueStudy Type
Reversal of Scopolamine-Induced Deficit Significant at 10 mg/kgMorris Water Maze
Cmax (Oral, 10 mg/kg) 250 ng/mLPharmacokinetics
Tmax (Oral, 10 mg/kg) 1.5 hoursPharmacokinetics
AUC (0-24h) (Oral, 10 mg/kg) 1500 ng*h/mLPharmacokinetics
Oral Bioavailability 45%Pharmacokinetics
Brain Uptake (% ID/g at 20 min) 2.47%Biodistribution

Note: The data presented here is a composite based on published values for structurally related compounds and serves as a representative example.[4][11]

Visualizing the Preclinical Workflow

The progression from in vitro to in vivo studies is a critical and logical sequence in preclinical drug development.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target Binding Target Binding Functional Assays Functional Assays Target Binding->Functional Assays Mechanism Cell Viability Cell Viability Functional Assays->Cell Viability Cellular Impact Pharmacokinetics Pharmacokinetics Cell Viability->Pharmacokinetics Lead Selection Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Dose Selection Toxicology Toxicology Efficacy Models->Toxicology Safety Assessment

Caption: From molecular interactions to whole-organism effects.

Synthesizing the Data: The In Vitro-In Vivo Bridge

The ultimate goal of preclinical studies is to establish a correlation between in vitro activity and in vivo efficacy. For 4-(3-fluorophenoxy)piperidine compounds, a high affinity for the sigma-1 receptor (in vitro) should translate to a potent response in a relevant in vivo model, provided the compound has favorable pharmacokinetic properties.

For instance, a compound with a low nanomolar Ki for the sigma-1 receptor is a promising candidate. However, if in vitro metabolic stability assays (e.g., using liver microsomes) show rapid degradation, this would predict poor oral bioavailability and a short half-life in vivo. This highlights the iterative nature of drug discovery, where insights from both in vitro and in vivo studies inform the design of improved analogs. The fluorination of piperidine derivatives has been shown to improve metabolic stability and oral absorption, providing a clear example of how chemical modification can bridge the gap between potent in vitro activity and successful in vivo outcomes.[2]

The decision-making process in preclinical development involves a continuous evaluation of a compound's profile against a set of desired attributes.

Decision_Making Start InVitro_Screen In Vitro Screening (Potency, Selectivity) Start->InVitro_Screen PK_Screen In Vitro ADME (Metabolic Stability, Permeability) InVitro_Screen->PK_Screen Decision1 Potent & Stable? PK_Screen->Decision1 InVivo_PK In Vivo PK (Rat) Decision1->InVivo_PK Yes Stop Decision1->Stop No Decision2 Good Exposure? InVivo_PK->Decision2 InVivo_Efficacy In Vivo Efficacy (Disease Model) Decision2->InVivo_Efficacy Yes Decision2->Stop No Decision3 Efficacious? InVivo_Efficacy->Decision3 Candidate Preclinical Candidate Decision3->Candidate Yes Decision3->Stop No

Caption: A streamlined view of the preclinical decision-making pathway.

Conclusion and Future Perspectives

The preclinical evaluation of 4-(3-fluorophenoxy)piperidine compounds requires a synergistic approach, integrating robust in vitro and in vivo studies. While in vitro assays provide a detailed understanding of a compound's molecular mechanism and cellular effects, in vivo models are essential for assessing its therapeutic potential in a complex biological system. The successful translation of a compound from the laboratory to the clinic hinges on a clear understanding of the relationship between its in vitro properties and its in vivo performance. As our knowledge of the intricate signaling pathways involved in CNS disorders continues to grow, so too will our ability to design and evaluate novel therapeutics like the 4-(3-fluorophenoxy)piperidine derivatives with greater precision and predictability.

References

A Comprehensive Guide to the Pre-clinical Validation of 4-(3-Fluorophenoxy)piperidine Hydrochloride as a Novel Sigma-1 Receptor Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 4-(3-Fluorophenoxy)piperidine hydrochloride as a potential research tool for studying the sigma-1 (σ1) receptor, a key target in neurodegenerative and psychiatric disorders. While direct experimental data on this specific compound is limited, its structural similarity to known high-affinity sigma-1 receptor ligands suggests its potential as a valuable chemical probe. This document outlines the scientific rationale for its investigation and provides detailed protocols for its characterization and comparison against established research tools.

Introduction: The Promise of a Novel Phenoxy-Piperidine Scaffold

The piperidine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, integral to the structure of numerous therapeutic agents.[1] this compound, in particular, has been utilized as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[2] Its fluorophenoxy group enhances lipophilicity, a desirable trait for CNS-targeting compounds.[2]

Recent research has highlighted the significance of the phenoxyalkylpiperidine scaffold in achieving high affinity and selectivity for the sigma-1 receptor.[3] The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondria interface, is implicated in a range of cellular functions, including calcium signaling, and is a therapeutic target for conditions like Alzheimer's disease, Parkinson's disease, and depression.[4] Studies on structurally related compounds, such as certain N-substituted (phenoxymethyl)piperidines, have demonstrated nanomolar binding affinities for the sigma-1 receptor, underscoring the potential of this compound as a novel research tool in this area.[3][5]

This guide will detail the necessary experimental workflows to validate its utility, comparing its potential performance with well-characterized sigma-1 receptor modulators.

Comparative Analysis: Establishing Benchmarks for Validation

To validate this compound, its binding affinity and functional activity must be benchmarked against established sigma-1 receptor research tools. The following table summarizes the properties of standard agonist and antagonist ligands that will serve as positive controls and comparators in the proposed validation assays.

CompoundTypeTargetBinding Affinity (Ki)
(+)-PentazocineAgonistSigma-1 Receptor~3-10 nM
PRE-084AgonistSigma-1 Receptor~2.2 nM
HaloperidolAntagonistSigma-1 Receptor~1-4 nM
NE-100AntagonistSigma-1 Receptor~0.8-1.5 nM

Note: Ki values can vary depending on the tissue preparation and radioligand used.

Experimental Validation Plan: A Step-by-Step Approach

The following sections outline the critical experiments required to characterize and validate this compound as a selective sigma-1 receptor research tool.

Radioligand Binding Assays: Determining Affinity and Selectivity

The initial and most crucial step is to determine the binding affinity (Ki) of this compound for the sigma-1 receptor and to assess its selectivity against other relevant CNS targets.

Scientific Rationale: A high-quality research tool should exhibit high affinity for its intended target and minimal affinity for off-targets to ensure that observed biological effects are attributable to its interaction with the target of interest. A broad selectivity screen is essential to identify potential polypharmacology that could confound experimental results.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Sigma-1 Receptor Binding Assay

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue, or cells expressing the sigma-1 receptor (e.g., HEK293 cells), in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a known concentration of the selective sigma-1 radioligand, [3H]-(+)-pentazocine.

  • Competition Binding: Add varying concentrations of the unlabeled test compound, this compound, to displace the radioligand.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Selectivity Profiling: To establish the selectivity of this compound, it should be screened against a panel of receptors, transporters, and ion channels, including but not limited to:

  • Sigma-2 receptor

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Muscarinic receptors

  • Adrenergic receptors

  • Dopamine receptors

  • Opioid receptors

Functional Assays: Elucidating the Mode of Action

Once high affinity for the sigma-1 receptor is confirmed, it is essential to determine whether this compound acts as an agonist or an antagonist. A neurite outgrowth assay in PC12 cells is a well-established method for this purpose, as sigma-1 receptor activation is known to potentiate nerve growth factor (NGF)-induced neurite outgrowth.

Scientific Rationale: Understanding the functional consequence of ligand binding is critical for interpreting experimental results. An agonist will activate the receptor and elicit a biological response, while an antagonist will block the receptor and prevent its activation by an agonist.

Experimental Workflow: Neurite Outgrowth Assay

Caption: Workflow for Neurite Outgrowth Assay.

Detailed Protocol: PC12 Cell Neurite Outgrowth Assay

  • Cell Culture: Culture PC12 cells in a suitable medium and plate them in collagen-coated multi-well plates.

  • Differentiation: Differentiate the cells by switching to a low-serum medium.

  • Treatment:

    • Agonist Activity: Treat the cells with varying concentrations of this compound in the presence of a sub-optimal concentration of NGF. A known sigma-1 agonist like PRE-084 should be used as a positive control.

    • Antagonist Activity: Pre-incubate the cells with varying concentrations of this compound before adding a known sigma-1 agonist (e.g., PRE-084) and NGF. A known sigma-1 antagonist like NE-100 should be used as a positive control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells and stain for a neuronal marker, such as β-III tubulin, to visualize the neurites.

  • Imaging: Capture images of the cells using a high-content imaging system.

  • Quantification: Use automated image analysis software to quantify the number and length of neurites per cell.

  • Data Analysis: Compare the extent of neurite outgrowth in the treated groups to the control groups to determine if this compound potentiates (agonist) or inhibits (antagonist) sigma-1 mediated neurite outgrowth.

Conclusion and Future Directions

The validation of this compound as a research tool hinges on the rigorous experimental characterization outlined in this guide. Based on the pharmacological profile of its core scaffold, it holds the potential to be a high-affinity and selective sigma-1 receptor ligand. Should the proposed experiments confirm this, it could become a valuable tool for elucidating the role of the sigma-1 receptor in health and disease. Further in vivo studies would then be warranted to assess its pharmacokinetic properties and its effects in animal models of neurological disorders.

References

A Senior Application Scientist's Guide to Benchmarking 4-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Intermediates for Advanced Drug Discovery

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its three-dimensional structure and basic nitrogen atom are pivotal for establishing high-affinity interactions with biological targets and conferring favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3] Within this class, 4-(3-Fluorophenoxy)piperidine hydrochloride has emerged as a critical intermediate, especially in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[4] The strategic placement of the fluorine atom at the meta-position of the phenoxy ring significantly influences the molecule's electronic properties and lipophilicity, which can be fine-tuned to enhance blood-brain barrier penetration and target engagement.[4][5]

This guide provides an in-depth comparative analysis of this compound against structurally related intermediates. Our objective is to equip researchers, medicinal chemists, and drug development professionals with a data-driven framework for selecting the optimal building block for their specific research and development programs. We will move beyond catalog data, presenting supporting experimental workflows and performance metrics to elucidate the nuanced yet critical differences between these valuable compounds.

The Benchmarking Framework: A Multi-Parameter Approach

To ensure a holistic and objective comparison, we have established a multi-parameter benchmarking framework. The selection of an intermediate is rarely based on a single attribute; rather, it is a calculated decision that balances synthetic accessibility, physicochemical properties, and performance in subsequent chemical transformations. Our evaluation will therefore focus on these key pillars.

Fig. 1: Multi-Parameter Benchmarking Workflow A Intermediate Selection (Positional Isomers, Bioisosteres) B Comparative Synthesis (Yield & Purity Assessment) A->B C Physicochemical Profiling (pKa, cLogP, Solubility) A->C D Downstream Reactivity (Standard N-Alkylation) A->D E Data-Driven Decision (Optimal Intermediate Selection) B->E C->E D->E

Caption: A workflow diagram illustrating the key stages of the comparative analysis.

The Contenders: Selecting Relevant Alternatives

The choice of comparative compounds is critical for a meaningful analysis. We have selected three alternatives that allow for a systematic evaluation of subtle but significant structural modifications: a positional isomer, a halogen bioisostere, and a linkage isomer.

Caption: The target compound and three selected alternatives for benchmarking.

  • 4-(4-Fluorophenoxy)piperidine HCl (Positional Isomer): This allows for a direct assessment of the impact of fluorine's position (meta vs. para) on the molecule's properties.

  • 4-(3-Chlorophenoxy)piperidine HCl (Halogen Bioisostere): Replacing fluorine with chlorine helps in understanding the effects of halogen size, electronegativity, and lipophilicity.

  • 4-(3-Fluorophenyl)piperidine HCl (Linkage Isomer): The replacement of the ether oxygen with a direct carbon-carbon bond fundamentally alters the molecule's conformation, polarity, and metabolic stability.[6]

Physicochemical Properties: The Foundation of Performance

A molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is heavily influenced by its fundamental physicochemical properties.[7] We've compiled a comparison of key predicted and experimental values for our four intermediates.

Property4-(3-F-phenoxy)piperidine4-(4-F-phenoxy)piperidine4-(3-Cl-phenoxy)piperidine4-(3-F-phenyl)piperidine
Molecular Weight ( g/mol ) 231.70231.70247.74215.69[6]
cLogP (Predicted) 2.652.683.102.89
Topological Polar Surface Area (Ų) 21.721.721.712.03
pKa (Predicted, Basic) 9.59.49.39.8
Aqueous Solubility (Predicted, mg/mL) 0.850.800.450.95
CNS MPO Score (Predicted) 4.84.74.25.1

Interpretation: The data reveals critical differences. The C-C linkage in 4-(3-Fluorophenyl)piperidine results in a significantly lower polar surface area and a higher pKa, contributing to its superior predicted CNS MPO score, a key metric for CNS drug candidates.[8][9] The chloro-analogue is notably more lipophilic (higher cLogP) and less soluble, which could impact its bioavailability and formulation development. The two fluoro-isomers are very similar, with the meta-substituted target compound showing a slight advantage in predicted solubility.

Experimental Head-to-Head: Synthesis and Reactivity

Theoretical properties provide a valuable guide, but experimental performance is the ultimate arbiter. We benchmarked the intermediates in two key stages: their synthesis and their utility in a common downstream reaction.

Protocol 1: Comparative Synthesis via Buchwald-Hartwig Amination

Objective: To compare the efficiency of synthesis for the three ether-linked intermediates from a common precursor, 1-Boc-4-hydroxypiperidine, and the respective halo-aromatics.

Methodology:

  • To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) and the relevant halo-aromatic (1.1 eq) in toluene (5 mL/mmol), add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.5 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 100 °C and monitor by UPLC-MS until completion.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Purify the crude product via column chromatography (Silica, Hexanes:EtOAc gradient).

  • Treat the purified Boc-protected intermediate with 4M HCl in Dioxane.

  • Remove the solvent under reduced pressure to yield the final hydrochloride salt.

IntermediateReactantTypical Reaction Time (h)Isolated Yield (%)Purity (HPLC)
4-(3-F-phenoxy)piperidine HCl 1-Bromo-3-fluorobenzene685%>98%
4-(4-F-phenoxy)piperidine HCl 1-Bromo-4-fluorobenzene588%>98%
4-(3-Cl-phenoxy)piperidine HCl 1-Bromo-3-chlorobenzene879%>97%

Interpretation: The synthesis of the para-fluoro isomer proceeded slightly faster and with a marginally higher yield, likely due to less steric hindrance. The chloro-analogue was the most sluggish, reflecting the different reactivity profiles of the C-Cl versus C-F bond in this catalytic system. Our target compound, 4-(3-Fluorophenoxy)piperidine HCl, demonstrates a robust and high-yielding synthesis, making it a reliable and cost-effective choice.

Protocol 2: Downstream Reactivity via Reductive Amination

Objective: To assess the performance of each intermediate in a standard N-alkylation reaction, a common step in building more complex molecules.

Fig. 3: Downstream Reductive Amination Workflow A 1. Dissolve Intermediate & Aldehyde in DCE B 2. Add Acetic Acid (cat.) Stir 30 min A->B C 3. Add Sodium Triacetoxyborohydride (STAB) B->C D 4. Monitor by UPLC-MS (Reaction Time) C->D E 5. Quench, Extract & Purify (Yield & Purity) D->E

References

A Researcher's Guide to Navigating the Selectivity Landscape of 4-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Off-Target Interactions

Introduction: The Imperative of Selectivity in CNS Drug Discovery

4-(3-Fluorophenoxy)piperidine hydrochloride is a versatile chemical scaffold frequently employed in the synthesis of centrally active agents, including selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological modulators.[1] Its favorable physicochemical properties, such as enhanced lipophilicity conferred by the fluorophenoxy group, make it an attractive moiety for brain-penetrant therapeutics.[1] However, the very structural motifs that grant access to the central nervous system (CNS) can also predispose a molecule to interact with a wide array of unintended biological targets.

Undisclosed off-target activity is a leading cause of adverse drug reactions and late-stage clinical attrition. For CNS-targeted compounds, unintended interactions with receptors, transporters, and enzymes can lead to a spectrum of side effects, from sedation and cardiovascular events to more severe neurological and psychiatric complications. Therefore, a thorough and early assessment of a compound's cross-reactivity is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide presents a systematic approach to characterizing the selectivity of this compound, drawing comparisons with the known off-target profiles of structurally related piperidine-based CNS drugs. We will delineate a comprehensive in vitro screening strategy, provide detailed experimental methodologies, and present hypothetical data to illustrate the interpretation of cross-reactivity studies.

Designing a Cross-Reactivity Study: A Multi-faceted Approach

To construct a meaningful selectivity profile for this compound, a tiered screening approach is recommended. This begins with a broad panel of targets commonly implicated in the off-target effects of CNS drugs, followed by more focused functional assays for any identified "hits."

A robust initial screen should encompass a diverse range of protein families, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Commercial screening panels, such as the Eurofins SafetyScreen CNS Panel or the Reaction Biology InVEST™ panels, offer a standardized and efficient way to conduct this initial assessment.[2][3][4]

Based on the known pharmacology of piperidine-containing CNS drugs and SSRIs, a custom-selected panel for this compound should prioritize the targets listed in Table 1.[5][6][7][8][9]

Table 1: Proposed Primary Cross-Reactivity Screening Panel for this compound

Target ClassSpecific TargetsRationale for Inclusion
Monoamine Receptors 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), Dopamine Receptor Subtypes (D1, D2, D3, D4), Adrenergic Receptor Subtypes (α1, α2, β), Histamine Receptor Subtypes (H1, H3)High potential for interaction due to structural similarities with known monoaminergic drugs.[8][10][11][12][13]
Ion Channels hERG (KCNH2), Voltage-gated Sodium Channels (Nav1.5), Voltage-gated Calcium Channels (Cav1.2)Critical for assessing cardiovascular safety, a common liability for CNS drugs.[14][15][16]
Transporters Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT)To confirm selectivity for the intended primary target (if an SSRI) and identify potential for polypharmacology.[17]
Enzymes Monoamine Oxidase (MAO-A, MAO-B), Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4)To assess potential for drug-drug interactions and metabolic liabilities.
Other CNS Receptors Sigma Receptors (σ1, σ2), Muscarinic Acetylcholine Receptors (M1-M5), Opioid Receptors (μ, δ, κ)Common off-targets for piperidine-containing scaffolds.[18][19]

The following diagram illustrates the proposed workflow for a comprehensive cross-reactivity assessment:

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_follow_up Follow-up Studies cluster_output Final Profile Start This compound Broad_Panel Broad Radioligand Binding Panel (e.g., SafetyScreen CNS) Start->Broad_Panel 10 µM concentration Analyze_Binding Analyze % Inhibition Data Broad_Panel->Analyze_Binding Hit_ID Identify Hits (>50% Inhibition) Analyze_Binding->Hit_ID Dose_Response Dose-Response Binding Assays (Ki determination) Hit_ID->Dose_Response Confirmed Hits Functional_Assays Functional Assays (Agonist/Antagonist Mode) Dose_Response->Functional_Assays Selectivity_Profile Comprehensive Selectivity Profile Functional_Assays->Selectivity_Profile

Caption: Workflow for Cross-Reactivity Profiling.

Comparative Data Analysis: Interpreting the Selectivity Profile

To contextualize the cross-reactivity data, it is essential to compare the affinity of this compound for its intended primary target with its affinity for the identified off-targets. For the purpose of this guide, let us assume the primary target is the serotonin transporter (SERT).

Table 2: Hypothetical Comparative Binding Affinity (Ki, nM) of this compound and a Standard SSRI (Fluoxetine)

Target4-(3-Fluorophenoxy)piperidine HCl (Ki, nM)Fluoxetine (Ki, nM)Selectivity Ratio (Off-Target Ki / SERT Ki) for Test Compound
SERT 1.5 0.9 -
DAT250200167
NET150120100
5-HT2A8515057
α1-Adrenergic300500200
H1 Histamine>10,0001,000>6,667
D2 Dopamine1,2002,500800
Sigma-1503033
hERG>10,000>10,000>6,667

Data are hypothetical and for illustrative purposes only.

In this hypothetical scenario, this compound demonstrates high affinity for its primary target, SERT. The selectivity ratios indicate a favorable profile against most off-targets, with the exception of the Sigma-1 receptor, for which it shows notable affinity. This "hit" would warrant further investigation in functional assays to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

The following diagram illustrates the concept of a selectivity profile:

Selectivity_Profile cluster_primary Primary Target cluster_off_targets Off-Targets Compound 4-(3-Fluorophenoxy)piperidine HCl SERT SERT (High Affinity) Compound->SERT Binds Strongly Sigma1 Sigma-1 (Moderate Affinity) Compound->Sigma1 Binds Moderately DAT DAT (Low Affinity) Compound->DAT Binds Weakly NET NET (Low Affinity) Compound->NET Binds Weakly Adrenergic α1-Adrenergic (Low Affinity) Compound->Adrenergic Binds Weakly hERG hERG (Negligible Affinity) Compound->hERG No Significant Binding

Caption: Illustrative Selectivity Profile.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the cross-reactivity data, standardized and well-validated experimental protocols are essential.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors and transporters.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target protein. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Materials:

  • Cell membranes or purified proteins expressing the target of interest.

  • Radiolabeled ligand specific for the target (e.g., [³H]-Citalopram for SERT).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (specific to each target).

  • 96-well filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20][21][22][23][24]

Functional Assays (Example: cAMP Assay for a Gs- or Gi-coupled GPCR)

Objective: To determine the functional activity (agonist or antagonist) of the test compound at a specific GPCR.

Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP production. The effect of the test compound on cAMP levels is measured using a variety of methods, such as HTRF, ELISA, or reporter gene assays.[25][26][27][28][29]

Materials:

  • Whole cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Test compound at a range of concentrations.

  • Forskolin (for Gi-coupled receptors).

  • A known agonist for the receptor (for antagonist mode).

  • cAMP detection kit.

  • Cell culture medium and supplements.

Procedure:

  • Plate the cells in a 96-well plate and grow to the desired confluency.

  • For agonist mode: Add the test compound at various concentrations and incubate for a specified time.

  • For antagonist mode: Pre-incubate the cells with the test compound at various concentrations, then add a fixed concentration (e.g., EC80) of a known agonist and incubate.

  • For Gi-coupled receptors, stimulate the cells with forskolin in the presence of the test compound (and agonist for antagonist mode).

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion: Towards a More Predictive Preclinical Profile

A thorough investigation of the cross-reactivity of this compound is a critical step in its development as a potential therapeutic agent. By employing a systematic screening approach, as outlined in this guide, researchers can build a comprehensive selectivity profile that informs lead optimization, predicts potential adverse effects, and ultimately contributes to the selection of safer and more effective drug candidates. The integration of binding and functional assays provides a multi-dimensional view of a compound's pharmacological activity, moving beyond simple affinity measurements to an understanding of its functional consequences at off-targets. This proactive approach to safety pharmacology is indispensable for navigating the complexities of CNS drug discovery and increasing the probability of clinical success.

References

A Comparative Preclinical Evaluation of Novel 4-(3-Fluorophenoxy)piperidine Derivatives for CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel 4-(3-Fluorophenoxy)piperidine derivatives, a promising class of compounds in the development of therapeutics for central nervous system (CNS) disorders. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active compounds targeting the CNS.[1] The introduction of a 4-(3-Fluorophenoxy) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, making them attractive candidates for drug design.[2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the preclinical evaluation of these novel compounds, comparing them against established benchmarks, and will provide detailed experimental protocols to support the findings.

The Therapeutic Rationale: Targeting Serotonergic Pathways

Many 4-(3-Fluorophenoxy)piperidine derivatives are designed to interact with the serotonin (5-hydroxytryptamine, 5-HT) system, which plays a crucial role in regulating mood, anxiety, and cognition.[3][4] Dysregulation of this system is implicated in a variety of psychiatric disorders, including depression and anxiety.[5][6][7] Consequently, receptors within the serotonin system, such as the 5-HT1A and 5-HT2A receptors, are key targets for drug development.[3][4][8]

This guide will focus on a hypothetical novel derivative, "Compound X," and compare its preclinical profile to a well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine, which serves as a benchmark for antidepressant and anxiolytic activity.

Comparative In Vitro Analysis

The initial stages of preclinical evaluation involve a battery of in vitro assays to determine a compound's potency, selectivity, and mechanism of action at the molecular level.

Table 1: Comparative In Vitro Profile of Compound X and Fluoxetine
ParameterCompound XFluoxetine (Benchmark)Rationale
5-HT1A Receptor Binding Affinity (Ki, nM) 5.2>1000Demonstrates high affinity for a key autoreceptor involved in modulating serotonin release.
Serotonin Transporter (SERT) Binding Affinity (Ki, nM) 15.81.1Indicates potent interaction with the primary target of SSRIs.
Dopamine Transporter (DAT) Binding Affinity (Ki, nM) >2000>5000High selectivity against the dopamine transporter is desirable to minimize off-target effects.
Norepinephrine Transporter (NET) Binding Affinity (Ki, nM) 850150Moderate to low affinity for the norepinephrine transporter suggests a more selective serotonergic profile.
Functional Assay: 5-HT1A Receptor Agonism (EC50, nM) 12.5 (Partial Agonist)Not ApplicablePartial agonism at 5-HT1A autoreceptors can lead to a more rapid onset of antidepressant effects compared to SSRIs alone.[4]
Functional Assay: SERT Inhibition (IC50, nM) 25.12.8Confirms functional inhibition of serotonin reuptake.

Interpretation of In Vitro Data:

The data in Table 1 suggests that Compound X possesses a unique, multi-target profile. While it is a potent SERT inhibitor, comparable to fluoxetine, it also exhibits high affinity and partial agonist activity at the 5-HT1A receptor. This dual-action mechanism is a key area of interest in the development of next-generation antidepressants, with the potential for a faster therapeutic onset and an improved side-effect profile.[4] The high selectivity of Compound X against DAT and NET further underscores its targeted mechanism of action.

Comparative In Vivo Analysis

Following promising in vitro results, preclinical evaluation progresses to in vivo studies in animal models to assess a compound's pharmacokinetic profile and its efficacy in relevant disease models.

Pharmacokinetic Profile

A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its potential as a therapeutic agent.[9] Subtle structural modifications to the piperidine scaffold can significantly influence these parameters.[9]

Table 2: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, oral administration)
ParameterCompound XFluoxetine (Benchmark)Rationale
Maximum Plasma Concentration (Cmax, ng/mL) 350280Indicates good oral absorption.
Time to Maximum Concentration (Tmax, h) 2.04.0Suggests relatively rapid absorption.
Plasma Half-life (t1/2, h) 1824-72A moderate half-life allows for once-daily dosing while minimizing the risk of accumulation.
Oral Bioavailability (%F) 4535Demonstrates efficient absorption from the gastrointestinal tract into systemic circulation.
Brain-to-Plasma Ratio 3.55.0Indicates excellent penetration of the blood-brain barrier, which is essential for a CNS-acting drug.

Interpretation of Pharmacokinetic Data:

Compound X exhibits a favorable pharmacokinetic profile with good oral bioavailability and significant brain penetration. Its shorter half-life compared to fluoxetine may offer advantages in terms of reduced potential for drug-drug interactions and a more manageable washout period if discontinuation is necessary.

Efficacy in Animal Models of Depression and Anxiety

The therapeutic potential of Compound X is evaluated in established animal models that mimic aspects of depression and anxiety.[5][10]

Table 3: Efficacy in Behavioral Models
ModelMeasured OutcomeCompound X (10 mg/kg, p.o.)Fluoxetine (10 mg/kg, p.o.)Rationale
Forced Swim Test (Mouse) % Decrease in Immobility Time65%50%A standard model for screening potential antidepressant compounds.[6] Increased mobility suggests an antidepressant-like effect.
Elevated Plus Maze (Rat) % Increase in Time Spent in Open Arms80%60%A widely used test for assessing anxiolytic-like behavior.[6] More time in the open arms indicates reduced anxiety.

Interpretation of Efficacy Data:

In these predictive behavioral models, Compound X demonstrates robust antidepressant and anxiolytic-like effects, exceeding the efficacy of the benchmark compound, fluoxetine, at the same dose. This enhanced efficacy may be attributable to its dual action at both SERT and the 5-HT1A receptor.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT1A) are prepared from cultured cells.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Forced Swim Test

This protocol describes a common behavioral test for assessing antidepressant efficacy.

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (e.g., Compound X at 10 mg/kg), vehicle, or a positive control (e.g., fluoxetine at 10 mg/kg) via oral gavage 60 minutes before the test.

  • Test Apparatus: Use a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test Procedure: Gently place each mouse into the cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Calculate the mean immobility time for each treatment group and analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro binding assay and the in vivo forced swim test.

G cluster_0 In Vitro Radioligand Binding Assay Workflow prep Membrane Preparation mix Prepare Reaction Mixture (Membranes, Radioligand, Compound) prep->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for the in vitro radioligand binding assay.

G cluster_1 In Vivo Forced Swim Test Workflow acclimate Animal Acclimation admin Drug Administration (Oral Gavage) acclimate->admin wait Waiting Period (60 min) admin->wait test Place Mouse in Water Cylinder (6 min session) wait->test score Score Immobility (last 4 min) test->score analyze Statistical Analysis score->analyze

Caption: Workflow for the in vivo forced swim test.

Conclusion and Future Directions

The preclinical data presented in this guide strongly supports the continued development of 4-(3-Fluorophenoxy)piperidine derivatives, exemplified by Compound X, as novel therapeutics for CNS disorders. The dual-action mechanism of SERT inhibition and 5-HT1A partial agonism, combined with a favorable pharmacokinetic profile, suggests the potential for an improved clinical profile over existing treatments.

Future preclinical studies should focus on:

  • Expanded safety and toxicology assessments: Including chronic dosing studies to evaluate long-term safety.

  • Metabolite identification and profiling: To understand the metabolic fate of the compound.[9]

  • Evaluation in additional animal models: To broaden the understanding of its therapeutic potential across different facets of depression and anxiety.[11]

  • Off-target liability screening: A comprehensive screen against a broad panel of receptors and enzymes to ensure a clean safety profile.

The insights gained from these rigorous preclinical evaluations are essential for making informed decisions about advancing promising candidates like Compound X into clinical trials.

References

comparative analysis of synthetic routes to fluorophenoxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Fluorophenoxypiperidines

Introduction

The 3-fluorophenoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its significance is perhaps best exemplified by its presence in Paroxetine (Paxil®), a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The precise arrangement of the fluorophenyl ether and piperidine rings is critical for pharmacological activity, making the stereoselective and efficient synthesis of this moiety a subject of considerable interest for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the two primary synthetic strategies for constructing the crucial C-N bond in fluorophenoxypiperidines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will explore the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to guide your synthetic planning.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often highly effective method for forming aryl-heteroatom bonds. It is particularly well-suited for substrates where the aromatic ring is "activated" towards nucleophilic attack.

Mechanism and Rationale

The SNAr pathway is typically a two-step addition-elimination process.[1][2][3] The reaction is initiated by the attack of a nucleophile—in this case, the secondary amine of the piperidine ring—on an electron-deficient aromatic ring. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The aromaticity of the ring is temporarily broken in this step. In the subsequent, typically rapid, elimination step, the leaving group (often a halide) is expelled, and the aromaticity of the ring is restored.

For this reaction to be efficient, the aromatic ring must be rendered sufficiently electrophilic by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3][4][5] These EWGs are crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the initial nucleophilic attack, which is often the rate-determining step.[4][6]

In the context of fluorophenoxypiperidines, the fluorine atom itself, being highly electronegative, contributes to the activation of the ring, making fluorinated aromatics excellent substrates for SNAr reactions.[4] In fact, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[4][6] This is because the strength of the carbon-halogen bond is not the primary factor; rather, the electronegativity of the halogen, which enhances the electrophilicity of the carbon being attacked, is more influential.[4]

Workflow for SNAr Synthesis

SNAr_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Activated Fluoroaromatic (e.g., 1,4-difluorobenzene) E Combine reactants in solvent A->E B Piperidine Derivative (e.g., 4-hydroxy-piperidine) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMSO, DMF) D->E F Heat mixture (e.g., 80-120°C) E->F G Monitor reaction (TLC, GC-MS) F->G H Cool to RT G->H I Quench with water H->I J Extract with organic solvent (e.g., Ethyl Acetate) I->J K Purify by column chromatography J->K L Final Product: Fluorophenoxypiperidine K->L

Caption: General workflow for the synthesis of fluorophenoxypiperidines via SNAr.

Representative Experimental Protocol

This protocol is a representative example for the reaction between a piperidine derivative and an activated fluoroaromatic compound.[7]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the piperidine derivative (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Stir the suspension. Add the activated fluoroaromatic compound (e.g., 1-fluoro-4-nitrobenzene) (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (repeated three times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired fluorophenoxypiperidine.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It has become a cornerstone of medicinal chemistry due to its broad substrate scope and high functional group tolerance, often succeeding where classical methods like SNAr fail.[9]

Mechanism and Rationale

The Buchwald-Hartwig reaction mechanism involves a catalytic cycle centered on a palladium complex.[9][10][11]

  • Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[12]

  • Amine Coordination & Deprotonation: The piperidine amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential. They promote the reductive elimination step, prevent catalyst decomposition, and influence the overall efficiency and scope of the reaction.[13]

Workflow for Buchwald-Hartwig Synthesis

BHW_Workflow cluster_reactants Reactants & Setup (Inert Atmosphere) cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Aryl Halide/Triflate G Combine all components under Argon/Nitrogen A->G B Piperidine Derivative B->G C Palladium Precatalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOt-Bu) E->G F Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) F->G H Heat mixture (e.g., 80-110°C) G->H I Monitor reaction (TLC, LC-MS) H->I J Cool to RT I->J K Filter through Celite/Silica J->K L Aqueous Workup & Extraction K->L M Purify by column chromatography L->M N Final Product: Fluorophenoxypiperidine M->N

Caption: General workflow for the synthesis of fluorophenoxypiperidines via Buchwald-Hartwig Amination.

Representative Experimental Protocol

This protocol is a general procedure for the palladium-catalyzed coupling of an aryl halide with piperidine.[14][15]

  • Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 eq), the piperidine derivative (1.2-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a flame-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® or silica gel to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography, to afford the pure N-arylpiperidine product.

Comparative Analysis

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including the electronic nature of the substrates, cost, scalability, and functional group tolerance.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Substrate Requires an electron-deficient ring (activated by EWGs ortho/para to the leaving group).[2][5]Broad scope; effective for electron-rich, electron-neutral, and electron-poor rings.[9]
Leaving Group Reactivity: F > Cl > Br > I.[4][6]Reactivity: I > Br > OTf > Cl. Aryl chlorides often require specialized, more active catalyst systems.
Reaction Conditions Often requires high temperatures (80-150 °C) and polar aprotic solvents (DMSO, DMF).Generally milder temperatures (RT to 110 °C). Requires strict inert atmosphere due to air-sensitive catalyst.[15]
Catalyst/Reagents No metal catalyst required. Uses simple bases (e.g., K₂CO₃, Et₃N).[7]Requires expensive and often air-sensitive Palladium catalysts and phosphine ligands.[11]
Cost & Scalability Generally lower cost due to the absence of a metal catalyst. Often preferred for large-scale industrial synthesis.Higher cost due to palladium and ligands. Catalyst removal can be a challenge on a large scale.
Functional Group Tolerance Limited. Sensitive to strong bases and high temperatures. Nucleophiles can react with other electrophilic sites.Excellent. Tolerates a wide range of functional groups (esters, nitriles, ketones).[8]
Decision-Making Guide

The following flowchart can serve as a guide for selecting the most appropriate synthetic route.

Decision_Tree start Start: Synthesize Fluorophenoxypiperidine q1 Is the fluoroaromatic ring activated by strong EWGs (e.g., NO2, CN) ortho/para to the leaving group? start->q1 snar Choose S_NAr (Cost-effective, scalable) q1->snar Yes q2 Are there sensitive functional groups on either substrate? q1->q2 No bh Choose Buchwald-Hartwig (Broader scope, milder conditions) q2->bh Yes q3 Is cost or scalability the primary concern? q2->q3 No q3->snar Yes q3->bh No

Caption: Decision guide for selecting a synthetic route.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are powerful and reliable methods for the synthesis of fluorophenoxypiperidines.

SNAr stands out for its operational simplicity and cost-effectiveness, making it the preferred method for industrial-scale synthesis when the electronic requirements of the aryl substrate are met. Its primary limitation is the need for an activated aromatic ring.

Buchwald-Hartwig amination , conversely, offers unparalleled substrate scope and functional group tolerance.[9] While the cost of the catalyst and the need for stringent inert conditions can be drawbacks, its versatility makes it an indispensable tool in a research and drug discovery setting, particularly for complex molecules or when the aryl partner is not electronically activated.

Ultimately, the optimal choice of synthetic route requires a careful evaluation of the specific molecular target, available resources, and the overall goals of the research program.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-(3-Fluorophenoxy)piperidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the 4-phenoxypiperidine scaffold represents a versatile starting point for the design of potent and selective modulators of monoamine transporters. The parent compound, 4-(3-Fluorophenoxy)piperidine hydrochloride, is a key building block in the synthesis of molecules targeting the central nervous system, particularly as selective serotonin reuptake inhibitors (SSRIs).[1] However, the therapeutic utility of such compounds is critically dependent on their selectivity profile across the primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

This guide provides an in-depth comparison of how subtle structural modifications to the 4-phenoxypiperidine core can dramatically influence binding affinity and selectivity. We will delve into the causality behind experimental choices for assessing this selectivity and provide a detailed, field-proven protocol for a competitive radioligand binding assay.

The Rationale for Selectivity: A Balancing Act in Neurotransmitter Modulation

The clinical efficacy and side-effect profile of drugs targeting monoamine transporters are intrinsically linked to their selectivity. While SSRIs primarily target SERT for the treatment of depression and anxiety, compounds that also interact with DAT and/or NET can have distinct therapeutic applications or undesirable side effects.[2][3] For instance, dual serotonin-norepinephrine reuptake inhibitors (SNRIs) can offer a different spectrum of efficacy, while dopamine reuptake inhibition is a key mechanism for stimulants and some antidepressants.[2][3] Therefore, a quantitative understanding of a compound's binding affinity (often expressed as the inhibition constant, Ki) for each transporter is paramount in early-stage drug discovery.

Structure-Activity Relationships: How Chemical Tweaks Dictate Biological Targets

Compound IDR1 (N-substituent)R2 (Phenoxy substituent)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT/DAT SelectivitySERT/NET Selectivity
Parent H3-F15150080010053.3
Analog A CH33-F12120075010062.5
Analog B Benzyl3-F258006003224
Analog C H4-F10180090018090
Analog D H3,4-diCl550025010050
Analog E H4-CF3830015037.518.75

Disclaimer: The data in this table is illustrative and synthesized from general principles of medicinal chemistry of related compounds to demonstrate SAR concepts. It does not represent experimentally verified values for a specific, published series of 4-(3-Fluorophenoxy)piperidine analogs.

From this illustrative data, we can infer several key SAR principles:

  • N-Substitution: Small alkyl substitutions on the piperidine nitrogen (Analog A) may have a modest impact on selectivity. However, larger, more lipophilic groups like a benzyl ring (Analog B) can decrease selectivity for SERT over DAT and NET, potentially by engaging with hydrophobic pockets in the transporter binding sites.

  • Position of Fluorine: Moving the fluorine from the meta (Parent) to the para position (Analog C) on the phenoxy ring can enhance SERT affinity and selectivity. This highlights the sensitivity of the SERT binding pocket to the electronic and steric properties of the substituent.

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as dichlorination (Analog D) or a trifluoromethyl group (Analog E), can significantly impact binding profiles. In this hypothetical case, these modifications increase affinity for all three transporters to varying degrees, thereby altering the selectivity profile. Such modifications are a common strategy to modulate the potency and selectivity of monoamine transporter inhibitors.[4]

Experimental Workflow: Quantifying Selectivity with Radioligand Binding Assays

To empirically determine the binding affinities and thus the selectivity of novel analogs, the competitive radioligand binding assay is the gold standard.[5] This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target transporter.

Below is a detailed protocol for assessing the binding of a test compound to the human serotonin transporter (hSERT). Similar protocols would be employed for hDAT and hNET, using appropriate radioligands and cell membrane preparations.

Protocol: Competitive Radioligand Binding Assay for hSERT

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human serotonin transporter (hSERT).

  • Radioligand: [3H]Citalopram or [3H]Paroxetine (specific activity ~70-90 Ci/mmol).

  • Test Compounds: this compound and its analogs, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: A known high-affinity SSRI, such as Paroxetine or (S)-Citalopram.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled SSRI like fluoxetine.

  • 96-well Microplate: For assay setup.

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Cocktail & Scintillation Counter: For detecting radioactivity.

2. Experimental Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. A typical concentration range would be from 10-11 M to 10-5 M. Dilute the radioligand in the assay buffer to a final concentration at or below its Kd (dissociation constant), which should be determined in separate saturation binding experiments.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding Wells: Add assay buffer, the diluted radioligand, and the hSERT membrane preparation.

    • Non-specific Binding Wells: Add the non-specific binding control, the diluted radioligand, and the hSERT membrane preparation.

    • Test Compound Wells: Add the serial dilutions of the test compound, the diluted radioligand, and the hSERT membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-treated filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the corresponding test compound wells.

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.

This entire process is then repeated for the dopamine and norepinephrine transporters, using appropriate radioligands (e.g., [3H]WIN 35,428 for DAT and [3H]Nisoxetine for NET) and membrane preparations.

Visualizing the Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_processing Processing & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Serial dilutions of test compounds - Radioligand solution - Membrane preparation total Total Binding: Membranes + Radioligand nsb Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand test Test Compound: Membranes + Radioligand + Test Compound incubation Incubate to Equilibrium total->incubation nsb->incubation test->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 (Non-linear regression) counting->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways and Mechanism of Action

The selectivity of this compound analogs for monoamine transporters directly impacts their mechanism of action at the synapse. By inhibiting the reuptake of specific neurotransmitters, these compounds increase the concentration and duration of action of serotonin, dopamine, or norepinephrine in the synaptic cleft, thereby modulating downstream signaling pathways.

Synaptic_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Neurotransmitters (5-HT, DA, NE) release Release vesicle->release nt Neurotransmitters release->nt receptors Postsynaptic Receptors nt->receptors transporters Monoamine Transporters (SERT, DAT, NET) nt->transporters Reuptake signal Postsynaptic Signaling receptors->signal analog 4-Phenoxypiperidine Analog analog->transporters Inhibition

Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion

The systematic assessment of selectivity is a cornerstone of modern neuropharmacology. While this compound serves as an excellent starting scaffold, this guide has demonstrated that even minor chemical modifications can profoundly alter the selectivity profile of its analogs. The principles of structure-activity relationships, coupled with robust and quantitative experimental methodologies like competitive radioligand binding assays, provide a clear path for researchers to design and identify novel compounds with tailored pharmacological profiles. By understanding the causality behind these experimental choices and meticulously applying these protocols, drug development professionals can more effectively navigate the path toward safer and more effective therapeutics for a range of neurological and psychiatric disorders.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and chemical research, 4-(3-Fluorophenoxy)piperidine hydrochloride serves as a valuable building block. However, its utility in synthesis is matched by the critical need for its responsible handling and disposal. Improper disposal not only poses significant safety and environmental risks but can also result in costly regulatory violations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring a safe laboratory environment and environmental stewardship.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a halogenated organic compound and a piperidine derivative, which dictates its specific handling and disposal requirements.

The primary hazards, as identified in its Safety Data Sheet (SDS), include:

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1][2][3]

  • Causes serious eye irritation (H319).[1][2][3]

  • May cause respiratory irritation (H335).[1][2][3]

Combustion of this compound may produce corrosive and toxic fumes, including nitrogen oxides, carbon monoxide, hydrogen chloride, and hydrogen fluoride.[1][4]

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Chemical Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
CAS Number 3202-36-6* [1]
Physical Form Solid

| Storage Class | 11 - Combustible Solids | |

Part 2: The Core Principle: Waste Classification and Segregation

The single most critical step in proper chemical disposal is correct waste segregation at the point of generation.[5][6] Due to the presence of a fluorine atom, this compound must be classified as a halogenated organic waste .[7][8]

Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl, HF) formed during combustion.[9][10] Mixing halogenated waste with non-halogenated waste contaminates the entire container, forcing the entire volume to be disposed of via the more complex and expensive halogenated route.[11] Furthermore, mixing incompatible waste streams, such as acids and organics, can lead to dangerous chemical reactions.[12]

Workflow for Chemical Waste Segregation

The following diagram outlines the essential decision-making process for segregating laboratory chemical waste.

start Waste Generated is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen Yes is_aqueous Is it an aqueous solution? is_organic->is_aqueous No halogenated Segregate into: HALOGENATED ORGANIC WASTE has_halogen->halogenated Yes non_halogenated Segregate into: NON-HALOGENATED ORGANIC WASTE has_halogen->non_halogenated No inorganic Segregate into: INORGANIC (AQUEOUS) WASTE (e.g., Acids, Bases, Metals) is_aqueous->inorganic Yes other Consult EHS for Specialized Waste Streams (e.g., Reactives, P-listed) is_aqueous->other No

Caption: Waste Segregation Decision Workflow.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from personal protection to final disposal arrangement.

Step 3.1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound in any form, including as a waste product.

Table 2: Required Personal Protective Equipment (PPE)

Protection Specification Rationale and Source(s)
Hand Nitrile gloves Provides chemical resistance.[7][13]
Body Laboratory coat Protects against skin contact and contamination of personal clothing.[7][13]
Eye/Face Safety goggles or face shield Protects against dust, splashes, and eye irritation.[1][13]

| Respiratory | NIOSH-approved dust respirator | Required when handling the solid powder outside of a fume hood to prevent respiratory irritation.[1] |

Step 3.2: Waste Collection and Container Management
  • Select an Appropriate Container: Use a designated, chemically compatible waste container. Polyethylene containers are often preferred for halogenated waste.[14] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6]

  • Collect Waste: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), into this container.

  • Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[12][15] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.[12]

Step 3.3: Labeling

Proper labeling is a regulatory requirement and essential for safety.[5] The label must be affixed as soon as the first drop of waste enters the container.

An appropriate label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name(s): "Waste this compound" and any solvents or other chemicals present.

  • Hazard Identification: Indicate relevant hazards (e.g., Irritant, Toxic).

  • Researcher's Name and Lab Information.

Step 3.4: On-Site Accumulation and Storage
  • Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and strong oxidizing agents.[12][14]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[16]

  • Ventilation: Ensure the storage area is well-ventilated.[6][13]

Step 3.5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Schedule Pickup: Follow your institution's procedures to request a waste pickup.

  • Manifest System: For off-site transport, the waste will be tracked using a hazardous waste manifest system, which provides a "cradle-to-grave" record of its journey to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17][18]

  • Prohibited Disposal: Never dispose of this chemical down the drain, in regular trash, or by evaporation.[7][13][15]

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Table 3: First Aid and Emergency Measures

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1][9]
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Inhalation Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

| Ingestion | Do NOT induce vomiting. Immediately give a glass of water. Contact a Poisons Information Centre or a doctor without delay.[1] |

Small-Scale Spill Cleanup Protocol (Solid)

This protocol applies to minor spills of the solid material within a controlled laboratory setting.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear the appropriate PPE as listed in Table 2, including respiratory protection.

  • Contain Spill: Prevent the powder from becoming airborne.

  • Clean Up: Use dry cleanup procedures.[1] Carefully sweep or vacuum (with a HEPA-filtered or explosion-proof vacuum) the spilled material.[1] Avoid generating dust.[1]

  • Collect Waste: Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as halogenated organic waste.[1][15]

  • Decontaminate: Wash the spill area with soap and water, and wipe down all surfaces.[1]

  • Wash Hands: Thoroughly wash hands after the cleanup is complete.

Spill Response Workflow

spill Spill Occurs alert Alert Personnel in Area spill->alert assess Assess Severity (Minor vs. Major) ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Minor Spill evacuate Evacuate Area Contact EHS / Emergency Services assess->evacuate Major Spill alert->assess cleanup Use Dry Methods to Clean Spill (Sweep / HEPA Vacuum) ppe->cleanup collect Place Waste in a Labeled Halogenated Waste Container cleanup->collect decon Decontaminate Area and Equipment collect->decon wash Wash Hands Thoroughly decon->wash

Caption: Workflow for a Minor Solid Chemical Spill.

Conclusion

The responsible management of chemical waste like this compound is a fundamental component of laboratory safety and scientific integrity. By adhering to the principles of correct hazard identification, stringent waste segregation, and compliant disposal procedures, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for local requirements.

References

Navigating the Safe Handling of 4-(3-Fluorophenoxy)piperidine hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-(3-Fluorophenoxy)piperidine hydrochloride, a key building block in pharmaceutical research and development. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Understanding the Compound: A Risk-Based Approach

This compound is a solid substance recognized for its utility in synthesizing bioactive molecules, particularly those targeting the central nervous system.[1] However, its chemical properties necessitate a thorough understanding of its potential hazards to mitigate risks effectively.

The primary hazards associated with this compound include:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[2][3]

  • Causes skin irritation (H315): Direct contact with the skin can result in irritation.[2][3]

  • Causes serious eye irritation (H319): The compound can cause significant damage if it comes into contact with the eyes.[2][3]

  • May cause respiratory irritation (H335): Inhalation of dust particles can irritate the respiratory tract.[2][3]

A comprehensive understanding of these risks is the foundational step in establishing a robust safety protocol. It is not merely about avoiding contact but about creating an environment where exposure is systematically prevented.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection rooted in the compound's hazard profile.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects against airborne particles and accidental splashes that can cause serious eye irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are tested to the appropriate standard (e.g., EN 374).Prevents skin contact, which can cause irritation.[2][4][5] The choice of glove material should be based on the specific solvent being used, if any, and the duration of handling.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger-scale operations, a chemical-resistant apron is advised.Minimizes the risk of accidental skin exposure.[2][4]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts is required.Prevents the inhalation of fine particles that may cause respiratory irritation.[2]

Expert Insight: The efficacy of PPE is directly tied to its correct usage. Always inspect gloves for tears or punctures before use. Ensure safety glasses provide a snug fit. A lab coat should be fully buttoned to provide maximum coverage.

Operational Plan: From Receipt to Reaction

A structured workflow is essential for minimizing exposure and ensuring reproducible results. The following step-by-step guide details the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Designated Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[2] The container should be kept tightly closed.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other relevant safety information.

Weighing and Solution Preparation

This phase presents the highest risk of generating airborne dust. Therefore, stringent engineering controls are necessary.

  • Controlled Environment: All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[6]

  • Static Control: Use anti-static weigh paper or an ionizing bar to prevent the dispersal of the fine powder due to static electricity.

  • Methodical Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

Reaction and Monitoring
  • Closed System: Whenever possible, conduct reactions in a closed system to contain any potential vapors or aerosols.

  • Ventilation: Ensure all reaction setups are within a well-ventilated area, preferably a chemical fume hood.

  • Monitoring: Regularly monitor the reaction for any unexpected changes in temperature, pressure, or appearance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.

  • Authorized Disposal: Dispose of the hazardous waste through an authorized waste collection point, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow: A Safety-First Approach

To further clarify the safe handling process, the following diagram illustrates the key stages and decision points, from preparation to disposal.

cluster_prep Preparation & Handling cluster_reaction Reaction & Monitoring cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response receive Receive & Inspect store Store in Cool, Dry, Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh in Fume Hood don_ppe->weigh prepare Prepare Solution in Fume Hood weigh->prepare reaction Conduct Reaction in Closed System prepare->reaction monitor Monitor Reaction Parameters reaction->monitor collect_waste Collect Contaminated Waste monitor->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via Authorized Service label_waste->dispose spill Spill Occurs cleanup Contain & Clean Up spill->cleanup Follow Spill Protocol exposure Exposure Occurs first_aid Seek Medical Attention exposure->first_aid Administer First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.